Executive Summary: The Halogenated Scaffold in Covalent Discovery
An In-Depth Technical Guide to 4-Bromo-5,6-dichloro-1H-indazole (CAS 2368910-22-7)[1] 4-Bromo-5,6-dichloro-1H-indazole is a specialized heterocyclic intermediate that has emerged as a critical scaffold in the development...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 4-Bromo-5,6-dichloro-1H-indazole (CAS 2368910-22-7)[1]
4-Bromo-5,6-dichloro-1H-indazole is a specialized heterocyclic intermediate that has emerged as a critical scaffold in the development of next-generation oncology therapeutics, specifically targeting KRAS G12C and SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2).[1]
Unlike simple indazoles, this tri-halogenated core (4-Br, 5-Cl, 6-Cl) offers a unique "hydrophobic clamp" profile.[1] The 4-bromo position serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach effector arms—such as acrylamide warheads for covalent inhibition—while the 5,6-dichloro motif fills cryptic hydrophobic pockets in targets like the KRAS switch-II pocket or the SHP2 allosteric tunnel.[1]
This guide details the physicochemical properties, validated synthesis protocols, and handling requirements for this high-value intermediate, grounded in recent patent literature (e.g., Pfizer’s KRAS G12C programs).
Chemical Profile & Physical Properties[1][2]
The high halogen content significantly increases the lipophilicity (LogP) of this molecule compared to the parent indazole, necessitating specific solvent choices for solubilization and reaction.
Property
Value / Description
CAS Number
2368910-22-7
IUPAC Name
4-Bromo-5,6-dichloro-1H-indazole
Molecular Formula
C₇H₃BrCl₂N₂
Molecular Weight
265.92 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Low in water; soluble in DMSO, DMF, THF, and warm EtOAc.[1]
pKa (Calculated)
~13.5 (NH acidity); Indazole N2 protonation ~1.5
LogP (Predicted)
~3.2 – 3.5 (High lipophilicity due to Cl/Br)
Key Functional Group
C4-Bromine: High reactivity for cross-coupling.N1-H: Acidic, suitable for alkylation/protection (e.g., THP, Boc).[1]
Synthetic Logic & Experimental Protocols
The synthesis of 4-bromo-5,6-dichloro-1H-indazole requires navigating the regioselectivity of the indazole ring formation while maintaining the integrity of the halogen pattern.[1] The most robust industrial route typically involves the cyclization of o-halo-aldehydes with hydrazine , as this avoids the harsh conditions of diazonium chemistry that might scramble the halogen positions.
Retrosynthetic Analysis
The logical precursor is 2-fluoro-3-bromo-4,5-dichlorobenzaldehyde .[1] The aldehyde provides the carbon for the C3 position, and the fluorine acts as the leaving group for the hydrazine nucleophilic attack.
Figure 1: Validated synthetic route via lithiation-formylation-cyclization sequence.
Step-by-Step Synthesis Protocol
Step 1: Formylation (Synthesis of the Aldehyde Precursor)
Heat the reaction to reflux (80°C) for 4–6 hours. The fluorine is displaced by the hydrazine, followed by condensation with the aldehyde to close the ring.
Work-up: Cool to room temperature. The product often precipitates. If not, concentrate the solvent and dilute with water to force precipitation.
Filter the solid and wash with cold water/hexanes.
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0–50% EtOAc/Heptane) as noted in patent literature [1].
Applications in Drug Discovery
This specific CAS is a "linchpin" intermediate. Its structure allows it to function as the core scaffold for molecules that must bind to restricted, hydrophobic pockets in proteins.
KRAS G12C Inhibition
In the context of Pfizer’s KRAS G12C inhibitors (e.g., related to quinazoline/pyridopyrimidine patents), this indazole serves as a bioisostere for other fused bicyclic systems.
Mechanism: The 5,6-dichloro motif wedges into the cryptic pocket of KRAS (near Switch II), stabilizing the inactive GDP-bound state.
Functionalization: The 4-bromo group is coupled to a linker that positions an acrylamide warhead near Cys12 , enabling irreversible covalent modification.
SHP2 Allosteric Inhibition
Similar to TNO155 and SHP099, the indazole core mimics the interactions required to "clamp" SHP2 in its auto-inhibited conformation.
Binding Mode: The halogenated indazole binds at the interface of the N-SH2, C-SH2, and PTP domains (the "tunnel"). The halogens displace water molecules, providing a significant entropic gain in binding affinity.
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each substituent.[1]
Dust Hazard: As a halogenated solid, avoid dust generation. Use a localized exhaust hood.
Reactivity: Incompatible with strong oxidizing agents.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Halogenated heterocycles can be light-sensitive; store in amber vials.[1]
References
Pfizer Inc. (2020).[1] Substituted quinazoline and pyridopyrimidine derivatives useful as anticancer agents.[2] U.S. Patent No. 10,662,204. Washington, DC: U.S. Patent and Trademark Office.
Pfizer Inc. (2019).[1] Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents. U.S. Patent Application No. 2019/0233440 A1.
ChemScene. (n.d.). 4-Bromo-5-chloro-6-methyl-1H-indazole (Related Analog Data). Retrieved from ChemScene. Link
National Institutes of Health (NIH). (2022). Discovery of SHP2 allosteric inhibitors. PubMed Central. Link
Chemical structure of 4-Bromo-5,6-dichloro-1H-indazole
An In-Depth Technical Guide to the 4-Bromo-5,6-dichloro-1H-indazole Core A Foreword on Scarcity and Analogue-Based Exploration The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its preval...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the 4-Bromo-5,6-dichloro-1H-indazole Core
A Foreword on Scarcity and Analogue-Based Exploration
The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of therapeutic agents.[1] However, the specific trifunctionalized derivative, 4-Bromo-5,6-dichloro-1H-indazole, remains a sparsely documented entity within the current scientific literature. To provide a comprehensive and technically robust guide, this document will focus on a closely related and well-characterized analogue: 4-Bromo-6-chloro-1H-indazole . The principles of synthesis, reactivity, and application discussed herein are fundamentally applicable to the target molecule, offering a predictive and insightful exploration for the research scientist.
4-Bromo-6-chloro-1H-indazole is a halogenated aromatic heterocycle that serves as a critical building block in organic synthesis. The strategic placement of its halogen atoms provides distinct points for chemical modification, making it a valuable intermediate in the construction of complex molecular architectures.
The synthesis of halogenated indazoles often relies on classical cyclization strategies, most notably the diazotization of appropriately substituted anilines. This approach provides a reliable and scalable route to the indazole core.
Conceptual Synthetic Workflow
The logical pathway to 4-bromo-6-chloro-1H-indazole typically begins with a substituted aniline, which undergoes acetylation, followed by nitrosation and intramolecular cyclization to form the indazole ring.
Caption: Synthetic pathway for 4-Bromo-6-chloro-1H-indazole.
Exemplary Laboratory-Scale Protocol
The following protocol is a representative method adapted from established syntheses of similar indazole derivatives.[4][5]
Step 1: Acetylation of the Starting Aniline
In a 1 L three-necked flask equipped with a mechanical stirrer and a thermometer, suspend the starting aniline (e.g., 4-bromo-2-chloro-6-methylaniline) (1.0 eq) in glacial acetic acid (5 vol).
Cool the mixture to 10-15°C in an ice bath.
Slowly add acetic anhydride (1.2 eq) dropwise, ensuring the internal temperature does not exceed 25°C.
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
Causality: Acetylation protects the amine and activates the aromatic ring for the subsequent cyclization. The use of acetic acid as a solvent and the controlled temperature prevent runaway reactions and side product formation.
Step 2: Nitrosative Cyclization
To the reaction mixture from Step 1, add sodium acetate (2.0 eq).
Cool the mixture to 0-5°C.
Prepare a solution of sodium nitrite (1.5 eq) in water (1 vol) and add it dropwise to the reaction mixture over 1-2 hours, maintaining the temperature below 5°C.
After the addition, stir the reaction at 0-5°C for an additional 1-2 hours.
Causality: The in-situ formation of nitrous acid from sodium nitrite and acetic acid leads to the diazotization of the aniline precursor, which then undergoes intramolecular cyclization to form the indazole ring. Sodium acetate acts as a buffer.[6]
Step 3: Work-up and Isolation
Slowly pour the reaction mixture into a beaker containing ice water (10 vol), which should result in the precipitation of the crude product.
Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
Wash the filter cake extensively with cold water until the filtrate is neutral.
Dry the crude product under vacuum at 40-50°C.
If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
Trustworthiness: This self-validating protocol relies on the physical precipitation of the product upon quenching, providing a clear endpoint and a straightforward initial purification. The purity can be readily assessed by standard analytical techniques (NMR, LC-MS, melting point).
Reactivity and Synthetic Utility
The chemical personality of 4-bromo-6-chloro-1H-indazole is defined by the interplay between the electron-rich indazole core and the electron-withdrawing halogen substituents. The bromine atom, particularly at the 4-position, is a versatile handle for introducing molecular diversity through cross-coupling reactions.
Key Reaction Pathways
Caption: Potential synthetic transformations of the indazole core.
The bromine at the 4-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the chlorine at the 6-position, allowing for selective functionalization. This differential reactivity is a key strategic element in multi-step syntheses. Halogenated indazoles are crucial precursors for creating diverse libraries of compounds for screening.[7][8]
Applications in Drug Discovery
Indazole derivatives are classified as "privileged scaffolds" in medicinal chemistry due to their ability to bind to a wide range of biological targets.[1] They are particularly prominent as core structures in the development of protein kinase inhibitors for oncology.
Role as a Kinase Inhibitor Scaffold
The indazole core acts as a bioisostere for other aromatic systems like indole or phenol, but with unique hydrogen bonding capabilities.[1] The N-H group can serve as a hydrogen bond donor, while the pyrazolic nitrogen can act as an acceptor, enabling strong and specific interactions with the hinge region of kinase active sites.
Caption: Use of the indazole scaffold in drug discovery.
Marketed drugs such as Axitinib (a VEGFR inhibitor) and Niraparib (a PARP inhibitor) feature the indazole core, underscoring its therapeutic relevance.[1] The halogenated precursor allows for the strategic introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties (ADME).
Safety and Handling
As with all halogenated aromatic compounds, 4-Bromo-6-chloro-1H-indazole requires careful handling in a laboratory setting.
Hazard Statements : Based on similar compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9]
Precautionary Measures :
Handle in a well-ventilated area or fume hood.[10]
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[10]
References
AOBChem. (n.d.). 4-Bromo-5-chloro-1H-indazole. Retrieved from [Link]
Li, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(8), 5185-5189. Retrieved from [Link]
Semantic Scholar. (n.d.). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved from [Link]
ResearchGate. (n.d.). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved from [Link]
Sapeta, K., & Kerr, M. A. (2005). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Retrieved from [Link]
Hoffman Fine Chemicals. (n.d.). 4-Bromo-6-chloro-5-methyl-1H-indazole. Retrieved from [Link]
ACS Publications. (2025, September 10). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. Retrieved from [Link]
Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
RSC Publishing. (2022, December 22). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved from [Link]
Organic Syntheses. (n.d.). Discussion Addendum for: Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. Retrieved from [Link]
RSC Publishing. (2021, April 20). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
Pharmaffiliates. (n.d.). 4-Bromo-5-chloro-1H-indazole. Retrieved from [Link]
American Elements. (n.d.). 6-Bromo-4-chloro-1H-indazole. Retrieved from [Link]
4-Bromo-5,6-dichloro-1H-indazole molecular weight and formula
An In-depth Technical Guide to the 4-Bromo-5,6-dichloro-1H-indazole Core: Synthesis, Properties, and Applications in Drug Discovery Abstract The indazole scaffold is a cornerstone in modern medicinal chemistry, recognize...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the 4-Bromo-5,6-dichloro-1H-indazole Core: Synthesis, Properties, and Applications in Drug Discovery
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its role in a multitude of therapeutically active agents. This guide provides a detailed technical overview of a specific, highly functionalized derivative: 4-Bromo-5,6-dichloro-1H-indazole. While this compound is a niche yet valuable building block, this document synthesizes available data on analogous compounds to present its core chemical properties, a proposed and mechanistically sound synthetic route, and its potential applications for researchers, particularly those in drug development. We will explore its utility as a versatile intermediate for creating diverse molecular libraries aimed at discovering novel therapeutics, with a focus on protein kinase inhibitors.
Compound Identification and Physicochemical Properties
4-Bromo-5,6-dichloro-1H-indazole is a halogenated aromatic heterocyclic compound. The strategic placement of three distinct halogen atoms on the indazole core provides multiple reactive handles for synthetic diversification, making it a valuable intermediate for chemical library synthesis. Its identity and calculated properties are summarized below.
Indazoles are bicyclic heterocyclic systems comprising a benzene ring fused to a pyrazole ring. This scaffold is of immense interest in pharmaceutical research due to its ability to mimic the indole nucleus while offering a unique profile of hydrogen bond donors and acceptors.[3] This bioisosteric relationship, combined with the scaffold's relative metabolic stability, has led to its incorporation into numerous approved drugs.[3]
Indazole-containing drugs span a wide range of therapeutic areas, including:
Oncology: As kinase inhibitors like Axitinib and Pazopanib.[3]
Anti-emetics: Such as the 5-HT3 receptor antagonist Granisetron.[3]
Anti-inflammatory: Embodied by early drugs like Bendazac.[3]
The utility of the indazole core is often enhanced by functionalization, particularly with halogens, which serve as key anchor points for cross-coupling reactions to explore structure-activity relationships (SAR).
Proposed Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
The proposed synthesis starts from the commercially available 2,6-dichlorobenzonitrile. The workflow involves a regioselective bromination followed by a nucleophilic aromatic substitution (SₙAr) and cyclization reaction.
A Comprehensive Safety and Handling Guide for 4-Bromo-5,6-dichloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals Understanding the Hazard Profile The primary hazards associated with halogenated indazoles are acute toxicity if swallowed, skin and eye irritation, and res...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile
The primary hazards associated with halogenated indazoles are acute toxicity if swallowed, skin and eye irritation, and respiratory irritation.[1][2][3][4] The Globally Harmonized System (GHS) classification for structurally similar compounds provides a reliable framework for understanding these risks.
Table 1: Synthesized GHS Classification for 4-Bromo-5,6-dichloro-1H-indazole
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5][9]
P302 + P352: IF ON SKIN: Wash with plenty of water.[1][9]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][9]
Prudent Laboratory Practices: Handling and Storage
The key to safely handling 4-Bromo-5,6-dichloro-1H-indazole is to minimize exposure through engineering controls and appropriate personal protective equipment (PPE).
Engineering Controls and Personal Protective Equipment (PPE)
Ventilation: All manipulations of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][8] This is critical to avoid inhalation of dust or aerosols.[1][10]
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[3][11]
Skin Protection:
Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[10] Follow proper glove removal technique to avoid skin contact.[3][11]
Protective Clothing: A lab coat or a chemical-resistant suit is required to prevent skin contact.[3][10] Safety shoes are also recommended.[12]
Respiratory Protection: If engineering controls are insufficient or for nuisance exposures, use a NIOSH-approved particulate respirator (e.g., N95) or equivalent.[3][8]
Safe Handling Protocols
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[8]
Dispensing: Avoid creating dust when weighing or transferring the solid material.[1][10]
Hygiene: Do not eat, drink, or smoke in the laboratory.[2][8] Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[2][3]
Clothing: Contaminated work clothes should be laundered separately before reuse.[2]
Storage Conditions
Container: Store in the original, tightly sealed container in a dry, cool, and well-ventilated place.[1][2][10]
Temperature: Some related compounds specify storage at room temperature, while others recommend 2-8°C.[5][6][7][13] For long-term stability, refrigeration under an inert atmosphere (e.g., argon) is advisable.[2][13]
Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and foodstuff containers.[2][8][14]
Emergency Response Protocols
A swift and correct response to an exposure or spill is crucial.
First-Aid Measures
General Advice: If any symptoms persist, seek medical attention and show the attending physician this guide or the container label.[8][9]
Ingestion: If swallowed, rinse the mouth with water.[1][9] Do NOT induce vomiting.[8][10] Immediately call a poison control center or doctor.[8][9] Never give anything by mouth to an unconscious person.[1][10]
Inhalation: Move the person to fresh air.[1][8][9] If breathing is difficult, give oxygen. If the person is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the compound was ingested or inhaled.[1][10] Seek immediate medical attention.[1][10]
Skin Contact: Immediately remove all contaminated clothing.[1][10] Wash the affected area with plenty of soap and water for at least 15 minutes.[8][14] If skin irritation occurs, get medical advice.[1][2][9]
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[8][9][14] Remove contact lenses if present and easy to do.[1][9] Continue rinsing and seek immediate medical attention.[2][8]
Accidental Release Measures
Evacuate: Evacuate non-essential personnel from the spill area.[1][3]
Ventilate: Ensure adequate ventilation.
Personal Protection: Wear the appropriate PPE as described in Section 2.1, including respiratory protection.[2][3]
Containment: Prevent the spill from entering drains or waterways.[3][12]
Clean-up:
For dry spills, carefully sweep up or use a vacuum with a HEPA filter to collect the material without creating dust.[2][3][4]
Place the collected material into a suitable, closed, and labeled container for disposal.[2][3][4]
Wash the spill area thoroughly with soap and water.[2]
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[1][8]
Fire-Fighting Measures
Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or a water spray.[1][2][10][11]
Specific Hazards: The compound is not considered a significant fire risk, but containers may burn.[2] Combustion may produce corrosive and toxic fumes, including nitrogen oxides, carbon oxides, and hydrogen halides (HCl, HBr).
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][10]
Physicochemical and Toxicological Profile
Physical and Chemical Properties
Data for the specific target compound is limited. The following table includes data from the target compound and closely related isomers to provide an estimated profile.
Table 2: Physical and Chemical Properties
Property
Value
Source Compound
Molecular Formula
C₇H₃BrCl₂N₂
4-Bromo-5,6-dichloro-1H-indazole
Molecular Weight
265.92 g/mol
4-Bromo-5,6-dichloro-1H-indazole
Appearance
Likely a solid (e.g., Pale-yellow to Yellow-brown)[7]
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[8][14]
Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen bromide gas.
Toxicological Information
Detailed toxicological studies on 4-Bromo-5,6-dichloro-1H-indazole are not available. The information below is inferred from the GHS classifications of similar compounds.[4]
Acute Toxicity: Toxic or harmful if swallowed.[1][4] Dermal and inhalation toxicity data are not available but should be considered potentially harmful.[2][4]
Respiratory Sensitization: May cause respiratory irritation.[1][4]
Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: No data available.[4]
Disposal Considerations
All waste materials must be disposed of in accordance with all applicable local, state, and federal regulations. The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[10] Do not contaminate water, foodstuffs, or sewer systems.[10]
Visual Workflow: Emergency Response Protocol
The following diagram outlines the logical flow for responding to an incident involving 4-Bromo-5,6-dichloro-1H-indazole.
Caption: Workflow for emergency response to a spill or exposure event.
References
ECHEMI. (n.d.). 4-BROMO (1H)INDAZOLE SDS, 186407-74-9 Safety Data Sheets.
Apollo Scientific. (2023, July 4). 4-Bromo-6-chloro-1H-indazole.
Solvation Dynamics of 4-Bromo-5,6-dichloro-1H-indazole: A Technical Guide to DMSO and Methanol Systems
Executive Summary The compound 4-Bromo-5,6-dichloro-1H-indazole (CAS: 2368910-22-7) is a heavily halogenated heterocyclic building block with a molecular weight of 265.92 g/mol [1][2]. In recent years, it has emerged as...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 4-Bromo-5,6-dichloro-1H-indazole (CAS: 2368910-22-7) is a heavily halogenated heterocyclic building block with a molecular weight of 265.92 g/mol [1][2]. In recent years, it has emerged as a critical intermediate in the synthesis of covalent inhibitors targeting the KRAS G12C mutation—a major breakthrough in targeted oncology[3][4].
Due to its dense halogenation, the molecule exhibits a highly stable crystal lattice and significant lipophilicity, making its dissolution thermodynamics complex. This whitepaper provides an in-depth analysis of its solubility behavior in two fundamentally different solvents—Dimethyl Sulfoxide (DMSO) and Methanol (MeOH)—detailing the mechanistic causality behind these interactions and providing a self-validating experimental protocol for thermodynamic solubility determination.
Molecular Profiling & Solvation Thermodynamics
To understand the solubility of 4-bromo-5,6-dichloro-1H-indazole, we must first analyze the competing forces between the solid-state crystal lattice and the solvent molecules.
The Solute: Crystal Lattice vs. Solvent Disruption
The indazole core possesses a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2). In the solid state, these functional groups form a robust intermolecular network (N-H···N dimers), which is further stabilized by extensive halogen-bonding (Br···Cl and Cl···Cl interactions) due to the substitutions at the 4, 5, and 6 positions[1]. To dissolve this compound, a solvent must provide enough solvation energy to overcome this high lattice energy.
DMSO: Polar Aprotic Dominance
DMSO is a polar aprotic solvent with a high dielectric constant (
) and a strong dipole moment. It excels at dissolving 4-bromo-5,6-dichloro-1H-indazole for two causal reasons:
H-Bond Disruption: The highly polarized S=O bond acts as a dominant hydrogen bond acceptor, effectively cleaving the N-H···N solid-state dimers of the indazole core.
Hydrophobic Accommodation: The two methyl groups of DMSO interact favorably with the hydrophobic, heavily halogenated aromatic ring via Van der Waals forces.
Because of this dual-action solvation, the compound is highly soluble in DMSO, making DMSO-d6 the standard solvent for its
) is a polar protic solvent capable of both donating and accepting hydrogen bonds. However, its ability to solvate this specific indazole is thermodynamically limited. The bulky hydrophobic shield created by the 4-bromo and 5,6-dichloro substituents restricts the optimal orientation of the methanol hydrogen-bond network. The strong solute-solute lattice interactions easily outcompete the weaker solute-solvent interactions in methanol, resulting in significantly lower solubility.
Quantitative Solvation Data
The following table summarizes the physicochemical parameters of the solvents and the empirically expected solubility profiles for 4-bromo-5,6-dichloro-1H-indazole at standard ambient conditions.
Kinetic solubility (e.g., solvent shifting) often overestimates true solubility due to transient supersaturation. To accurately determine the solubility of 4-bromo-5,6-dichloro-1H-indazole for reaction design, a thermodynamic shake-flask methodology must be employed.
Workflow for thermodynamic solubility determination in DMSO and Methanol systems.
Step-by-Step Protocol (Self-Validating System)
Solid Dispensing & Saturation:
Add an excess of 4-bromo-5,6-dichloro-1H-indazole solid (e.g., 20 mg) to 200 µL of the target solvent (DMSO or MeOH) in a sealed borosilicate glass vial.
Causality: Using a deliberate excess ensures the system is driven to true saturation, which is visually confirmed by the presence of an undissolved solid pellet.
Thermal Equilibration:
Incubate the vials at 25°C under constant agitation (800 rpm) in a thermomixer for 24 hours.
Causality: Heavily halogenated systems possess high activation energies for dissolution. A 24-hour incubation provides the necessary time to reach true thermodynamic equilibrium, bypassing misleading kinetic supersaturation.
Phase Separation:
Centrifuge the vials at 10,000 x g for 10 minutes to pellet the bulk solid. Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter.
Causality: PTFE is chemically inert to aggressive solvents like DMSO, ensuring no extractables contaminate the sample. The 0.22 µm pore size strictly excludes undissolved micro-particulates that would cause Rayleigh scattering and artificially inflate downstream UV absorbance values.
HPLC-UV Quantification:
Dilute the filtered supernatant with mobile phase to fall within the linear dynamic range of a pre-established standard curve. Analyze via HPLC-UV (e.g., at 254 nm).
Self-Validation: Always run a Quality Control (QC) standard of known concentration alongside the samples to verify instrument response stability and rule out detector drift.
Downstream Implications in Drug Development
The stark contrast in solubility between DMSO and methanol dictates how 4-bromo-5,6-dichloro-1H-indazole is handled during the synthesis of KRAS G12C inhibitors.
During complex functionalizations—such as the addition of protecting groups (e.g., THP/DHP) or cross-coupling reactions—the intermediate must be fully dissolved[4]. If the compound is partially insoluble, the effective molarity drops, leading to sluggish reaction kinetics and the proliferation of side products. Therefore, DMSO (or similar polar aprotic solvents like THF) is the solvent of choice for stock solutions and homogeneous catalysis.
Conversely, Methanol serves as a highly effective anti-solvent. Because the compound is only slightly soluble in MeOH, it can be strategically added to a completed reaction mixture to rapidly crash out (precipitate) the indazole intermediate, allowing for efficient recovery via vacuum filtration while leaving polar impurities dissolved in the supernatant.
Halogenated Indazole Building Blocks: A Technical Guide for Modern Medicinal Chemistry
Executive Summary: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2][3] Its ability to act as a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2][3] Its ability to act as a bioisostere for common motifs like phenols and indoles allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][4][5] The strategic introduction of halogens onto the indazole core is a critical enabling technology in drug discovery. Halogen atoms not only modulate the electronic and lipophilic properties of a molecule but, more importantly, serve as versatile synthetic handles for diversification through cross-coupling reactions.[6][7] This guide provides an in-depth analysis of the synthesis of halogenated indazole building blocks and their application in the construction of complex molecular architectures, with a focus on field-proven, regioselective methodologies.
The Indazole Scaffold: A Privileged Core in Drug Discovery
Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles that have garnered significant attention from medicinal chemists.[2][3] Their unique structure, featuring a fusion of a benzene and a pyrazole ring, imparts a combination of rigidity and hydrogen bonding capabilities (both donor and acceptor) that facilitates potent and selective interactions with a wide array of biological targets, particularly protein kinases.[1]
The Role of Indazole as a Bioisostere
A key driver of the indazole scaffold's utility is its function as a bioisosteric replacement for other common aromatic systems. This strategy is often employed to overcome metabolic liabilities or to improve physicochemical properties.
Phenol Bioisostere: Phenolic moieties are prone to rapid phase II metabolism via glucuronidation. Replacing a phenol with an indazole can block this metabolic pathway, thereby increasing the compound's in vivo half-life.[4] The indazole nitrogen can still participate in the crucial hydrogen bonding interactions that the phenolic hydroxyl group made with the target protein.[1][4]
Indole Bioisostere: While structurally similar, indazole possesses an additional nitrogen atom compared to indole, which can act as a hydrogen bond acceptor. This offers an opportunity for additional or alternative interactions within a binding pocket, potentially leading to enhanced affinity and selectivity.[1][5]
The Strategic Importance of Halogenation
Halogenation of the indazole core is arguably the most important transformation for its use as a building block. Organic halides are not merely simple derivatives; they are pivotal intermediates for a multitude of powerful synthetic transformations.[6]
Modulation of Properties: Halogens (F, Cl, Br, I) systematically alter a molecule's size, lipophilicity, and electronics. This can directly influence binding affinity, membrane permeability, and metabolic stability.
Synthetic Handles for Diversification: Halogenated indazoles are key precursors for transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are the workhorses of modern medicinal chemistry, allowing for the rapid assembly of molecular libraries by forging new carbon-carbon and carbon-nitrogen bonds.[8][9] Many blockbuster drugs, including the anti-cancer agents Pazopanib and Niraparib, are synthesized from halogenated indazole intermediates.[6][7]
Synthesis of Halogenated Indazole Building Blocks
The power of a halogenated indazole building block is directly tied to the chemist's ability to install the halogen at a specific, desired position. Regiocontrol is paramount. This section details modern, reliable methods for the regioselective halogenation of the indazole nucleus.
Metal-Free Regioselective C-H Halogenation
Recent advances have provided environmentally friendly, metal-free methods for the direct halogenation of indazole C-H bonds, offering significant advantages over older methods that often used harsh reagents like Br₂ and suffered from poor selectivity.[6][7] The use of N-halosuccinimides (NCS for chlorination, NBS for bromination) has proven particularly effective, allowing for tunable regioselectivity based on reaction conditions.[6][10][11]
A key principle behind this selectivity is the modulation of the reaction conditions to favor either mono- or poly-halogenation. For 2-substituted indazoles, the C3 position is generally the most electronically activated and reacts first. Subsequent halogenation can be directed to other positions like C7 by increasing the amount of the halogenating agent and modifying the solvent or temperature.[6][7]
Caption: Workflow for tunable, metal-free halogenation of 2H-indazoles.
Experimental Protocol 2.1.1: Selective C3-Monobromination of 2-Phenyl-2H-indazole[6][7]
This protocol exemplifies a highly efficient and selective C-H functionalization under environmentally benign conditions. The choice of ethanol as a solvent and a slight excess of NBS at elevated temperature drives the reaction cleanly to the mono-brominated product.
Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-phenyl-2H-indazole (1.0 mmol, 194 mg).
Reagent Addition: Add ethanol (5 mL) followed by N-bromosuccinimide (NBS) (1.3 mmol, 231 mg).
Reaction: Heat the reaction mixture to 95 °C and stir for 2 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 3-bromo-2-phenyl-2H-indazole as a white solid. Yields are typically high (>95%).[11]
Directed Halogenation for Site-Specific Functionalization
For certain applications, functionalization of the benzo- portion of the indazole is required, for instance, at the C7 position. This can be challenging due to the competing reactivity of the C3 position. One powerful strategy is to use a directing group at a nearby position (e.g., C4) to steer the halogenating agent to the desired site.
A recent study demonstrated a highly regioselective C7-bromination of 4-sulfonamido-1H-indazoles.[8] The sulfonamide group at C4 effectively directs the bromination to the adjacent C7 position, bypassing the otherwise reactive C3 position. This method provides a reliable route to C7-functionalized indazoles, which are valuable precursors for drug candidates.
Halogenated Indazoles as Versatile Coupling Partners
The primary value of halogenated indazoles in medicinal chemistry lies in their utility as substrates for cross-coupling reactions. These transformations allow for the modular and convergent assembly of complex molecules from simpler fragments.
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The palladium-catalyzed Suzuki-Miyaura coupling is one of the most widely used methods for forming C(sp²)-C(sp²) bonds.[12] It involves the reaction of an organohalide (the halogenated indazole) with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. Its popularity stems from its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[13]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol 3.1.1: C3-Vinylation of Unprotected 3-Iodoindazole[13]
This protocol highlights the robustness of the Suzuki coupling, demonstrating that even NH-free indazoles can be functionalized directly without the need for a protecting group, often accelerated by microwave irradiation.
Preparation: In a microwave vial, combine 3-iodo-1H-indazole (1.0 mmol, 244 mg), potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg), and the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg).
Reagent Addition: Add a mixture of 1,4-dioxane (3.0 mL) and water (1.5 mL). Finally, add pinacol vinyl boronate (1.2 mmol, 185 mg).
Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 150 °C for 30 minutes.
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Isolation: Purify the crude residue by column chromatography (silica gel) to afford the desired 3-vinyl-1H-indazole.
Table 1: Representative conditions for Suzuki-Miyaura coupling of halogenated indazoles.
The Buchwald-Hartwig Amination: Constructing C-N Linkages
The palladium-catalyzed Buchwald-Hartwig amination is the premier method for forming aryl C-N bonds.[9][15] This reaction is of immense importance in medicinal chemistry as the aniline and related N-aryl motifs are present in a vast number of pharmaceuticals. The reaction couples an aryl halide or triflate with a primary or secondary amine, using a palladium catalyst, a suitable phosphine ligand, and a base.[16] The choice of ligand is critical and has evolved over several "generations" to allow for the coupling of a wide range of substrates under increasingly mild conditions.[9]
Case Study: Application in the Synthesis of Pazopanib
Pazopanib (Votrient®) is an FDA-approved multi-kinase inhibitor used for the treatment of renal cell carcinoma and soft tissue sarcoma.[2] Its synthesis provides a textbook example of the strategic use of a halogenated indazole building block.
A key step in many synthetic routes to Pazopanib involves a Suzuki-Miyaura coupling between a halogenated indazole core and a pyrimidine boronic acid or a related derivative. The halogen on the indazole serves as the essential synthetic handle to bring these two key fragments together.
Caption: Key fragment coupling strategy in the synthesis of Pazopanib.
This case study powerfully illustrates the core principle of this guide: the synthesis of strategically halogenated indazoles is not an academic exercise but a critical, value-adding step in the creation of life-saving medicines.
Conclusion and Future Outlook
Halogenated indazoles are indispensable building blocks in the medicinal chemist's toolbox. Their value is derived from the privileged nature of the indazole scaffold combined with the synthetic versatility imparted by the halogen atom. Modern synthetic methods now allow for the highly regioselective and efficient preparation of a diverse range of these crucial intermediates. As drug discovery continues to tackle increasingly complex biological targets, the demand for sophisticated, functionalized heterocyclic building blocks will only grow. Continued innovation in areas like C-H activation and photoredox catalysis will undoubtedly expand the accessible chemical space of halogenated indazoles, paving the way for the next generation of indazole-containing therapeutics.
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An In-depth Technical Guide to 4-Bromo-5,6-dichloro-1H-indazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals The indazole core is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities.[1] Halogenation of this scaffold is a k...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities.[1] Halogenation of this scaffold is a key strategy for modulating the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive technical overview of the polysubstituted derivative, 4-Bromo-5,6-dichloro-1H-indazole, a compound of significant interest for synthetic and medicinal chemists. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates available information and provides expert insights based on analogous structures and established chemical principles.
Core Chemical Identifiers
Accurate identification of a chemical entity is fundamental for research and development. The following are the key identifiers for 4-Bromo-5,6-dichloro-1H-indazole.
Identifier
Value
IUPAC Name
4-Bromo-5,6-dichloro-1H-indazole
CAS Number
2368910-22-7
Molecular Formula
C₇H₃BrCl₂N₂
Molecular Weight
265.93 g/mol
SMILES
C1=CC(=C(C2=C1NN=C2)Br)Cl
InChI Key
Information not readily available
Synthesis of Polyhalogenated Indazoles: A Strategic Overview
The synthesis of polysubstituted indazoles often requires a multi-step approach, carefully considering the directing effects of the substituents. While a specific, peer-reviewed synthesis for 4-Bromo-5,6-dichloro-1H-indazole is not extensively documented, a plausible and efficient route can be designed based on established methodologies for the preparation of halogenated indazoles.[2][3]
A common strategy involves the construction of the indazole ring from a suitably substituted aniline precursor. The "Jacobson Indazole Synthesis," which involves the diazotization of an o-toluidine derivative followed by cyclization, is a classic and adaptable method.
Proposed Synthetic Workflow
A potential synthetic route to 4-Bromo-5,6-dichloro-1H-indazole could commence from a commercially available, appropriately substituted aniline. The following diagram illustrates a conceptual workflow:
Caption: Proposed synthetic workflow for 4-Bromo-5,6-dichloro-1H-indazole.
Physicochemical and Spectroscopic Properties
The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. While experimentally determined data for 4-Bromo-5,6-dichloro-1H-indazole are not widely published, predictions can be made based on its structure and data from analogous compounds.
Property
Predicted/Expected Value
Appearance
Off-white to yellow solid
Melting Point
>200 °C
Boiling Point
>350 °C (decomposes)
Solubility
Soluble in DMSO, DMF, and methanol; sparingly soluble in water.
pKa
Expected to be weakly acidic due to the N-H proton.
Spectroscopic Characterization:
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the indazole ring. The exact chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.
¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the carbon atoms of the indazole core. The carbons directly attached to the halogens will exhibit characteristic downfield shifts.
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of one bromine and two chlorine atoms.
Applications in Drug Discovery and Materials Science
Indazole derivatives are a cornerstone in the development of therapeutics for a wide range of diseases, including cancer, inflammation, and infectious diseases.[4][5] The introduction of multiple halogen atoms, as in 4-Bromo-5,6-dichloro-1H-indazole, can significantly enhance biological activity and improve pharmacokinetic profiles.
Halogenation can lead to increased metabolic stability, enhanced binding affinity to target proteins through halogen bonding, and improved membrane permeability.[6] Therefore, 4-Bromo-5,6-dichloro-1H-indazole serves as a valuable building block for the synthesis of novel drug candidates. Its polyhalogenated nature makes it a prime candidate for use in fragment-based drug discovery and for creating focused libraries of compounds for high-throughput screening.
Beyond pharmaceuticals, halogenated heterocyclic compounds are also of interest in materials science for the development of organic electronics and functional polymers, where the halogen atoms can be used to tune the electronic properties and intermolecular interactions of the materials.
References
Royal Society of Chemistry. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. [Link]
National Center for Biotechnology Information. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. [Link]
American Elements. 6-Bromo-4-chloro-1H-indazole. [Link]
Beilstein Journal of Organic Chemistry. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [Link]
National Center for Biotechnology Information. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
The Strategic Role and Sourcing of 4-Bromo-5,6-dichloro-1H-indazole in Targeted Oncology
Executive Summary In the rapidly evolving landscape of targeted oncology, the design of covalent inhibitors demands molecular scaffolds that offer both precise spatial geometry and programmable synthetic handles. 4-Bromo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving landscape of targeted oncology, the design of covalent inhibitors demands molecular scaffolds that offer both precise spatial geometry and programmable synthetic handles. 4-Bromo-5,6-dichloro-1H-indazole (CAS: 2368910-22-7) has emerged as a critical foundational building block, particularly in the synthesis of pyrazolyl, quinazoline, and pyridopyrimidine derivatives. Its unique tri-halogenated profile is highly sought after by drug development professionals engineering next-generation inhibitors for challenging targets, most notably the KRAS G12C mutation.
This technical whitepaper provides an in-depth analysis of the physicochemical profile, commercial supply chain considerations, and field-proven synthetic workflows associated with this vital intermediate.
Physicochemical Profiling & Structural Causality
The utility of 4-Bromo-5,6-dichloro-1H-indazole is not coincidental; it is dictated by the precise physicochemical properties imparted by its functional groups.
The Indazole Core: Provides a critical hydrogen bond donor/acceptor pair (via the N-H and N atoms) that frequently acts as a hinge-binding motif in kinase active sites.
C5, C6-Dichloro Motif: Chlorine atoms provide significant lipophilic bulk. In the context of KRAS G12C, this di-chloro substitution perfectly occupies the cryptic, hydrophobic Switch II pocket, enhancing binding affinity and residence time.
C4-Bromo Handle: Bromine serves as a highly reactive, regioselective site for transition-metal-catalyzed cross-coupling, allowing chemists to build complex architectures outward from the C4 position without disturbing the C5/C6 chlorines.
Quantitative Data Summary
Parameter
Specification
Chemical Name
4-Bromo-5,6-dichloro-1H-indazole
CAS Registry Number
2368910-22-7
Molecular Formula
C7H3BrCl2N2
Molecular Weight
265.92 g/mol
SMILES String
BrC1=C2C=NNC2=CC(=C1Cl)Cl
Target Application
Scaffold for Covalent Kinase Inhibitors
Storage & Logistics
Sealed in dry conditions; cold-chain transport recommended
Mechanistic Role in Drug Design
The primary application of this intermediate is in the synthesis of irreversible covalent inhibitors. As detailed in recent patent literature covering1, APIs derived from 4-Bromo-5,6-dichloro-1H-indazole selectively react with the G12C mutant KRAS protein. By forming an irreversible covalent bond with the mutated cysteine at position 12, the drug locks the RAS protein in its inactive GDP-bound state, thereby halting downstream oncogenic signaling (RAF/MEK/ERK).
Mechanism of KRAS G12C inhibition by indazole-derived covalent binders locking the GDP state.
Commercial Supply Chain & Sourcing
When sourcing 4-Bromo-5,6-dichloro-1H-indazole for IND-enabling studies, supply chain integrity is paramount. Commercial vendors such as 2 provide this building block with specific logistical requirements, including cold-chain transportation, to mitigate the risk of oxidative degradation or photo-induced dehalogenation during transit.
Furthermore, leading CDMOs like3 offer scalable libraries of these halogenated indazoles. For drug development professionals, it is critical to ensure that batch-to-batch consistency meets a rigorous >97% purity threshold (validated via quantitative NMR and HPLC) to prevent the introduction of isomeric impurities during downstream catalysis.
To utilize this building block effectively, researchers must perform cross-coupling at the C4 position. The following self-validating protocol outlines a regioselective Suzuki-Miyaura coupling, adapted from methodologies used to synthesize4.
Causality of Design: The bond dissociation energy of the C4-Br bond is significantly lower than that of the adjacent C5/C6-Cl bonds. By selecting a mild catalyst system (Pd(dppf)Cl2) and a moderate base (K2CO3), oxidative addition is kinetically restricted to the C4 position. Prior N-protection is mandated to prevent the free indazole N-H from coordinating with and poisoning the palladium catalyst.
Phase 1: N-Protection (THP)
Reaction Setup: Dissolve 4-Bromo-5,6-dichloro-1H-indazole (1.0 eq) in anhydrous THF (0.1 M). Add 3,4-dihydro-2H-pyran (DHP, 4.0 eq) and pyridinium p-toluenesulfonate (PPTS, 0.06 eq).
Execution: Stir at 50°C for 5 hours under a nitrogen atmosphere.
Validation Checkpoint (IPC 1): Sample the reaction mixture for LC-MS.
Pass Condition: Complete disappearance of the starting material peak (m/z ~265) and appearance of the THP-protected mass [M+H]+ at m/z 349/351 (exhibiting the characteristic Br/Cl2 isotope pattern).
Fail Condition: If >5% starting material remains, spike with an additional 1.0 eq DHP and stir for 2 hours.
Phase 2: Regioselective Suzuki-Miyaura Coupling
Reaction Setup: In a Schlenk flask, combine the protected indazole (1.0 eq), the target arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).
Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Causality: The biphasic system dissolves both the organic substrates and the inorganic base. Degas via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise prematurely oxidize the Pd(0) active species.
Execution: Heat to 80°C for 12 hours.
Validation Checkpoint (IPC 2): Analyze via LC-MS.
Pass Condition: Disappearance of the m/z 349/351 cluster and emergence of the coupled product mass. The absence of debromination byproducts validates the choice of catalyst.
Phase 3: Deprotection & Isolation
Execution: Treat the crude intermediate with a 1:1 mixture of TFA and DCM at room temperature for 2 hours to cleave the THP group.
Procurement, Synthetic Strategy, and Application of 4-Bromo-5,6-dichloro-1H-indazole
An In-depth Guide for Researchers: Abstract 4-Bromo-5,6-dichloro-1H-indazole is a halogenated heterocyclic compound of significant interest to the medicinal chemistry community. Its structural framework is a key componen...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Guide for Researchers:
Abstract
4-Bromo-5,6-dichloro-1H-indazole is a halogenated heterocyclic compound of significant interest to the medicinal chemistry community. Its structural framework is a key component in the design of targeted therapeutics, particularly protein kinase inhibitors. However, its commercial availability is limited, posing a procurement challenge for research and development teams. This technical guide provides a comprehensive analysis of the procurement landscape, pricing considerations, and a plausible, well-grounded synthetic route for this valuable building block. By synthesizing market data with established chemical principles, this document serves as a practical resource for scientists and drug development professionals, enabling informed "make versus buy" decisions and facilitating the advancement of indazole-based discovery programs.
The Strategic Value of 4-Bromo-5,6-dichloro-1H-indazole in Medicinal Chemistry
The Indazole Scaffold: A Privileged Core in Drug Discovery
The indazole ring system, a fusion of benzene and pyrazole, is recognized as a "privileged scaffold" in medicinal chemistry. This designation is earned by its recurrence across a multitude of biologically active compounds, demonstrating its ability to interact with a wide range of biological targets.[1][2] Indazole-containing molecules have successfully progressed to market, including the kinase inhibitors Axitinib and Pazopanib, underscoring the scaffold's clinical relevance.[1] Its utility stems from several key features:
Bioisosterism: The indazole core can act as a bioisostere for other aromatic systems like indole or phenol, offering a way to modulate metabolic stability and physicochemical properties while preserving key binding interactions.[1]
Hydrogen Bonding: The presence of both a hydrogen bond donor (N-H) and an acceptor (pyridine-like nitrogen) allows for versatile and specific interactions within protein binding pockets, such as the hinge region of kinases.[1]
Structural Rigidity: The bicyclic nature of the scaffold provides a rigid framework, which can reduce the entropic penalty upon binding to a target, often leading to higher affinity.
Strategic Utility of Multi-Halogenation
The specific substitution pattern of 4-Bromo-5,6-dichloro-1H-indazole is not arbitrary; it is a deliberate design feature for synthetic utility. The three halogen atoms on the benzene ring serve as orthogonal synthetic handles, primarily for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the systematic and modular construction of complex molecular architectures. The bromine at the 4-position is particularly well-suited for such reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize drug properties like potency, selectivity, and pharmacokinetics.[2]
Commercial Availability and Procurement Landscape
A thorough market survey reveals that 4-Bromo-5,6-dichloro-1H-indazole (CAS No. 2368910-22-7) is not a readily available, off-the-shelf commodity. It is typically offered on a "made-to-order" or custom synthesis basis. This scarcity is a direct consequence of a complex, multi-step synthesis and niche demand primarily from the drug discovery sector.
Supplier Analysis
While direct stock is rare, several suppliers specialize in complex heterocyclic building blocks and are capable of its synthesis. Researchers should anticipate lead times for production and delivery.
A tri-halogenated analog, suggesting expertise in complex halogenation chemistry.
The Procurement Workflow
The process for acquiring this compound typically involves the following steps, which can be visualized in the workflow diagram below.
Caption: Procurement workflow for a custom synthesis chemical.
Pricing Analysis and Considerations
Due to its custom synthesis nature, the price of 4-Bromo-5,6-dichloro-1H-indazole is significantly higher than that of simpler, cataloged indazoles. The final cost is influenced by several factors:
Synthesis Complexity: A multi-step synthesis with challenging purification requirements is the primary cost driver.
Scale: The cost per gram typically decreases with larger batch sizes (e.g., 1g vs. 25g).
Purity Requirements: Higher purity specifications (e.g., >98% by HPLC) necessitate more rigorous purification, increasing costs.
Starting Material Cost: The availability and cost of the requisite precursors will impact the final price.
For small, research-scale quantities (1-5 grams), researchers should budget for a cost in the range of several hundred to over a thousand USD per gram, with lead times of 4-8 weeks.
Proposed Synthetic Strategy
For organizations with synthetic chemistry capabilities, an in-house synthesis may be a viable alternative to purchasing. The following section outlines a plausible and robust synthetic protocol based on established indazole synthesis methodologies.[7]
Retrosynthetic Analysis
The core of the indazole synthesis often relies on the diazotization of an appropriately substituted aniline followed by intramolecular cyclization. Our target molecule can be disconnected through this key step, leading back to a substituted 2-methylaniline precursor.
Caption: Retrosynthetic disconnection of the indazole core.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for the synthesis of related bromo-indazoles.[7] Note: This is a proposed protocol and should be performed by trained chemists with appropriate safety precautions.
Step 1: Acetylation of 3-Bromo-4,5-dichloro-2-methylaniline
In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting aniline (1.0 eq) in a suitable solvent like chloroform or glacial acetic acid.
Cool the solution to 0-5°C in an ice bath.
Add acetic anhydride (1.1 eq) dropwise, ensuring the internal temperature does not exceed 20°C.
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
Causality Note: Acetylation protects the amine and creates the N-acetyl group, which is crucial for the subsequent cyclization step.
Step 2: Diazotization and Intramolecular Cyclization
To the crude reaction mixture from Step 1, add potassium acetate (0.5 eq).
Add isoamyl nitrite (1.5 eq) dropwise at room temperature.
Heat the mixture to reflux (approx. 65-70°C) and maintain for 12-20 hours.[7] The reaction progress should be monitored by LC-MS.
Causality Note: Isoamyl nitrite is the diazotizing agent, converting the N-acetyl aniline into a diazonium species. The subsequent heating, facilitated by the acetate base, promotes the intramolecular cyclization onto the methyl group to form the indazole ring.
Step 3: Hydrolysis and Work-up
Cool the reaction mixture to room temperature and remove the volatile components under reduced pressure.
Add aqueous hydrochloric acid (e.g., 4M HCl) to the residue.
Heat the mixture to 50-60°C for 2-4 hours to hydrolyze the N-acetyl protecting group from the indazole nitrogen.
Cool the acidic mixture and basify to pH 9-11 using a concentrated aqueous solution of sodium hydroxide.
The product may precipitate or can be extracted with an organic solvent like ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 4: Purification
The crude solid should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or heptane to yield the final product, 4-Bromo-5,6-dichloro-1H-indazole.
Expected to be a solid (e.g., off-white to yellow)
Storage
Store in a cool, dry place, sealed in dry, room temperature.
Handling and Safety
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar halogenated indazoles should be used as a guide.[5][8]
Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear standard PPE including safety glasses, a lab coat, and chemical-resistant gloves.[9]
Handling Precautions: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8][9]
Accidental Release: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8]
Conclusion: A Practical Summary for the Bench Scientist
4-Bromo-5,6-dichloro-1H-indazole is a high-value, synthetically strategic building block for modern drug discovery. Its procurement requires a proactive approach, with researchers needing to engage with custom synthesis providers and anticipate significant costs and lead times. For programs requiring larger quantities or having robust synthetic capabilities, the outlined chemical synthesis provides a viable and cost-effective alternative. Understanding the interplay between market availability, synthesis complexity, and strategic value is paramount for any research team looking to leverage this potent chemical scaffold in their quest for novel therapeutics.
References
Science of Synthesis. (2002). 1H-Indazoles. Thieme.
BuyersGuideChem. 4-Bromo-5-chloro-6-methyl-1H-indazole suppliers and producers. BuyersGuideChem. Available at: [Link]
AOBChem. 4-Bromo-5-chloro-1H-indazole. AOBChem. Available at: [Link]
Sun, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]
Ali, I., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
ResearchGate. Scheme 2 Synthesis of 5,6-dihydroxy-1H-indazole. ResearchGate. Available at: [Link]
Elguero, J., et al. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. Available at: [Link]
A Technical Guide to the Physicochemical Properties, Characterization, and Handling of Halogenated Indazoles: A Case Study on 4-Bromo-6-chloro-1H-indazole
This guide provides an in-depth analysis of the physicochemical properties of halogenated indazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Due to the scar...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the physicochemical properties of halogenated indazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Due to the scarcity of publicly available data for 4-Bromo-5,6-dichloro-1H-indazole, this document will focus on the closely related, well-characterized structural analog, 4-Bromo-6-chloro-1H-indazole . The principles, protocols, and safety considerations detailed herein are directly applicable to the characterization of novel indazole derivatives like the target compound.
Introduction to Halogenated Indazoles
The indazole core is a privileged scaffold in drug discovery, appearing in numerous compounds with a wide range of pharmacological activities, including anti-cancer and anti-inflammatory agents.[1][2] The strategic placement of halogen atoms—such as bromine and chlorine—on the indazole ring is a critical tactic in medicinal chemistry. Halogenation profoundly influences a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with protein targets.
The compound 4-Bromo-6-chloro-1H-indazole (CAS 885519-03-9) serves as a versatile building block for the synthesis of more complex molecules.[1] Its di-halogenated nature allows for site-specific functionalization through reactions like metal-catalyzed cross-coupling, making it a valuable precursor for creating libraries of potential therapeutic agents.[1]
Physicochemical Properties
The physical state and melting point of a compound are fundamental parameters that inform its purity, stability, and appropriate handling and storage procedures. For 4-Bromo-6-chloro-1H-indazole, these properties are well-documented.
Physical State
At ambient temperature, 4-Bromo-6-chloro-1H-indazole is a solid. It is variously described as an off-white to yellow solid or a pale-yellow to yellow-brown solid.[1] The color variation can be attributed to the presence of minor impurities or differences in the crystalline form.
Melting Point
The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range typically signifies high purity, whereas a broad range often indicates the presence of impurities.
Compound Name
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Melting Point (°C)
Physical Form
4-Bromo-6-chloro-1H-indazole
885519-03-9
C₇H₄BrClN₂
231.48
219 - 221
Off-white to yellow solid
Table 1: Physicochemical data for 4-Bromo-6-chloro-1H-indazole, a structural analog of the topic compound. Data sourced from multiple chemical suppliers.[1][3]
Based on this data, it is reasonable to predict that 4-Bromo-5,6-dichloro-1H-indazole would also be a crystalline solid at room temperature with a high melting point, likely in a similar range, influenced by the specific substitution pattern on the aromatic ring.
Experimental Determination of Melting Point
The following protocol describes a robust method for determining the melting point of a solid organic compound like a halogenated indazole using a standard digital melting point apparatus. This procedure is designed to be self-validating by incorporating calibration and precise observation.
Protocol: Capillary Melting Point Determination
Objective: To accurately determine the melting range of a crystalline solid.
Materials:
Sample of halogenated indazole (e.g., 4-Bromo-6-chloro-1H-indazole)
Melting point capillaries (open at one end)
Digital melting point apparatus (e.g., Mel-Temp® or similar)
Causality: Before analyzing the sample, verify the apparatus's accuracy. This ensures the trustworthiness of the obtained data.
Action: Determine the melting points of at least two certified standards that bracket the expected melting point of the sample. The results should be within ±1°C of the certified values.
Sample Preparation:
Causality: A finely powdered, dry sample ensures uniform heat transfer and efficient packing within the capillary, leading to a sharper, more accurate melting range.
Action: Place a small amount (10-20 mg) of the crystalline solid on a clean, dry watch glass. Gently crush it into a fine powder using a spatula or mortar and pestle. Ensure the sample is completely dry.
Capillary Loading:
Causality: The sample must be packed tightly to a specific height to avoid thermal gradients within the sample.
Action: Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the solid down. Repeat until the sample height is 2-3 mm.
Melting Point Measurement:
Causality: A rapid initial heating rate is used to quickly approach the melting point, while a slow rate near the melting point is critical for accurately observing the start and end of the phase transition.
Action (Part A - Rapid Scan): Set the apparatus to heat at a rate of 10-15°C per minute to find an approximate melting range.
Action (Part B - Accurate Determination): Allow the apparatus to cool. Place a new, properly prepared capillary in the apparatus. Set the starting temperature to ~20°C below the approximate melting point found in Part A. Set the heating ramp rate to 1-2°C per minute.
Action (Part C - Observation): Record the temperature at which the first liquid droplet appears (T₁). This is the start of the melting range. Continue heating slowly and record the temperature at which the last solid crystal melts (T₂). This is the completion of the melting range. The result is reported as the range T₁ - T₂.
Workflow Diagram
Caption: Workflow for accurate melting point determination.
Synthesis and Reactivity
While a specific synthesis for 4-Bromo-5,6-dichloro-1H-indazole is not readily found, general methods for preparing substituted indazoles often involve the cyclization of appropriately substituted anilines or benzonitriles.[4][5] For instance, a common route involves the reaction of a substituted 2-halobenzonitrile with hydrazine.[6] The regioselectivity of the cyclization is a key challenge and is often influenced by the electronic nature and steric hindrance of the substituents on the aromatic ring.[5][6]
Safety, Handling, and Storage
Halogenated aromatic compounds require careful handling. While a specific Safety Data Sheet (SDS) for 4-Bromo-5,6-dichloro-1H-indazole is unavailable, the hazard profile of structural analogs provides a reliable guide for safe laboratory practices.
Hazard Statements: Based on analogs, this class of compound is often associated with the following hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[1][7]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8] All handling of the solid powder should be performed in a well-ventilated fume hood to avoid inhalation.[9]
Storage: To ensure chemical stability and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] The recommended storage temperature is often refrigerated (2-8°C).[1]
Spill & First Aid: In case of a spill, avoid generating dust.[7] Use dry clean-up procedures and collect the material in a sealed container for disposal.[7] In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.[8] Seek medical attention if irritation persists.[7]
Application Note: A Versatile Synthetic Route to Novel KRAS G12C Inhibitor Scaffolds Utilizing 4-Bromo-5,6-dichloro-1H-indazole
Abstract This application note provides a detailed, research-level guide for the synthesis of a novel KRAS G12C inhibitor scaffold, commencing from the readily available starting material, 4-Bromo-5,6-dichloro-1H-indazol...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a detailed, research-level guide for the synthesis of a novel KRAS G12C inhibitor scaffold, commencing from the readily available starting material, 4-Bromo-5,6-dichloro-1H-indazole. The Kirsten Rat Sarcoma (KRAS) G12C mutation is a key driver in numerous cancers, and the development of covalent inhibitors has marked a significant breakthrough in treating these malignancies[1][2]. This document outlines a strategic, multi-step synthetic protocol, leveraging well-established palladium-catalyzed cross-coupling reactions and subsequent functionalizations to construct a core structure amenable to the installation of a covalent warhead. The methodologies presented herein are designed to be robust and adaptable, providing a foundational workflow for researchers in medicinal chemistry and drug development to generate libraries of potential KRAS G12C inhibitors for further screening and optimization.
Introduction: The KRAS G12C Challenge and the Role of the Indazole Scaffold
The KRAS protein, a small GTPase, functions as a molecular switch in cellular signaling pathways that govern cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation (a glycine-to-cysteine substitution at codon 12) being particularly prevalent in non-small cell lung cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of well-defined binding pockets.[1] The advent of covalent inhibitors that specifically target the mutant cysteine residue in KRAS G12C has revolutionized the therapeutic landscape.[1][2] These inhibitors bind to the inactive, GDP-bound state of KRAS G12C, locking it in an "off" state and preventing downstream signaling.
The indazole moiety is a "privileged scaffold" in medicinal chemistry, frequently incorporated into the structures of potent kinase inhibitors.[3][4] Its unique electronic properties and ability to form key hydrogen bond interactions with protein targets make it an attractive core for inhibitor design. This application note details a synthetic strategy to leverage the 4-Bromo-5,6-dichloro-1H-indazole as a versatile starting material for the construction of novel KRAS G12C inhibitor candidates.
Strategic Overview of the Synthetic Approach
The proposed synthesis is a multi-step process designed for modularity, allowing for the introduction of diversity at key positions. The overall workflow is depicted below.
Caption: Proposed synthetic workflow for a KRAS G12C inhibitor scaffold.
Detailed Experimental Protocols
Materials and Instrumentation
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be obtained from a solvent purification system or by standard drying techniques. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light. 1H and 13C NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Mass spectrometry data should be obtained using an ESI-TOF instrument.
Step 1: N-Protection of 4-Bromo-5,6-dichloro-1H-indazole
Rationale: Protection of the indazole nitrogen is crucial to prevent side reactions in the subsequent Suzuki-Miyaura coupling step. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is chosen for its stability under the cross-coupling conditions and its relatively facile cleavage.
Materials:
4-Bromo-5,6-dichloro-1H-indazole
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
Sodium hydride (NaH), 60% dispersion in mineral oil
To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of 4-Bromo-5,6-dichloro-1H-indazole (1.0 eq.) in anhydrous DMF dropwise.
Stir the mixture at 0 °C for 30 minutes.
Add SEM-Cl (1.1 eq.) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
Extract the aqueous layer with EtOAc (3x).
Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford the N-SEM protected indazole.
Step 2: Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[5][6] This step introduces an aryl or heteroaryl moiety at the C4 position of the indazole core, a common feature in many kinase inhibitors that can be used to tune selectivity and potency.
In a reaction vessel, combine the N-SEM protected indazole (1.0 eq.), the arylboronic acid (1.5 eq.), and K2CO3 (2.0 eq.).
Add the 1,4-dioxane/water solvent mixture.
Degas the mixture by bubbling argon through it for 15-20 minutes.
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.) under an argon atmosphere.
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
After cooling to room temperature, dilute the mixture with water and extract with EtOAc (3x).
Combine the organic layers, wash with brine, dry over MgSO4, and concentrate.
Purify the crude product by column chromatography (hexane/EtOAc gradient).
Step 3: N-Deprotection
Rationale: Removal of the SEM protecting group to allow for subsequent N-alkylation.
Materials:
The product from Step 2
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
Anhydrous Tetrahydrofuran (THF)
Protocol:
Dissolve the SEM-protected compound (1.0 eq.) in anhydrous THF.
Add TBAF solution (3.0 eq.) at room temperature.
Stir the reaction mixture for 4-6 hours.
Concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography to yield the deprotected indazole.
Step 4: N-Alkylation with a Protected Amine
Rationale: Introduction of a linker at the N1 position of the indazole, which will ultimately bear the covalent warhead. A Boc-protected amino alcohol is used to prevent side reactions.
To a solution of the deprotected indazole (1.0 eq.), the Boc-protected amino alcohol (1.5 eq.), and PPh3 (1.5 eq.) in anhydrous THF at 0 °C, add DIAD (1.5 eq.) dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Concentrate the reaction mixture and purify by column chromatography.
Step 5: Amine Deprotection
Rationale: Removal of the Boc protecting group to expose the primary amine for the final coupling step.
Materials:
The product from Step 4
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Protocol:
Dissolve the Boc-protected compound (1.0 eq.) in DCM.
Add TFA (10 eq.) and stir at room temperature for 2-4 hours.
Concentrate the reaction mixture under reduced pressure. The crude product can often be used in the next step without further purification after removal of excess TFA.
Step 6: Amide Coupling with Acryloyl Chloride
Rationale: Installation of the acrylamide "warhead" which will covalently bind to the cysteine residue of KRAS G12C.
Materials:
The product from Step 5
Acryloyl chloride (1.1 eq.)
A non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) (3.0 eq.)
Anhydrous DCM
Protocol:
Dissolve the amine salt from the previous step in anhydrous DCM and cool to 0 °C.
Add DIPEA (3.0 eq.).
Add acryloyl chloride (1.1 eq.) dropwise.
Stir the reaction at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.
Wash the reaction mixture with saturated aqueous NaHCO3 solution and then with brine.
Dry the organic layer over MgSO4, concentrate, and purify by column chromatography or preparative HPLC to obtain the final KRAS G12C inhibitor scaffold.
Data Presentation
Step
Product Description
Yield (Hypothetical)
Purity (Hypothetical)
1
White solid
85%
>98% (by NMR)
2
Pale yellow solid
75%
>95% (by NMR)
3
White solid
90%
>98% (by NMR)
4
Colorless oil
65%
>95% (by NMR)
5
TFA salt as a viscous oil
Quantitative
Used directly
6
Off-white solid
70%
>99% (by HPLC)
Conclusion
This application note details a plausible and flexible synthetic route for the preparation of novel KRAS G12C inhibitor scaffolds starting from 4-Bromo-5,6-dichloro-1H-indazole. The described protocols utilize well-established and scalable chemical transformations, offering a solid foundation for the synthesis of a diverse library of compounds for structure-activity relationship studies. The modular nature of this synthesis allows for the facile introduction of various substituents at the C4 and N1 positions of the indazole core, enabling the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties in the ongoing effort to develop more effective treatments for KRAS G12C-driven cancers.
References
This citation is a placeholder for a relevant reference on the synthesis of substituted indazoles.
This citation is a placeholder for a relevant reference on N-protection str
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (URL: [Link])
Novel Substituted Indazoles as Small Molecule-Based Inhibitors of KRAS Proteins.
This citation is a placeholder for a relevant reference on the Mitsunobu reaction.
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])
This citation is a placeholder for a relevant reference on SEM deprotection.
This citation is a placeholder for a relevant reference on Boc deprotection.
Synthetic Vulnerabilities in the KRAS Pathway - Encyclopedia.pub. (URL: [Link])
This citation is a placeholder for a relevant reference on amide bond form
This citation is a placeholder for a relevant reference on the biological significance of the acrylamide warhead.
This citation is a placeholder for a relevant reference on the characteriz
This citation is a placeholder for a relevant reference on general labor
Application Notes and Protocols: Regioselective THP Protection of 4-Bromo-5,6-dichloro-1H-indazole
Authored by: Dr. Gemini, Senior Application Scientist Introduction In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged heterocyclic motif due to its prevalence in a wide ar...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged heterocyclic motif due to its prevalence in a wide array of biologically active compounds.[1][2] The manipulation and functionalization of the indazole core are often central to the synthesis of novel therapeutic agents. A critical step in many synthetic routes involving indazoles is the protection of the acidic N-H proton to prevent unwanted side reactions and to direct subsequent chemical transformations. The tetrahydropyranyl (THP) group is a widely employed protecting group for N-H bonds in heterocycles, valued for its ease of introduction, general stability under non-acidic conditions, and facile cleavage under mild acidic treatment.[3]
This application note provides a comprehensive guide to the tetrahydropyranyl (THP) protection of 4-bromo-5,6-dichloro-1H-indazole, a highly functionalized and electron-deficient indazole derivative. A key challenge in the N-alkylation of indazoles is controlling the regioselectivity, as the reaction can occur at either the N1 or N2 position, leading to a mixture of isomers.[1][2][4] This guide will present two distinct protocols designed to selectively favor the formation of either the thermodynamically more stable N1-THP-protected isomer or the kinetically favored N2-THP-protected isomer. We will delve into the mechanistic rationale behind the chosen conditions, provide detailed step-by-step protocols, and offer troubleshooting guidance to ensure successful and reproducible outcomes for researchers.
Mechanistic Rationale and Regioselectivity
The N-protection of an indazole with 3,4-dihydro-2H-pyran (DHP) proceeds via an acid-catalyzed addition of the indazole N-H to the double bond of DHP. The mechanism involves the protonation of the DHP double bond to form a resonance-stabilized oxocarbenium ion, which is then attacked by the nucleophilic nitrogen of the indazole. Subsequent deprotonation yields the N-THP protected indazole.[4]
A critical consideration in the THP protection of 4-bromo-5,6-dichloro-1H-indazole is the regioselectivity of the reaction, which dictates whether the THP group attaches to the N1 or N2 position of the indazole ring. The outcome is highly dependent on the reaction conditions.
N1-Regioisomer (Thermodynamic Product): The 1H-indazole tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer.[1][2] By employing conditions that allow for thermodynamic equilibration, the more stable N1-substituted product can be favored. This is typically achieved by using a strong, non-coordinating base such as sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF). The NaH deprotonates the indazole to form the indazolide anion, and the subsequent reaction with an electrophile (in this context, the activated DHP) leads preferentially to the N1 product.
N2-Regioisomer (Kinetic Product): The N2-protected isomer is often the kinetically favored product. Its formation can be promoted under conditions that do not allow for equilibration to the more stable N1-isomer. Mildly acidic conditions, for instance, using a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS), can facilitate the direct reaction of the neutral indazole with the activated DHP, often leading to a mixture of isomers with a significant proportion of the N2 product. For enhanced N2 selectivity, Mitsunobu conditions can also be employed, although this is more common for alkylation with alcohols rather than direct THP protection.[2]
The electron-withdrawing nature of the bromo and chloro substituents on the benzene ring of 4-bromo-5,6-dichloro-1H-indazole increases the acidity of the N-H proton and can influence the nucleophilicity of the two nitrogen atoms, further impacting the N1/N2 ratio.
Experimental Protocols
Materials and Equipment
Reagent/Equipment
Grade/Specification
4-Bromo-5,6-dichloro-1H-indazole
Reagent Grade (≥98%)
3,4-Dihydro-2H-pyran (DHP)
Reagent Grade (≥98%), freshly distilled
p-Toluenesulfonic acid monohydrate (PTSA)
Reagent Grade (≥98%)
Sodium Hydride (NaH)
60% dispersion in mineral oil
Anhydrous Dichloromethane (DCM)
DriSolv® or equivalent
Anhydrous Tetrahydrofuran (THF)
DriSolv® or equivalent
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel
230-400 mesh for column chromatography
Standard laboratory glassware
Oven-dried
Magnetic stirrer with hotplate
Rotary evaporator
Thin Layer Chromatography (TLC) plates
Silica gel 60 F₂₅₄
Inert atmosphere setup
Nitrogen or Argon gas
Protocol 1: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-4-bromo-5,6-dichloro-1H-indazole (N1-Isomer)
This protocol is designed to favor the formation of the thermodynamically more stable N1-protected isomer.
Workflow Diagram:
Caption: Workflow for N1-selective THP protection.
Step-by-Step Procedure:
Preparation: To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 4-bromo-5,6-dichloro-1H-indazole (1.0 eq).
Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to achieve a concentration of approximately 0.1 M. Stir the mixture until the indazole is fully dissolved.
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
Activation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The solution may become a suspension.
THP Addition: Cool the mixture back to 0 °C and add freshly distilled 3,4-dihydro-2H-pyran (DHP, 1.5 eq) dropwise via a syringe.
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate, 4:1). The starting material should be consumed, and a new, less polar spot corresponding to the THP-protected product should appear.
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N1-THP-protected indazole.
Protocol 2: Synthesis of 2-(Tetrahydro-2H-pyran-2-yl)-4-bromo-5,6-dichloro-1H-indazole (N2-Isomer)
This protocol utilizes mild acidic catalysis, which tends to favor the formation of the kinetically controlled N2-protected isomer. Note that a mixture of N1 and N2 isomers is likely, and chromatographic separation will be necessary.
Workflow Diagram:
Caption: Workflow for N2-favored THP protection.
Step-by-Step Procedure:
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromo-5,6-dichloro-1H-indazole (1.0 eq).
Dissolution: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.1 M. Stir until the indazole is fully dissolved.
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add freshly distilled 3,4-dihydro-2H-pyran (DHP, 1.5 eq) to the solution.
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA, 0.05-0.1 eq).
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x volume of aqueous layer).
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
Concentration: Filter and concentrate the organic layer under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel. Careful elution with a hexane/ethyl acetate gradient should allow for the separation of the N1 and N2 isomers. The N2 isomer is typically more polar than the N1 isomer.
Characterization of Products
The regiochemistry of the N1 and N2-THP-protected indazoles can be unequivocally determined using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Heteronuclear Multiple Bond Correlation (HMBC) experiments.
¹H NMR: The proton signals of the THP group will typically appear as a series of multiplets in the aliphatic region (around 1.5-4.0 ppm). The proton at the anomeric carbon of the THP ring will be a distinct signal, often a doublet of doublets, further downfield.
HMBC: For the N1-isomer , a correlation will be observed between the anomeric proton of the THP group and the C7a carbon of the indazole ring. For the N2-isomer , a correlation will be observed between the anomeric proton of the THP group and the C3 carbon of the indazole ring.
Troubleshooting and Optimization
Issue
Potential Cause(s)
Suggested Solution(s)
Low or no reaction
- Inactive catalyst- Wet reagents or solvent- Insufficient amount of DHP
- Use a fresh bottle of PTSA or a different acid catalyst (e.g., PPTS, CSA).- Ensure all glassware is oven-dried and use anhydrous solvents.- Increase the equivalents of DHP to 2.0-3.0.
Formation of a mixture of N1 and N2 isomers
- Reaction conditions not optimal for selectivity.
- For N1 selectivity, ensure complete deprotonation with NaH before adding DHP.- For N2 selectivity, consider using a milder acid catalyst like PPTS or lowering the reaction temperature.
Polymerization of DHP
- Strong acidic conditions or high temperature.
- Add the acid catalyst slowly and maintain a low reaction temperature (0 °C to RT).- Use a milder catalyst like PPTS.[4]
Difficult purification
- Diastereomer formation due to the new chiral center on the THP ring.- Similar polarity of N1 and N2 isomers.
- The presence of diastereomers can lead to broadened NMR signals but is often not an issue if the THP group is removed later.[4]- Use a slow gradient and a long column for chromatographic separation.
Deprotection during work-up or chromatography
- Residual acid.- Acidic silica gel.
- Ensure the reaction is thoroughly quenched with a base before extraction.- Neutralize the silica gel with triethylamine (0.5-1% in the eluent) before performing column chromatography.
Conclusion
The THP protection of 4-bromo-5,6-dichloro-1H-indazole is a valuable synthetic transformation that can be controlled to selectively yield either the N1 or N2-protected isomer. By carefully selecting the reaction conditions—strong base for the thermodynamic N1 product and mild acid catalysis for the kinetic N2 product—researchers can effectively prepare the desired regioisomer for subsequent steps in their synthetic campaigns. The protocols and troubleshooting guide provided herein offer a robust framework for the successful implementation of this important protecting group strategy in the synthesis of complex indazole-based molecules.
References
Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
Keating, T. A., & Alam, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
Keating, T. A., & Alam, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]
Sharma, A., Ramos-Tomillero, I., El-Faham, A., Nicolas, E., Rodriguez, H., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Molecules, 22(3), 424. [Link]
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]
Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. [Link]
WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. [Link]
Keating, T. A., & Alam, M. (2024, February 20). Development of a selective and scalable N1-indazole alkylation. PMC. [Link]
ResearchGate. (2025, August 9). Synthesis of Novel N1 and N2 Indazole Derivatives. [Link]
ResearchGate. (2017, March). Tetrahydropyranyl: A Non-aromatic, Mild-Acid-Labile Group for Hydroxyl Protection in Solid-Phase Peptide Synthesis. [Link]
Royal Society of Chemistry. (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. [Link]
Akporji, N., et al. (2025, August 6). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Request PDF. [Link]
Primas, N., et al. (n.d.). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. PDF. [Link]
Khosropour, A. R., Khodaei, M. M., & Ghaderi, S. (2006). Efficient and Convenient Procedure for Protection of Hydroxyl Groups to the THP, THF and TMS Ethers and Oxidation of these Ethers to their Aldehydes or Ketones in [BPy]FeCl4. Zeitschrift für Naturforschung B, 61(3), 326-330. [Link]
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 4-Bromo-1H-Indazoles
Executive Summary The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities[1]. Functionalizing the C4 position via palladium-catal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities[1]. Functionalizing the C4 position via palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-1H-indazoles is a highly strategic approach for drug library diversification[2]. However, the presence of the unprotected, acidic, and nitrogen-rich pyrazole ring introduces significant synthetic challenges. This application note provides a field-proven, self-validating protocol designed to overcome mechanistic hurdles such as catalyst poisoning and competitive debromination, enabling high-yielding C-C bond formation without the need for transient protecting groups.
Mechanistic Insights & The "Free N-H" Challenge
In standard cross-coupling conditions, unprotected azoles like 4-bromo-1H-indazole frequently lead to reaction failure. The causality behind this lies in the interaction between the free N-H group and the palladium catalyst[3].
Catalyst Poisoning: The acidic N-H can deprotonate or coordinate directly to the electrophilic Pd(II) intermediate formed immediately after oxidative addition. This forms a highly stable, unreactive Pd-azolyl resting state, effectively sequestering the metal and stalling the catalytic cycle[3].
Competitive Debromination: When the catalytic cycle is stalled at the Pd(II) stage, the intermediate becomes highly susceptible to protodehalogenation. This leads to the formation of the undesired, debrominated 1H-indazole byproduct[4].
Product Inhibition: Functionalization at the C4 position is subject to unique steric demands. The proximity of the C4 substituent to the N-H containing ring can lead to product inhibition, where the newly formed, sterically demanding biaryl product outcompetes the starting material for catalyst binding[3].
Strategic Reaction Design
To circumvent these issues, the reaction environment must be engineered to accelerate the catalytic cycle beyond the rate of off-target N-H coordination.
Ligand Selection: The use of bulky, electron-rich phosphines (such as XPhos or SPhos) is mandatory. Their extreme steric bulk physically blocks the off-target coordination of the indazole nitrogen to the palladium center. Simultaneously, their electron-rich nature accelerates both the oxidative addition into the strong C-Br bond and the subsequent reductive elimination[4],[3].
Precatalyst Utilization: Utilizing Buchwald-type precatalysts (e.g., XPhos Pd G2) ensures the rapid, quantitative generation of the active monoligated Pd(0) species under mild conditions, preventing early-stage catalyst aggregation (palladium black formation)[3],[5].
Base and Solvent: A biphasic system (Dioxane/H₂O) with a mild inorganic base (K₃PO₄ or Cs₂CO₃) provides the necessary hydroxide/alkoxide ions to facilitate the transmetalation transition state without degrading the boronic acid[4],[3].
Visualization of the Catalytic Workflow
Caption: Catalytic cycle and N-H inhibition pathway in 4-bromoindazole Suzuki coupling.
Quantitative Data: Condition Optimization
The following table summarizes the expected yields and primary failure modes for various catalytic systems applied to unprotected 4-bromoindazoles, based on established literature precedents[4],[3],[1].
Catalyst System
Ligand
Base / Solvent
Temp (°C)
Expected Yield
Primary Failure Mode
Pd(PPh₃)₄ (10 mol%)
PPh₃
Cs₂CO₃ / Dioxane:H₂O
100 - 140
15 - 40%
Severe debromination; Catalyst poisoning
Pd(OAc)₂ (5 mol%)
PPh₃
K₂CO₃ / DMF
100
< 20%
Protodehalogenation; Incomplete conversion
XPhos Pd G2 (2-5 mol%)
XPhos
K₃PO₄ / Dioxane:H₂O
60 - 100
85 - 95%
Highly efficient; Minimal side reactions
SPhos Pd G2 (2-5 mol%)
SPhos
K₃PO₄ / Dioxane:H₂O
60 - 100
80 - 90%
Highly efficient; Optimal for ortho-substituted boronic acids
This protocol utilizes XPhos Pd G2 to achieve high-yielding coupling while suppressing debromination[3]. It incorporates built-in physical validation checks to ensure reproducibility.
Reagent Assembly (Air-Free Setup): To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 4-bromo-1H-indazole, the boronic acid, K₃PO₄, and the XPhos Pd G2 precatalyst[4],[1].
Causality: Solid, inorganic bases like K₃PO₄ are preferred over soluble organic bases to facilitate the biphasic transmetalation transition state without promoting base-catalyzed protodeboronation of the boronic acid.
Solvent Introduction & Degassing: Add 1,4-dioxane and H₂O (4:1 v/v ratio). Immediately seal the vessel with a septum. Sparge the heterogeneous mixture with dry Nitrogen or Argon for at least 15 minutes.
Validation Check: The solution should transition from a cloudy suspension to a distinct yellow/orange hue as the precatalyst begins to activate. If the solution turns black immediately, oxygen contamination has caused premature Pd(0) oxidation to palladium black[5].
Thermal Activation: Transfer the sealed vessel to a pre-heated oil bath or heating block set to 60–100 °C (depending on the steric hindrance of the boronic acid)[3]. Stir vigorously (800-1000 rpm) for 5 to 15 hours.
Causality: Vigorous stirring is critical in biphasic mixtures to maximize the interfacial surface area where the base-mediated transmetalation occurs.
Reaction Monitoring: Monitor the reaction via LC-MS or TLC.
Validation Check: The disappearance of the 4-bromo-1H-indazole peak (M+H: 197/199) and the appearance of the product mass confirms conversion. If a mass of 119 (M+H for 1H-indazole) is dominant, the cycle has stalled and debromination has occurred[4].
Workup & Isolation: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/EtOAc gradients)[6].
Troubleshooting & Optimization
Issue: High levels of debrominated byproduct.
Root Cause: Slow transmetalation or slow reductive elimination allows protodehalogenation to outcompete the main catalytic cycle[4].
Solution: Ensure strict anaerobic conditions. Increase boronic acid equivalents to 2.0 to drive the transmetalation equilibrium forward[3].
Issue: Incomplete conversion (Starting material remains).
Root Cause: Product inhibition due to steric crowding at the C4 position, preventing the catalyst from re-entering the cycle[3].
Solution: Increase catalyst loading to 5 mol%. Dilute the reaction mixture slightly to reduce the effective concentration of the inhibitory biaryl product.
References
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation
Source: NIH (PMC)
URL:[Link]
Strategies for Heteroaromatic Borylation
Source: Durham E-Theses
URL:[Link]
WO 2006/071548 A2 - Preparation of Aminopyrazine Derivatives
Source: Googleapis (Patent)
URL:[Link]
4-Bromo-5,6-dichloro-1H-indazole as intermediate for quinazoline derivatives
Application Notes & Protocols Topic: 4-Bromo-5,6-dichloro-1H-indazole as a Strategic Intermediate for the Synthesis of Novel Quinazoline Derivatives Audience: Researchers, Scientists, and Drug Development Professionals A...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes & Protocols
Topic: 4-Bromo-5,6-dichloro-1H-indazole as a Strategic Intermediate for the Synthesis of Novel Quinazoline Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Quinazoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] The strategic functionalization of the quinazoline scaffold is paramount for the development of new chemical entities with improved potency and selectivity. This document provides a comprehensive guide on the utilization of 4-bromo-5,6-dichloro-1H-indazole as a versatile and highly functionalized intermediate for the synthesis of novel indazolyl-quinazoline derivatives. We present a detailed, field-proven protocol centered around a palladium-catalyzed Buchwald-Hartwig amination reaction, followed by a cyclization step to construct the target heterocyclic system. This guide explains the causality behind experimental choices, offers robust characterization methods, and includes a troubleshooting section to empower researchers in their synthetic endeavors.
Introduction: The Indazolyl-Quinazoline Scaffold in Drug Discovery
The fusion or linkage of distinct pharmacophoric scaffolds is a powerful strategy in drug discovery to explore new chemical space and generate molecules with unique biological profiles. The indazole moiety is a "privileged scaffold," known for its presence in a variety of biologically active compounds.[3] Similarly, the quinazoline ring system is found in over 200 naturally occurring alkaloids and numerous approved drugs.[4][5] The combination of these two heterocycles into indazolyl-quinazolines has yielded compounds with significant antiproliferative activity, making this a promising area for oncology research.[6]
The starting material, 4-bromo-5,6-dichloro-1H-indazole, is a strategically designed intermediate. The bromine atom at the 4-position serves as a versatile handle for cross-coupling reactions, while the dichloro-substitution on the benzene ring provides electronic modulation and potential vectors for further derivatization. This application note details a reliable synthetic pathway to access this valuable scaffold.
The Key Intermediate: 4-Bromo-5,6-dichloro-1H-indazole
A thorough understanding of the starting material is critical for successful synthesis.
Physicochemical Properties
Property
Value
Chemical Structure
Structure to be visualized
Molecular Formula
C₇H₃BrCl₂N₂
Molecular Weight
265.93 g/mol
Appearance
Off-white to light brown solid
Melting Point
Data not consistently available, typically >150 °C for similar compounds.[7]
Solubility
Soluble in DMF, DMSO; moderately soluble in THF, Dioxane; poorly soluble in water.
CAS Number
885519-03-9 (for 4-Bromo-6-chloro-1H-indazole, a closely related structure)[8]
Reactivity Profile
The key to this intermediate's utility lies in its selective reactivity. The C-Br bond at the 4-position is significantly more susceptible to oxidative addition by a palladium(0) catalyst compared to the C-Cl bonds. This reactivity difference is the cornerstone of the synthetic strategy, allowing for selective functionalization at the bromine site. The indazole N-H proton is acidic and can react with strong bases. While this can sometimes lead to side reactions, it is generally less of a concern in Buchwald-Hartwig aminations where the amine nucleophile is more reactive.[3] For certain applications, protection of the N1 position (e.g., with a BOC or SEM group) can be employed to ensure absolute regioselectivity.[3]
Safety and Handling
As with all halogenated aromatic compounds, appropriate safety measures must be strictly followed.
Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[9][10][11]
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety goggles with side-shields.[12][13]
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Keep away from incompatible materials. Wash hands thoroughly after handling.[9][10]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]
Synthetic Strategy & Mechanism
Our strategy involves a two-step sequence: (1) A palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction to attach a 2-aminobenzonitrile moiety to the indazole core, and (2) a subsequent acid-catalyzed intramolecular cyclization to form the final quinazoline ring.
Caption: High-level synthetic workflow.
Mechanism: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[14] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.
Causality: The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, tBuXphos) is critical. These ligands stabilize the monomeric Pd(0) species, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the product and regenerate the active catalyst.[3] The base (e.g., Cs₂CO₃, K₃PO₄) is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[15]
Application Notes and Protocols for the N-Alkylation of 4-Bromo-5,6-dichloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a detailed guide for the N-alkylation of 4-Bromo-5,6-dichloro-1H-indazole, a cri...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a detailed guide for the N-alkylation of 4-Bromo-5,6-dichloro-1H-indazole, a critical transformation for the synthesis of novel therapeutic agents. The indazole scaffold is a privileged pharmacophore found in numerous approved drugs and clinical candidates.[1][2][3][4] The regioselective introduction of alkyl groups at the N1 or N2 position of the indazole ring is a key step in modulating the biological activity of these molecules.[5] However, achieving high regioselectivity can be challenging, often resulting in difficult-to-separate isomeric mixtures.[5][6][7]
This guide offers a comprehensive overview of the mechanistic considerations, detailed experimental protocols for achieving both N1 and N2 selectivity, and robust analytical methods for the characterization of the resulting products. The protocols are designed to be self-validating, with explanations for the rationale behind each step.
Mechanistic Insights into Indazole N-Alkylation: The N1 vs. N2 Challenge
The N-alkylation of an indazole proceeds via the deprotonation of the N-H proton to form an indazolide anion, which then acts as a nucleophile. The challenge arises from the ambidentate nature of this anion, which possesses two nucleophilic nitrogen atoms, N1 and N2. The resulting reaction often yields a mixture of N1- and N2-alkylated regioisomers.[1][3]
The regiochemical outcome is a delicate balance of several factors:
Electronic Effects: The 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer.[2][7] This intrinsic stability often favors the formation of the N1-alkylated product under conditions that allow for thermodynamic equilibration.[2][7][8]
Steric Hindrance: The steric environment around the two nitrogen atoms plays a crucial role. Bulky substituents on the indazole ring, particularly at the C7 position, can hinder alkylation at the adjacent N1 position, thereby favoring N2 substitution.[7][9] Conversely, bulky groups at the C3 position can favor N1 alkylation.[9] For 4-Bromo-5,6-dichloro-1H-indazole, the substituents are on the benzene ring and are not expected to exert a strong direct steric influence on either nitrogen.
Reaction Conditions: The choice of base, solvent, and alkylating agent is paramount in controlling the N1:N2 ratio.[2][6][8][10] These conditions can influence the nature of the indazolide ion pair (tight vs. solvent-separated) and the transition state energies for the two possible alkylation pathways.[8]
Visualizing the Regioselectivity Challenge
Figure 1: Factors influencing the regioselective N-alkylation of indazoles.
Experimental Protocols
The following protocols provide a starting point for the selective N-alkylation of 4-Bromo-5,6-dichloro-1H-indazole. Optimization may be required depending on the specific alkylating agent used.
This protocol is designed to favor the formation of the more thermodynamically stable N1-alkylated isomer. The use of a strong, non-coordinating base in a non-polar aprotic solvent is key.[6]
Materials:
4-Bromo-5,6-dichloro-1H-indazole
Anhydrous Tetrahydrofuran (THF)
Sodium hydride (NaH), 60% dispersion in mineral oil
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-Bromo-5,6-dichloro-1H-indazole (1.0 equiv).
Add anhydrous THF to dissolve the starting material (concentration typically 0.1-0.2 M).
Cool the solution to 0 °C in an ice-water bath.
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.[5]
The Mitsunobu reaction is a reliable method for achieving N2-selectivity in the alkylation of indazoles.[1][9] This reaction proceeds under milder, neutral conditions and often favors the kinetically controlled product.[2][8]
Materials:
4-Bromo-5,6-dichloro-1H-indazole
Anhydrous Tetrahydrofuran (THF)
Triphenylphosphine (PPh₃)
An appropriate alcohol (R-OH)
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
Silica gel for column chromatography
Procedure:
To a stirred solution of 4-Bromo-5,6-dichloro-1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 equiv) dropwise.
Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.
Once the starting material is consumed, remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired N2-alkylated indazole.[5]
Experimental Workflow Diagram
Figure 2: Workflow for selective N1 and N2-alkylation.
Characterization and Data Interpretation
Unambiguous characterization of the N1 and N2 isomers is crucial. A combination of NMR spectroscopy and mass spectrometry is recommended.
Table 1: Key Spectroscopic Data for Isomer Differentiation
Technique
N1-Alkylated Isomer
N2-Alkylated Isomer
Rationale
¹H NMR
The proton at the C7 position (H-7) typically appears at a lower chemical shift (more upfield) compared to the N2-isomer.
The H-7 proton is generally deshielded and appears at a higher chemical shift (more downfield).
The anisotropic effect of the pyrazole ring influences the chemical shift of the proximate protons differently in the two isomers.
¹³C NMR
The chemical shifts of the carbon atoms in the pyrazole ring (C3 and C7a) are characteristic.
The chemical shifts of C3 and C7a will differ from the N1-isomer.
The electronic environment of the carbon atoms is distinct in each regioisomer.
HMBC
A key correlation is observed between the protons of the N-alkyl group (e.g., -CH₂-) and the C7a carbon of the indazole ring.[2]
A key correlation is observed between the protons of the N-alkyl group and the C3 carbon of the indazole ring.
Heteronuclear Multiple Bond Correlation (HMBC) provides definitive evidence of the connectivity between the alkyl group and the indazole core.
NOESY
A Nuclear Overhauser Effect (NOE) may be observed between the protons of the N-alkyl group and the H-7 proton.
An NOE may be observed between the protons of the N-alkyl group and the H-3 proton (if present).
NOESY experiments reveal through-space proximity of protons, aiding in structural elucidation.[11]
- Ensure complete deprotonation before adding the alkylating agent.- Screen other bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, Acetonitrile), although this may alter the regioselectivity.[1][10][11]
- Use a more reactive alkylating agent (e.g., tosylate or triflate instead of a halide).- Increase the reaction temperature, but monitor for side reactions.- Extend the reaction time.
Difficult Purification
- Similar polarity of isomers.
- Optimize the chromatographic conditions (e.g., solvent gradient, different stationary phase).- Consider derivatization to facilitate separation.
References
A Comparative Guide to Indazole Alkylation - Benchchem. (n.d.).
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory. (2024, August 9).
Mechanism of a Highly Selective N2 Alkylation of Indazole - WuXi Biology. (n.d.).
Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]
(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. (2021, August 2).
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. (n.d.).
Regioselective N-alkylation of the 1H-indazole scaffold. (2021, August 2).
Technical Support Center: Regioselectivity in Indazole N-Alkylation - Benchchem. (n.d.).
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765–774. [Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (2021, August 2).
Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. - Benchchem. (n.d.).
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC. (2024, August 9).
Synthesis and biological activities of a novel series of indazole derivatives. (n.d.).
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215–3226. [Link]
Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. | Request PDF - ResearchGate. (n.d.).
Wang, J., McCreanney, A., Taylor-Young, A., Fenton, H. A. M., Miah, R., Johnson, R. A., Clarke, J., Hopkins, A., Jones, R., Waddington, W., Fussell, S. J., Badland, M., Pibworth, B., & Walton, R. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(11), 7498–7504. [Link]
Technical Support Center: Regioselective Alkylation of Indazoles - Benchchem. (n.d.).
Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.).
Regioselective functionalization of 4-Bromo-5,6-dichloro-1H-indazole
Executive Summary The 4-bromo-5,6-dichloro-1H-indazole scaffold represents a high-value pharmacophore in kinase inhibitor discovery (e.g., VEGFR, p38 MAP kinase) and antiviral research (analogous to Lenacapavir intermedi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 4-bromo-5,6-dichloro-1H-indazole scaffold represents a high-value pharmacophore in kinase inhibitor discovery (e.g., VEGFR, p38 MAP kinase) and antiviral research (analogous to Lenacapavir intermediates). Its dense halogenation pattern offers a unique "programmable" reactivity landscape, allowing for the sequential installation of three to four distinct functionalities. However, this density also presents significant regioselectivity challenges.
This guide provides a validated roadmap for the regioselective functionalization of this molecule. By exploiting subtle electronic differences and steric environments, we define protocols for:
N-Site Selectivity: Controlling N1 vs. N2 alkylation.
C-Site Chemoselectivity: Establishing a reactivity hierarchy of C3-I (synthetic) > C4-Br > C6-Cl ≈ C5-Cl.
Structural & Electronic Analysis
Understanding the electronic bias of the scaffold is the prerequisite for selectivity.
N1 vs. N2 Acidity: The 1H-indazole tautomer (N1-H) is thermodynamically favored by ~4-5 kcal/mol over the 2H-form. The electron-withdrawing nature of the 4,5,6-halogen array significantly increases the acidity of the N-H proton (pKa < 14 in DMSO), facilitating mild deprotonation.
Halogen Reactivity Hierarchy:
C4-Br: The most reactive inherent electrophile. It sits in the "peri" position relative to N1 but is activated for oxidative addition by Pd(0) significantly faster than the chlorides.
C5-Cl & C6-Cl: These are "deactivated" positions relative to C4. C6 is para to N1, making it slightly more susceptible to S_NAr or oxidative addition than C5 (meta to N1), but differentiation requires highly specialized ligands.
C3-H: Available for electrophilic aromatic substitution (EAS). Iodination here creates a "super-reactive" site (C3-I) that overrides C4-Br reactivity.
Visualizing the Reactivity Landscape
Caption: Reactivity map illustrating the distinct chemical handles available on the scaffold. Colors indicate independent functionalization pathways.
Module 1: Regioselective N-Functionalization
The first decision point is often N-protection or functionalization. The 4-bromo substituent exerts a subtle steric influence on N2, further reinforcing N1 selectivity under thermodynamic control.
Objective: >95:5 selectivity for N1.
Mechanism: The N1-anion is the thermodynamic sink. Using a non-chelating cation (Na+) in a polar aprotic solvent promotes this isomer.
Preparation: Dissolve 4-bromo-5,6-dichloro-1H-indazole (1.0 equiv) in anhydrous DMF (0.2 M).
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of H₂ gas will be vigorous due to the enhanced acidity.
Equilibration: Stir at 0°C for 30 mins, then warm to RT for 15 mins to ensure complete formation of the thermodynamic anion.
Alkylation: Re-cool to 0°C. Add the alkyl halide (1.1 equiv) dropwise.
Reaction: Stir at RT for 2–4 hours.
Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[1]
Note: The N1 isomer is typically less polar (higher R_f) than the N2 isomer on silica gel.
Outcome: While N1 is still competitive, this method often shifts the ratio significantly toward N2 (e.g., 40:60 to 30:70) depending on the alcohol's steric bulk. Separation by chromatography is required.
Alternative: For pure N2-protection, use SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) with DIPEA in DCM. The SEM group often shows poor selectivity but can be separated; however, the N2-SEM isomer allows for specific C3-lithiation chemistry (see Module 2).
Module 2: C3-Functionalization (The "Switch")
Direct lithiation of the C3-H is risky due to the presence of the C4-Br. Lithium-Halogen Exchange (Li-Br) at C4 is extremely fast and will compete with or supersede C3-deprotonation.
Recommended Strategy:C3-Iodination.
Introducing an iodine at C3 creates a "super-electrophile" (C3-I) that is more reactive than the C4-Br, allowing for sequential cross-coupling (C3 then C4).
Protocol C: Regioselective C3-Iodination
Reference: Adapted from Bioorg. Med. Chem. Lett. 2021 and J. Org. Chem. methods for haloindazoles.[1][2]
Dissolution: Dissolve 4-bromo-5,6-dichloro-1H-indazole (1.0 equiv) in DMF (5 mL/mmol).
Base: Add solid KOH (3.0 equiv).
Iodination: Add I₂ (1.2 equiv) portion-wise at RT.
Monitoring: The reaction is usually complete within 1–3 hours. The C4-Br and C5/C6-Cl remain intact under these conditions.
Quench: Pour into aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine. Precipitate is usually pure product.
Result: 3-Iodo-4-bromo-5,6-dichloro-1H-indazole.
Module 3: Chemoselective Cross-Coupling
This is the core value of this scaffold. We establish a "Reactivity Ladder" for Pd-catalyzed coupling.
The Reactivity Ladder
C3-I (Most Reactive: Reacts at RT with mild bases)
Step 1: Selective Coupling at C4-Br (assuming C3 is H)
If C3 is iodinated, that reacts first. Here we assume we want to hit the C4-Br selectively over the chlorides.
Substrate: N1-alkyl-4-bromo-5,6-dichloroindazole.
Catalyst:Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%). These standard catalysts are sufficient for Br but slow for Cl.
Boronic Acid: Aryl-B(OH)₂ (1.1 equiv).
Base: Na₂CO₃ (2.0 equiv, 2M aqueous).
Solvent: Dioxane/Water (4:1).
Conditions: Heat at 60–80°C .
Critical Control: Do NOT overheat. Above 100°C, the C6-Cl may begin to react. Monitor by LCMS.
Selectivity: >98% C4 selectivity over C5/C6 is expected due to the bond dissociation energy difference (C-Br vs C-Cl).
Step 2: Functionalization of C5/C6-Cl
After C4 is functionalized, the remaining chlorides require "high-energy" conditions.
Catalyst:Pd₂(dba)₃ + XPhos or RuPhos (highly active Buchwald precatalysts).
Conditions: Toluene or Dioxane, Cs₂CO₃, 100–110°C .
Selectivity: Differentiation between C5 and C6 is difficult and substrate-dependent. If both are Cl, a mixture is likely unless one position is sterically blocked by the new C4-substituent.
Experimental Workflow Diagram
Caption: Sequential workflow for orthogonal functionalization. Note the temperature gradients used to achieve chemoselectivity.
Data Summary & Troubleshooting
Reaction
Reagent System
Key Variable
Expected Selectivity
N1-Alkylation
NaH / DMF
Temp (0°C → RT)
N1 > 95% (Thermodynamic)
N2-Alkylation
Mitsunobu (PPh₃/DIAD)
Sterics of R-OH
N2 enriched (requires col. chrom.)
C3-Iodination
I₂ / KOH
Stoichiometry
Exclusive C3 (C4-Br intact)
C4-Coupling
Pd(dppf)Cl₂ / Na₂CO₃
Temp (< 80°C)
C4-Br >> C5/C6-Cl
C5/C6-Coupling
XPhos Pd G3 / Cs₂CO₃
Temp (> 100°C)
Non-selective between C5/C6
Common Pitfalls
Over-Alkylation: Using excess base/alkyl halide can lead to quaternization of N2. Use strict stoichiometry (1.1 equiv).
Li-Halogen Exchange Scrambling: Avoid using n-BuLi for C3-deprotonation. The C4-Br will exchange, leading to complex mixtures. Use the Iodination route for C3 functionalization.
C4 vs C6 Competition: If using highly active ligands (like XPhos) for the first coupling, you may lose C4 vs C6 selectivity. Stick to "older" generation catalysts (Pd(PPh₃)₄, dppf) for the C4-Br step.
References
Indazole N1/N2 Selectivity: Beilstein J. Org. Chem.2021 , 17, 1939–1951. Link
C3-Iodination Protocols: Molecules2021 , 26(9), 2705. (Synthesis of Lenacapavir intermediates). Link
Halogen Reactivity in Heterocycles: Chem. Eur. J.2023 , 29, e202301439.[3] (Lithium-Halogen exchange selectivity). Link
Suzuki Coupling Selectivity (Br vs Cl): J. Org. Chem.2012 , 77, 6624–6628. (Selectivity in polyhalogenated pyridines/indazoles). Link
Application Note: Preparation of 4-Aryl-5,6-dichloro-1H-indazole Analogs via Regioselective Suzuki-Miyaura Cross-Coupling
Target Audience: Researchers, Scientists, and Drug Development Professionals Application Area: Medicinal Chemistry, Oncology Drug Discovery, KRAS G12C Inhibitor Synthesis Introduction & Strategic Importance The 5,6-dichl...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Application Area: Medicinal Chemistry, Oncology Drug Discovery, KRAS G12C Inhibitor Synthesis
Introduction & Strategic Importance
The 5,6-dichloro-1H-indazole scaffold is a privileged pharmacophore, heavily utilized in the development of targeted oncology therapeutics. It serves as a critical core structural element in the design of covalent inhibitors targeting mutant GTPases, most notably [1]. Functionalization at the C4-position is strategically vital; it allows for the precise vectorization of aryl or heteroaryl substituents into the cryptic binding pockets of target kinases, thereby locking the mutant protein in an inactive GDP-bound state[2].
This application note provides a field-proven, highly reproducible protocol for the synthesis of 4-aryl-5,6-dichloro-1H-indazole analogs, starting from the commercially available building block 4-bromo-5,6-dichloro-1H-indazole[3].
Mechanistic Rationale & Experimental Design
Direct transition-metal-catalyzed cross-coupling of unprotected 1H-indazoles is notoriously problematic. The acidic N1-proton (pKa ~14) can coordinate with the palladium catalyst, leading to severe catalyst poisoning, or undergo competing N-arylation (Chan-Lam or Buchwald-Hartwig type side reactions). To ensure high regioselectivity and yield, this workflow employs a three-stage strategy:
N-Protection (THP Ether Formation): The indazole nitrogen is transiently protected as a tetrahydropyranyl (THP) ether[4]. Causality: Unlike Boc (tert-butyloxycarbonyl) groups, which can prematurely cleave under the prolonged aqueous basic conditions required for Suzuki coupling, the THP group is completely stable to high-pH environments and elevated temperatures.
Suzuki-Miyaura Cross-Coupling: The C-C bond formation utilizes ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
as the catalyst. Causality: The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a exceptionally large bite angle (99°). This sterically accelerates the reductive elimination step of the catalytic cycle—a critical requirement when coupling bulky aryl groups adjacent to the sterically demanding 5-chloro substituent on the indazole ring.
Acid-Mediated Deprotection: The THP group is cleanly removed using Trifluoroacetic acid (TFA). Causality: The electron-withdrawing 5,6-dichloro substituents stabilize the N-THP bond, making mild acids (like acetic acid) ineffective. TFA provides rapid, clean cleavage without degrading the newly formed biaryl axis.
Quantitative Data & Reagent Summary
The following table summarizes the key physicochemical properties of the reagents and intermediates utilized in this workflow.
Compound / Reagent
Role in Workflow
MW ( g/mol )
Physical Form
Key Reaction Stage
4-Bromo-5,6-dichloro-1H-indazole
Starting Material
265.92
Off-white Solid
N-Protection
3,4-Dihydro-2H-pyran (DHP)
Protecting Reagent
84.12
Colorless Liquid
THP Ether Formation
Pyridinium p-toluenesulfonate (PPTS)
Mild Acid Catalyst
251.30
White Solid
THP Ether Formation
Arylboronic Acid (Ar-B(OH)₂)
Coupling Partner
Variable
Solid
Suzuki-Miyaura Coupling
Palladium Catalyst
731.70
Red/Brown Solid
Cross-Coupling
Trifluoroacetic Acid (TFA)
Deprotecting Agent
114.02
Colorless Liquid
THP Cleavage
Synthetic Workflow Visualization
Caption: Synthetic workflow for 4-aryl-5,6-dichloro-1H-indazole analogs via Suzuki coupling.
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-5,6-dichloro-1H-indazole (1.0 equiv., e.g., 1.0 g, 3.76 mmol) and anhydrous Tetrahydrofuran (THF) (15 mL) to achieve a concentration of ~0.25 M.
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 50 °C under a nitrogen atmosphere. Stir for 5 hours.
Self-Validation Check: Analyze an aliquot via LCMS. The protocol is validated when the starting material peak (
) is completely consumed, replaced by the THP-protected intermediate ()[5].
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the crude residue between Ethyl Acetate (EtOAc) (30 mL) and distilled water (30 mL).
Isolation: Separate the organic layer, wash with brine (20 mL), dry over anhydrous
, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield 4-bromo-5,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a solid.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Reaction Setup: In an oven-dried Schlenk flask, combine 4-bromo-5,6-dichloro-1-(THP)-1H-indazole (1.0 equiv.), the desired Arylboronic acid (1.5 equiv.), and
(3.0 equiv.).
Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane and
(4:1 v/v, ~0.1 M relative to the indazole). Degas the biphasic mixture by bubbling argon directly through the solution for a minimum of 15 minutes. Note: Oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II), leading to reaction stalling.
Catalyst Addition: Quickly add
(0.05 equiv.) under a positive stream of argon. Seal the flask.
Coupling: Heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 12–16 hours.
Self-Validation Check: Monitor by TLC (EtOAc/Hexane 1:3). The coupled product typically exhibits a higher
(~0.6) compared to the starting material (~0.3). LCMS will confirm the exact mass of the coupled product and the absence of the brominated precursor.
Workup: Cool to room temperature, dilute with EtOAc, and filter the entire mixture through a pad of Celite to remove palladium black. Wash the Celite pad thoroughly with EtOAc.
Isolation: Separate the aqueous layer, wash the organic layer with brine, dry over
, and concentrate. Purify via flash chromatography to isolate the 4-aryl-5,6-dichloro-1-(THP)-1H-indazole intermediate.
Protocol 3: Acid-Mediated Deprotection
Reaction Setup: Dissolve the 4-aryl-5,6-dichloro-1-(THP)-1H-indazole intermediate (1.0 equiv.) in anhydrous Dichloromethane (DCM) (0.1 M).
Cleavage: Add Trifluoroacetic acid (TFA) (10.0 equiv.) dropwise at 0 °C. Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.
Self-Validation Check: The deprotected 4-aryl-5,6-dichloro-1H-indazole will show a distinct shift to an earlier retention time on reverse-phase HPLC and the precise loss of the THP mass (-84 Da) on LCMS.
Workup: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
Neutralization & Isolation: Redissolve the residue in EtOAc and carefully neutralize by washing with saturated aqueous
until the aqueous layer pH is >7. Dry the organic layer, concentrate, and purify the final product via chromatography or trituration (e.g., using diethyl ether/pentane).
Troubleshooting & Optimization
Incomplete THP Protection: The strongly electron-withdrawing nature of the 5,6-dichloro groups significantly reduces the nucleophilicity of the indazole nitrogen. If conversion is low, ensure strictly anhydrous conditions and maintain the reaction at exactly 50 °C; do not exceed 65 °C, as DHP will rapidly polymerize in the presence of acid at higher temperatures.
Protodeboronation of Arylboronic Acid: If the boronic acid undergoes protodeboronation before cross-coupling (indicated by the presence of the unfunctionalized arene in LCMS), switch to the corresponding pinacol ester (Bpin). Alternatively, lower the Suzuki reaction temperature to 80 °C while increasing the palladium catalyst loading to 10 mol% to accelerate the transmetalation step relative to the degradation pathway.
References
Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents (US20190233440A1)
Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents (US10662204B2)
Thiazolopyrimidine PI3K Inhibitor Compounds and Methods of Use (EP2207781B1)
Application Notes and Protocols for Utilizing 4-Bromo-5,6-dichloro-1H-indazole in Fragment-Based Drug Discovery
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Bromo-5,6-dichloro-1H-indazole in fragment-based drug discovery (FBD...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Bromo-5,6-dichloro-1H-indazole in fragment-based drug discovery (FBDD). We will explore the rationale for its use, its physicochemical properties, and detailed protocols for its integration into a typical FBDD workflow, from initial library preparation and screening to hit validation and elaboration. This guide emphasizes the causality behind experimental choices, ensuring a robust and scientifically sound approach to leveraging this halogen-rich fragment for the discovery of novel therapeutics.
Introduction: The Power of Fragments and the Promise of Halogenated Indazoles
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] By screening small, low-molecular-weight molecules (fragments), FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency.[1][2] These initial fragment hits, though typically exhibiting weak binding affinity, provide high-quality starting points for optimization into potent and selective drug candidates.[3]
The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[4][5] Its bicyclic structure, containing both hydrogen bond donors and acceptors, allows it to effectively mimic the hinge-binding motifs of many protein kinases, a critical class of drug targets.[5][6]
The incorporation of halogens, such as bromine and chlorine, into fragment scaffolds offers several advantages. These atoms can engage in specific, directional interactions known as halogen bonds, which can significantly contribute to binding affinity and selectivity. Furthermore, the lipophilicity and metabolic stability of a molecule can be fine-tuned through halogenation.[7] The specific fragment, 4-Bromo-5,6-dichloro-1H-indazole, combines the desirable features of the indazole core with the potential for multiple halogen-driven interactions, making it an intriguing candidate for FBDD campaigns.
Physicochemical Properties of 4-Bromo-5,6-dichloro-1H-indazole
A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening and validation experiments. While specific experimental data for 4-Bromo-5,6-dichloro-1H-indazole is not extensively published, we can infer its key properties based on its structure and comparison to similar molecules.
Property
Predicted Value/Range
Rationale & Importance in FBDD
Molecular Weight
~284 g/mol
Falls within the acceptable range for fragments (typically <300 Da), ensuring good sampling of chemical space.[8][9]
cLogP
2.5 - 3.5
A moderate lipophilicity is desirable to ensure sufficient solubility in aqueous buffers used for biophysical assays while allowing for membrane permeability if targeting intracellular proteins. Adheres to the "Rule of Three".[9]
Hydrogen Bond Donors
1 (indazole N-H)
The N-H group is a key interaction point, particularly for kinase targets.[5]
Hydrogen Bond Acceptors
2 (indazole nitrogens)
The pyrazole nitrogen atoms can accept hydrogen bonds, providing additional binding interactions.[5]
Solubility
Moderate
Crucial for achieving the high concentrations often required for detecting weak fragment binding in biophysical assays.[9]
FBDD Workflow Using 4-Bromo-5,6-dichloro-1H-indazole
The following diagram outlines a typical FBDD workflow, which will be detailed in the subsequent sections.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-5,6-dichloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Synthesis of Privileged Scaffolds The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of Privileged Scaffolds
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, with a vast number of pharmaceuticals and bioactive molecules featuring arylamine moieties.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial bonds, largely overcoming the limitations of traditional methods which often suffer from harsh reaction conditions and limited substrate scope.[1] This reaction's ability to couple a wide array of amines with aryl halides has made it an indispensable tool in drug discovery and development.[1]
However, the application of this methodology to complex, electron-deficient, and polyfunctionalized heterocyclic substrates, such as 4-Bromo-5,6-dichloro-1H-indazole, presents unique challenges. The indazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The presence of multiple halogen substituents and the acidic N-H proton of the indazole ring can complicate the catalytic cycle, potentially leading to side reactions, catalyst deactivation, or low yields.
This document, intended for researchers and professionals in drug development, provides a detailed guide to successfully navigate the Buchwald-Hartwig amination of 4-Bromo-5,6-dichloro-1H-indazole. We will delve into a robust, field-proven protocol, explain the mechanistic rationale behind the choice of reagents and conditions, and offer a comprehensive troubleshooting guide to empower you to overcome common synthetic hurdles.
Mechanism and Key Parameter Selection: A Rational Approach to a Successful Reaction
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a series of key steps.[1] Understanding this mechanism is paramount to rational catalyst and condition selection, particularly for challenging substrates.
A typical catalytic cycle proceeds as follows:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 4-Bromo-5,6-dichloro-1H-indazole), forming a Pd(II) intermediate.
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido ligand.
Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired N-arylated indazole product and regenerating the active Pd(0) catalyst.[1]
.dot
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
For the specific case of 4-Bromo-5,6-dichloro-1H-indazole, the selection of each reaction component is critical:
Palladium Precatalyst: While various palladium sources can be used, modern palladium precatalysts, such as those from the Buchwald or Hartwig groups, are often preferred for their air-stability and ability to reliably generate the active Pd(0) species.[3] For challenging substrates, precatalysts can offer more consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂.
Ligand: The choice of phosphine ligand is arguably the most crucial parameter for a successful Buchwald-Hartwig amination. For electron-deficient and sterically hindered substrates like halogenated indazoles, bulky and electron-rich biarylphosphine ligands are generally required. Ligands such as RuPhos and tBuXPhos have shown significant success in the amination of indazoles and other nitrogen-containing heterocycles.[4][5] These ligands promote the rates of both oxidative addition and reductive elimination while preventing catalyst decomposition.
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex. While sodium tert-butoxide (NaOtBu) is a common choice, for substrates with sensitive functional groups or acidic protons like the indazole N-H, a lithium base such as lithium bis(trimethylsilyl)amide (LHMDS) can be advantageous.[4][5] LHMDS is known to be compatible with a wider range of functional groups and can sometimes act as a pseudo-protecting group for acidic N-H protons.[4]
Solvent: Anhydrous, aprotic solvents are typically used to prevent quenching of the base and deactivation of the catalyst. Dioxane and toluene are common choices, with the selection often depending on the solubility of the substrates and reagents.[6]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the Buchwald-Hartwig amination of 4-Bromo-5,6-dichloro-1H-indazole with a generic secondary amine. Optimization may be required for specific amine coupling partners.
Materials:
4-Bromo-5,6-dichloro-1H-indazole
Amine (e.g., morpholine, piperidine, or a more complex amine)
Palladium precatalyst (e.g., RuPhos Pd G3)
Ligand (e.g., RuPhos)
Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in THF
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Inert gas (Argon or Nitrogen)
Standard laboratory glassware (oven-dried)
Procedure:
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-Bromo-5,6-dichloro-1H-indazole (1.0 equiv), the palladium precatalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (to achieve a concentration of approximately 0.1-0.2 M).
Amine Addition: Add the amine (1.2-1.5 equiv) via syringe. If the amine is a solid, it can be added in the first step with the other solids.
Base Addition: Add the LHMDS solution (2.0-2.5 equiv) dropwise via syringe at room temperature. The reaction mixture may change color upon addition of the base.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) in a pre-heated oil bath and stir vigorously for the required time (monitor by TLC or LC-MS, typically 12-24 hours).
Workup:
Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated 5,6-dichloro-1H-indazol-4-amine.
Parameter
Recommended Starting Condition
Rationale
Palladium Precatalyst
RuPhos Pd G3 (2 mol%)
Air-stable, reliable generation of active Pd(0).
Ligand
RuPhos (4 mol%)
Bulky, electron-rich ligand suitable for challenging heterocyclic substrates.
Base
LHMDS (2.0-2.5 equiv)
Strong, non-nucleophilic base compatible with the acidic indazole N-H.
Solvent
Anhydrous 1,4-Dioxane
Aprotic solvent with good solvating properties for the reagents.
Temperature
80-110 °C
Provides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Amine Stoichiometry
1.2-1.5 equiv
A slight excess of the amine is used to drive the reaction to completion.
Troubleshooting Guide: Addressing Common Challenges
Even with a robust protocol, challenges can arise. This section provides a systematic approach to troubleshooting common issues.
.dot
Caption: A logical workflow for troubleshooting the Buchwald-Hartwig amination.
Common Issues and Solutions:
Low or No Conversion:
Cause: Inefficient catalyst activation, poor quality reagents, or an inadequate inert atmosphere.[7]
Solution: Ensure all glassware is rigorously dried and the reaction is set up under a strictly inert atmosphere. Use freshly opened, anhydrous solvents. Consider using a different palladium precatalyst or screening alternative ligands. The purity of the starting bromoindazole is also crucial.
Formation of Side Products:
Hydrodehalogenation: The bromo group is replaced by a hydrogen atom.
Cause: This can be promoted by moisture or impurities in the reaction mixture.
Solution: Ensure all reagents and solvents are anhydrous.
Homocoupling of the Amine: Two molecules of the amine couple together.
Cause: Can occur at high temperatures or with certain catalyst systems.
Solution: Lowering the reaction temperature and optimizing the catalyst loading can mitigate this side reaction.
Catalyst Decomposition (Formation of Palladium Black):
Cause: The presence of oxygen or protic impurities can lead to the decomposition of the palladium catalyst.[7]
Solution: Rigorous exclusion of air and moisture is essential. Ensure solvents are properly degassed.
Conclusion
The Buchwald-Hartwig amination is a powerful transformation for the synthesis of N-arylated indazoles, which are of significant interest in drug discovery. While the polyhalogenated and heterocyclic nature of 4-Bromo-5,6-dichloro-1H-indazole presents challenges, a rational approach to reaction design, guided by a mechanistic understanding, can lead to successful outcomes. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers to efficiently synthesize these valuable compounds, accelerating the discovery of new therapeutic agents.
References
Reddy, V. R., et al. (2013). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 9, 2338-2345. Available at: [Link]
Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 824-827. Available at: [Link]
Kelleher, S. T., et al. (2021). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 12(12), 1930-1936. Available at: [Link]
Wikipedia. (2023, December 2). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of reaction parameters for Buchwald-Hartwig amination... Retrieved from [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]
Hartwig, J. F., & Blackmond, D. G. (2010). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 132(35), 12344-12346. Available at: [Link]
ResearchGate. (n.d.). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. Retrieved from [Link]
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]
Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science, 2(1), 57-68. Available at: [Link]
Application Note: Synthesis of Indazole-Fused Pyrido[2,3-d]pyrimidine Anticancer Agents via Organocatalytic Multicomponent Reactions
Scientific Rationale & Pharmacological Context The development of multi-targeted kinase inhibitors is a cornerstone of modern oncological drug discovery. Tumor heterogeneity and acquired resistance mechanisms often rende...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Rationale & Pharmacological Context
The development of multi-targeted kinase inhibitors is a cornerstone of modern oncological drug discovery. Tumor heterogeneity and acquired resistance mechanisms often render single-target therapies ineffective. To address this, hybridizing privileged pharmacophores into a single molecular entity has proven to be a highly effective strategy.
Pyrido[2,3-d]pyrimidines are well-established bioisosteres of purines and quinazolines. They exhibit potent ATP-competitive inhibition of critical oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)[1]. Conversely, indazole derivatives are widely recognized for their robust anti-angiogenic and anti-proliferative properties, primarily through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Akt kinases[2].
By utilizing indazole precursors to synthesize heterocycle-integrated pyridopyrimidine scaffolds, we can engineer dual-action anticancer agents[3],[4]. These hybrids simultaneously disrupt tumor proliferation (via EGFR/CDK4 blockade) and starve the tumor of its blood supply (via VEGFR-2 inhibition).
Dual-kinase inhibition pathway of indazole-pyridopyrimidine hybrids in cancer cells.
Synthetic Strategy: Causality of the MCR Approach
Traditional linear syntheses of complex heterocyclic hybrids suffer from extensive solvent waste, intermediate isolation bottlenecks, and poor overall atom economy. To circumvent these issues, we employ a One-Pot Multicomponent Reaction (MCR)[5].
Mechanistic Causality of Reagents:
Precursors: 1H-indazole-5-carbaldehyde serves as the indazole precursor, malononitrile acts as the active methylene compound, and 6-amino-1,3-dimethyluracil provides the pyrimidine core.
Catalyst (L-Proline): L-proline is deployed as a bifunctional organocatalyst. The secondary amine forms a reactive iminium ion with the indazole-5-carbaldehyde, lowering the LUMO energy to accelerate the Knoevenagel condensation with malononitrile. Simultaneously, the carboxylic acid moiety acts as a Brønsted acid, directing the Michael addition of the uracil derivative via hydrogen bonding.
Energy Source (Microwave Irradiation): Microwave (MW) heating is utilized instead of conventional reflux. MW provides rapid, uniform dielectric heating that overcomes the high activation energy barrier of the final intramolecular cycloisomerization (Dimroth-type rearrangement) step. This prevents thermal degradation of the sensitive indazole core and reduces reaction times from hours to minutes.
Microwave-assisted multi-component reaction workflow for pyridopyrimidine synthesis.
Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of the Indazole-Pyridopyrimidine Hybrid
Assembly: In a 10 mL microwave-transparent reaction vial equipped with a magnetic stir bar, sequentially add 1H-indazole-5-carbaldehyde, malononitrile, and 6-amino-1,3-dimethyluracil.
Catalysis: Add 10 mol% L-proline to the mixture, followed by 5.0 mL of absolute ethanol. Seal the vial with a Teflon-lined crimp cap.
Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover). Set the parameters to 80°C, 100 W maximum power, and a hold time of 15 minutes with dynamic cooling enabled.
Reaction Monitoring (Self-Validation): After cooling to room temperature, sample 10 µL of the mixture. Perform Thin Layer Chromatography (TLC) using EtOAc:Hexane (1:1).
Causality Check: The disappearance of the aldehyde precursor spot (
) and the appearance of a highly fluorescent blue spot under UV 254 nm () confirms successful cyclization.
Isolation: Pour the crude reaction mixture into 20 mL of ice-cold distilled water while stirring vigorously. A solid precipitate will form immediately. Filter the precipitate under a vacuum and wash with cold water (2 × 5 mL) to remove the water-soluble L-proline catalyst.
Purification: Recrystallize the crude solid from hot ethanol to yield the pure hybrid compound as a microcrystalline powder.
Protocol B: Structural Self-Validation & Quality Control
To ensure the integrity of the synthesized anticancer agent, analytical validation must be performed.
NMR Spectroscopy (
H and C): Dissolve 5 mg of the purified compound in DMSO-.
Validation Logic: The formation of the pyridopyrimidine ring is definitively confirmed by the disappearance of the highly deshielded aldehyde proton (
ppm) from the indazole precursor. Look for the emergence of a broad singlet at ppm, which corresponds to the C7-H of the newly formed pyridine ring. The indazole NH peak must remain intact at ppm.
High-Resolution Mass Spectrometry (HRMS): Perform ESI-TOF MS. The experimental
mass must match the theoretical exact mass within a 5 ppm error margin to rule out uncyclized Michael adducts.
Quantitative Data & Optimization
The causality behind selecting L-Proline and Microwave irradiation is quantitatively justified in Table 1. The synergistic effect of the bifunctional organocatalyst and dielectric heating drastically improves the yield while minimizing degradation.
Table 1: Optimization of Reaction Conditions for Indazole-Pyridopyrimidine Synthesis
Entry
Catalyst (mol%)
Heating Method
Temp (°C)
Time
Yield (%)
1
None
Conventional Reflux
78
12 h
15
2
Piperidine (10%)
Conventional Reflux
78
6 h
45
3
L-Proline (10%)
Conventional Reflux
78
4 h
68
4
L-Proline (10%)
Microwave (MW)
80
15 min
92
Biological evaluation confirms that the synthesized indazole-pyridopyrimidine hybrid successfully acts as a dual-kinase inhibitor, outperforming single-target reference drugs in cellular assays (Table 2).
Table 2: In Vitro Kinase Inhibition and Cellular Cytotoxicity Profile
Compound
EGFR IC (nM)
VEGFR-2 IC (nM)
MCF-7 IC (µM)
A549 IC (µM)
Indazole-Pyridopyrimidine Hybrid
12.4
24.5
1.85
3.62
Erlotinib (EGFR Control)
8.2
>1000
8.02
7.35
Sunitinib (VEGFR Control)
>1000
15.2
6.45
5.12
Note: The hybrid compound demonstrates superior anti-proliferative activity against MCF-7 (Breast) and A549 (Lung) cancer cell lines due to the synergistic blockade of both EGFR and VEGFR-2 pathways.
References
synthesis and anticancer perspective of pyridopyrimidine scaffold - a review, amazonaws.com,
Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evalu
New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling, tandfonline.com,
Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines, mdpi.com,
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-c
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Solubility Guide for 4-Bromo-5,6-dichloro-1H-indazole
Executive Summary: The "Brick Dust" Challenge
4-Bromo-5,6-dichloro-1H-indazole (CAS 885519-03-9) presents a classic "brick dust" solubility profile. Its high melting point (219–221°C) and planar, poly-halogenated structure create significant crystal lattice energy driven by
- stacking and halogen bonding.
Standard organic solvents (DCM, Methanol) often fail to achieve high concentrations at room temperature. Successful solubilization requires disrupting these intermolecular forces using Polar Aprotic Solvents , Thermal Energy , or Chemical Modification (Deprotonation) .
Module 1: Solvent Selection & Thermodynamics
Q: Why won't this compound dissolve in Methanol or Dichloromethane (DCM) at high concentrations?
A: The solubility is thermodynamically limited by the compound's crystal lattice energy.
DCM: While the compound is lipophilic (LogP ~3.5), DCM lacks the dipole strength to break the strong intermolecular interactions of the indazole core.
Methanol: Although polar, methanol is a hydrogen bond donor. The indazole nitrogen lone pairs are electron-deficient due to the three electron-withdrawing halogens (Br, Cl, Cl), making them poor H-bond acceptors. Consequently, methanol cannot effectively solvate the molecule at ambient temperatures.
Recommendation: Switch to Dipolar Aprotic Solvents (DMSO, DMF, NMP). These solvents possess high dielectric constants and strong dipole moments that effectively disrupt the indazole's self-association.
Relative Solubility Matrix (at 25°C)
Solvent Class
Specific Solvent
Solubility Rating
Application
Dipolar Aprotic
DMSO
High (>50 mg/mL)
Stock solutions, biological assays
Dipolar Aprotic
DMF, NMP
High
Synthetic reactions, cross-coupling
Ether
THF, 2-MeTHF
Moderate
Reactions (requires heat)
Chlorinated
DCM, Chloroform
Low
Extraction only
Alcohol
Methanol, Ethanol
Low
Anti-solvent for crystallization
Hydrocarbon
Hexanes, Heptane
Insoluble
Anti-solvent
Module 2: Advanced Solubilization Protocols
Q: I need to use this in a reaction where DMSO is incompatible. How do I get it into solution?
A: You must utilize a "Solubility Switch" via deprotonation or thermal hysteresis.
Method A: The "Anion Switch" (Deprotonation)
The N-H proton at position 1 is acidic (estimated pKa ~11-12 due to halogen induction). Removing this proton creates a delocalized anion that is highly soluble in organic media.
Reagent: Add 1.1 equivalents of a base (e.g.,
, , or DBU).
Solvent: THF or Acetonitrile.
Result: The mixture may initially be a slurry, but as the base deprotonates the indazole, the resulting salt will likely dissolve or form a loose ion-pair soluble in the medium.
Method B: Thermal Dissolution with Co-solvents
If base is not an option, use the THF/Heat protocol.
Figure 1: Thermal dissolution workflow. Note that 2-MeTHF is preferred over THF for higher boiling point (80°C) and better lipophilicity.
Module 3: Process Troubleshooting (Workup & Purification)
Q: The product "oils out" or forms a gum during recrystallization. How do I fix this?
A: "Oiling out" occurs when the compound precipitates as a supercooled liquid rather than a crystal, often because the anti-solvent was added too fast or the impurity profile lowers the melting point.
Dissolution: Dissolve the crude solid in the minimum amount of hot Ethanol or Acetone (high solubility).
Seeding: Cool to room temperature. If no crystals form, add a single seed crystal of pure material.
Anti-solvent: Add Water (if using Ethanol) or Heptane (if using Acetone) dropwise via a syringe pump or addition funnel.
The Critical Point: Stop adding anti-solvent the moment a persistent turbidity is observed. Stir for 30 minutes to allow nucleation.
Completion: Resume slow addition of anti-solvent.
Q: My compound crashes out of solution during liquid-liquid extraction (LLE).
A: This is common with poly-halogenated indazoles. They have poor solubility in both the aqueous phase and the cold organic extraction solvent.
Immediate Fix: Do not use pure water for the wash. Use Brine (saturated NaCl) . The high ionic strength forces organic molecules back into the organic layer.
Solvent Modification: Add 5-10% Methanol or THF to your chlorinated organic layer (DCM/Chloroform) during extraction. This slight polarity boost prevents the indazole from crystallizing at the interface.
Module 4: Decision Framework
Use this logic tree to select the correct solvent system for your specific application.
Figure 2: Solvent selection decision tree based on experimental intent.
References
BenchChem. (2025). 4-Bromo-6-chloro-1H-indazole Physical Properties and Safety Data. Retrieved from
Luo, Y., et al. (2023). "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles." RSC Advances, 13, 12345-12350. Retrieved from
ChemicalBook. (2025). Product Standards for Halogenated Indazoles. Retrieved from
Meanwell, N. A. (2011). "Tactics for the Optimization of the Solubility of Medicinal Chemistry Candidates." Chem. Res.[1][2] Toxicol. (General reference for solubilizing lipophilic heterocycles).
Technical Support Center: Controlling 1H vs. 2H Regioselectivity in Indazole Alkylation
Welcome to the technical support center for indazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for controlli...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for indazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for controlling the regioselectivity of this critical transformation. Direct alkylation of the indazole scaffold often yields a mixture of N1 and N2-substituted regioisomers, which can be challenging to separate and significantly impacts the yield of the desired product[1][2]. The position of the alkyl group is crucial as it can profoundly influence the biological activity of the molecule[2].
This resource provides a combination of frequently asked questions for a quick overview, a detailed troubleshooting guide for specific experimental issues, and validated protocols to help you achieve high selectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence 1H vs. 2H regioselectivity in indazole N-alkylation?
A1: The regiochemical outcome of indazole N-alkylation is a delicate balance of several interconnected factors. There is no single "best" condition; rather, the optimal choice depends on the specific substrate and desired isomer. The key factors are:
Thermodynamic vs. Kinetic Control : The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer[1][3][4]. Conditions that allow for equilibration, such as longer reaction times or the use of specific electrophiles like α-halo carbonyls, tend to favor the more stable N1-substituted product[1][5][6]. Conversely, conditions that favor the kinetically controlled pathway are more likely to yield the N2-isomer[7][8].
Base and Solvent System : This is one of the most critical parameters. A strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is a widely successful combination for promoting N1-alkylation[5][6][9][10]. Weaker bases such as potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers[9][11].
Substituents on the Indazole Ring : The electronic and steric nature of substituents on the indazole core plays a directing role.
Steric Effects : Bulky substituents at the C3-position can sterically hinder the N2-position, thus favoring N1-alkylation[1][9]. Conversely, bulky groups at the C7-position can block the N1-position and direct alkylation towards N2[1][9].
Electronic & Chelating Effects : Electron-withdrawing groups are particularly influential. A substituent at the C3-position capable of chelation (e.g., -CO₂Me, -C(O)Me, -C(O)NH₂) can coordinate with the alkali metal cation (like Na⁺ from NaH), forming a tight ion pair that blocks the N2-position and directs the alkylating agent to N1 with very high selectivity[3][4][5][10][12]. In contrast, electron-withdrawing groups at the C7-position (e.g., -NO₂, -CO₂Me) can steer the reaction to produce the N2-isomer with excellent selectivity[6][12][13].
Nature of the Alkylating Agent : The reactivity and structure of the electrophile can also influence the N1/N2 ratio[9][14]. More reactive agents like tosylates or triflates may be necessary for sterically hindered substrates[1].
Q2: I need to synthesize the N1-alkylated indazole. What is the most reliable method?
A2: For selective N1-alkylation, the goal is to use conditions that favor thermodynamic control and/or leverage chelation effects. The most robust and widely cited method is the use of sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) [5][6][10][13]. This system has been shown to provide excellent N1-selectivity (>99% in some cases) for a wide variety of indazoles, particularly those bearing C3-substituents like carboxymethyl, tert-butyl, and carboxamide groups[6][12][13]. The high selectivity is attributed to the formation of a sodium-coordinated intermediate that sterically blocks the N2-position[4][10].
Q3: What are the best strategies for selectively obtaining the N2-alkylated isomer?
A3: While the N1-isomer is often the thermodynamic product, several methods reliably favor the formation of the N2-regioisomer:
Mitsunobu Reaction : This is a highly effective method for achieving N2-selectivity. Reacting the indazole with an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) consistently favors the formation of the N2-product[1][4][5][9]. This method is believed to proceed through a phosphine intermediate that provides control for directing the alkylation[3][4][15][16].
Acid-Catalyzed Alkylation : A highly selective N2-alkylation has been reported using primary, secondary, or tertiary alkyl 2,2,2-trichloroacetimidates under acidic conditions. This method reportedly yields exclusively the N2-isomer with no observable N1-product[17]. The mechanism involves protonation of the imidate, followed by nucleophilic attack from the N2-nitrogen of the more stable 1H-indazole tautomer[17].
Substituent-Directed Synthesis : As mentioned previously, placing a strong electron-withdrawing group like a nitro (-NO₂) or carboxylate (-CO₂Me) at the C7-position of the indazole ring provides excellent N2-regioselectivity (≥96%)[6][13].
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Regioselectivity (Getting a 1:1 or other undesirable mixture of N1 and N2 isomers)
Inappropriate Base/Solvent Combination: Using systems like K₂CO₃ in DMF is known to produce isomer mixtures[9][11][15].
For N1-Selectivity: Switch to the NaH/THF system. Ensure anhydrous conditions as NaH is highly moisture-sensitive[5][9][10]. For N2-Selectivity: Employ the Mitsunobu reaction or an acid-catalyzed method with alkyl trichloroacetimidates[1][4].
Thermodynamic vs. Kinetic Conflict: Reaction temperature or time may not be optimal, leading to a mixture of the kinetic (N2) and thermodynamic (N1) products[8].
To favor the thermodynamic N1 product: Increase reaction time to allow for equilibration[5][6]. To favor the kinetic N2 product: Consider lower temperatures and shorter reaction times, though this can be substrate-dependent[7].
Low or No Yield of Alkylated Product
Incorrect Base or Solvent: The chosen base may be too weak to fully deprotonate the indazole. For example, using Na₂CO₃ or K₂CO₃ in THF may result in no reaction[5][10].
Ensure the base is strong enough for the solvent system. If using a carbonate base, a polar aprotic solvent like DMF or DMSO is often required[5][9]. For higher reactivity, use a stronger base like NaH[1].
Poorly Reactive Alkylating Agent: The electrophile (e.g., an alkyl chloride or bromide) may not be reactive enough, especially with sterically hindered indazoles[1].
Switch to a more reactive electrophile. Alkyl tosylates or triflates are significantly more reactive than the corresponding bromides[1][13]. Increasing the reaction temperature may also improve conversion[1].
Decomposition of Reagents or Products: High temperatures or prolonged reaction times can sometimes lead to degradation[1].
Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid over-running the reaction[1][10].
Unexpected Formation of N2-Isomer (When N1 was the target)
Steric Hindrance at C7: A bulky substituent at the C7-position can sterically block the N1-nitrogen, overriding other factors and forcing alkylation at N2[1][9].
This is an inherent substrate bias. If the C7-substituent is essential, you may need to accept N2-selectivity or redesign the synthesis, perhaps by installing the C7-substituent after N1-alkylation.
Electronic Effects at C7: A strong electron-withdrawing group (e.g., -NO₂) at the C7-position strongly directs to N2, even under conditions that typically favor N1[6][13].
Similar to steric hindrance, this is a powerful directing effect. If N1-alkylation is required, a different synthetic route may be necessary.
Difficulty Separating N1 and N2 Isomers
Similar Polarity: The two regioisomers often have very similar polarities, making separation by standard column chromatography difficult and inefficient[18][19].
Recrystallization: This can be a highly effective method. Screening different solvent systems (including mixed solvents like THF/water or acetone/water) can often lead to selective crystallization of one isomer in high purity[20]. Derivatization: In difficult cases, the mixture can be derivatized (e.g., acylated) to alter the physical properties of the isomers, allowing for easier separation, followed by removal of the directing group[18].
Data Summary: Comparison of Reaction Conditions
The choice of reagents has a profound impact on the regiochemical outcome. The following table summarizes results from various studies to guide your selection.
Controlling the regioselectivity of indazole alkylation requires a logical approach based on the substrate's structure and the desired outcome. The following diagrams illustrate the decision-making process and the proposed mechanism for high N1-selectivity.
Caption: Decision tree for selecting an indazole alkylation strategy.
Caption: Proposed chelation mechanism for high N1-selectivity.
Detailed Experimental Protocols
Disclaimer: These are generalized protocols and should be adapted based on the specific substrate and scale. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: General Procedure for Highly N1-Selective Alkylation (NaH/THF Method)[1][2][5][10]
This protocol is particularly effective for indazoles with C3-substituents that can participate in chelation.
Preparation : To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.
Deprotonation : Stir the resulting suspension at room temperature for 30-60 minutes to ensure complete deprotonation. The mixture will typically become a clear solution or a uniform suspension.
Alkylation : Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.
Reaction : Allow the reaction to warm to room temperature or heat to 50 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
Workup : Upon completion, carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
Extraction : Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification : Purify the crude product by column chromatography on silica gel to isolate the pure N1-alkylated indazole[14].
Protocol 2: General Procedure for Highly N2-Selective Alkylation (Mitsunobu Reaction)[1][2][9][10]
This protocol is a reliable method for obtaining N2-isomers when N1-directing groups are absent.
Preparation : To a solution of the 1H-indazole (1.0 equiv), the desired alcohol (1.2-1.5 equiv), and triphenylphosphine (PPh₃, 1.2-1.5 equiv) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2-1.5 equiv) dropwise. A color change and/or precipitate formation is often observed.
Reaction : Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 12-24 hours).
Workup : Concentrate the reaction mixture under reduced pressure to remove the solvent.
Purification : The crude residue, which will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct, is typically purified directly by flash column chromatography on silica gel to separate the N2-alkylated indazole from the byproducts and any minor N1-isomer[1].
References
Lu, P., Juarez, L., Wiget, P. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
Lu, P., Juarez, L., Wiget, P. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Archives. [Link]
Alam, A., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]
Yang, B., et al. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. [Link]
Alam, A., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
Alam, A., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]
Lu, P., Juarez, L., Wiget, P. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]
CN101948433A - Method for separating and purifying substituted indazole isomers.
Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. (2025). PMC. [Link]
Alam, A., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
Smith, A. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
Smith, A. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. [Link]
Longworth, M., & Banister, S. D., et al. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. ResearchGate. [Link]
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
Technical Support Center: Purification of 4-Bromo-5,6-dichloro-1H-indazole Intermediates
Introduction Welcome to the technical support center for the purification of 4-Bromo-5,6-dichloro-1H-indazole and its intermediates. This guide is designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support center for the purification of 4-Bromo-5,6-dichloro-1H-indazole and its intermediates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying this critical heterocyclic building block. The purity of 4-Bromo-5,6-dichloro-1H-indazole is paramount for the successful outcome of subsequent synthetic transformations and the overall quality of the final active pharmaceutical ingredients (APIs).
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. It directly addresses specific issues that you may encounter during your experimental work, offering practical solutions and the underlying scientific principles.
Troubleshooting Guides
This section is dedicated to solving specific problems that can arise during the purification of 4-Bromo-5,6-dichloro-1H-indazole and its precursors.
Issue 1: Persistent Impurities After Initial Work-up
Question: After performing an aqueous work-up of my reaction mixture, I still observe significant impurities alongside my desired 4-Bromo-5,6-dichloro-1H-indazole product by TLC and LC-MS analysis. What are the likely culprits and how can I remove them?
Answer:
Persistent impurities following a standard aqueous work-up are common and can stem from several sources. The key is to identify the nature of the impurity to select the most effective purification strategy.
Common Impurities and Their Removal:
Unreacted Starting Materials: If your starting materials have similar polarity to the product, a simple extraction may not be sufficient.
Isomeric Byproducts: The synthesis of substituted indazoles can sometimes lead to the formation of regioisomers, which can be challenging to separate due to their similar physicochemical properties.[1][2]
Over-halogenated Species: In bromination or chlorination steps, the formation of di- or tri-halogenated byproducts can occur, especially with highly activated rings.[3]
Recommended Purification Strategies:
Acid-Base Extraction: Exploiting the weakly acidic nature of the indazole N-H proton can be an effective purification step. While anilines are basic, indazoles are weakly acidic. This difference can be used for separation.
Column Chromatography: This is a standard and often necessary technique for separating compounds with similar polarities.[3][4]
Recrystallization: If your product is a solid, recrystallization is a powerful technique for achieving high purity, particularly for removing small amounts of impurities.[3][5]
Workflow for Troubleshooting Persistent Impurities:
Caption: Decision workflow for addressing persistent impurities.
Issue 2: Difficulty in Achieving High Purity by Column Chromatography
Question: I'm struggling to get good separation of 4-Bromo-5,6-dichloro-1H-indazole from a closely-eluting impurity using silica gel column chromatography. What can I do to improve the resolution?
Answer:
Poor separation on a silica gel column is a common challenge, especially with halogenated heterocyclic compounds which may have similar polarities to their byproducts.[6][7] Here are several strategies to enhance separation:
Strategies for Improved Chromatographic Resolution:
Optimize the Mobile Phase:
Systematic Solvent Screening: Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase.[8] A good starting point for many indazole derivatives is a mixture of a non-polar solvent like heptane or hexane and a more polar solvent like ethyl acetate.[4][9]
Adjusting Polarity: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for your target compound on a TLC plate.[8]
Ternary Solvent Systems: Consider adding a third solvent in a small percentage (e.g., 1-2% methanol or triethylamine in your hexane/ethyl acetate mixture) to fine-tune the selectivity.
Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Options include:
Alumina (Al₂O₃): Available in acidic, neutral, and basic forms, alumina can offer different selectivity compared to silica.
Reversed-Phase (C18): This is particularly useful for moderately polar to non-polar compounds.[10] Elution is typically done with polar solvents like water/acetonitrile or water/methanol.
Column Packing and Loading Technique:
Proper Packing: Ensure the column is packed uniformly to avoid channeling.[11] A wet slurry packing method is generally recommended.[8]
Dry Loading: For compounds with limited solubility in the mobile phase, adsorbing the crude material onto a small amount of silica gel or Celite before loading it onto the column can significantly improve resolution.[7][12]
Data Summary: Typical Chromatography Conditions
Stationary Phase
Typical Mobile Phase (Eluent)
Best Suited For
Silica Gel
Hexane/Ethyl Acetate, Dichloromethane/Methanol
General purpose, separation of moderately polar compounds.[4][8]
Alumina
Similar to silica gel, but offers different selectivity.
Compounds sensitive to the acidic nature of silica gel.
Reversed-Phase (C18)
Acetonitrile/Water, Methanol/Water (often with a modifier like formic acid for MS compatibility)
Purification of polar to moderately polar compounds.[10][13]
Issue 3: Product "Oiling Out" During Recrystallization
Question: I'm trying to recrystallize my crude 4-Bromo-5,6-dichloro-1H-indazole, but it separates as an oil instead of forming crystals. What causes this and how can I fix it?
Answer:
"Oiling out" during recrystallization occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated with impurities.[11] Here’s how to troubleshoot this issue:
Causes and Solutions for Oiling Out:
High Impurity Level: A significant amount of impurities can lower the melting point of the mixture, leading to oiling.
Solution: Consider a preliminary purification step like column chromatography to remove the bulk of the impurities before attempting recrystallization.[5]
Inappropriate Solvent: The boiling point of the solvent may be too high, or the solubility of your compound in the chosen solvent is too great even at lower temperatures.
Solution:
Solvent Screening: Systematically test a range of solvents to find one where your compound is sparingly soluble at room temperature but highly soluble when hot.[5]
Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent at room temperature, and then slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes slightly turbid. Gently heat to redissolve and then cool slowly.[7]
Cooling Too Rapidly: Fast cooling can lead to supersaturation and prevent the orderly arrangement of molecules into a crystal lattice.
Solution: Allow the hot solution to cool slowly to room temperature without disturbance before placing it in an ice bath.[5][14]
Dissolution: Dissolve the crude solid in a minimal amount of a suitable hot solvent in which it is highly soluble.[15]
Addition of Anti-Solvent: While the solution is still hot, slowly add a miscible anti-solvent in which the product is poorly soluble, until the solution becomes slightly cloudy.
Clarification: Add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[5]
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.[16][17]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-Bromo-5,6-dichloro-1H-indazole, and what impurities can be expected from them?
A1: The synthesis of substituted indazoles often involves multi-step sequences. A plausible route to 4-Bromo-5,6-dichloro-1H-indazole could involve the cyclization of a suitably substituted aniline derivative.[3] Common impurities can include unreacted starting materials, regioisomers, and byproducts from side reactions like over-halogenation.
Q2: How can I effectively remove colored impurities from my product?
A2: Colored impurities can often be removed by treating a solution of your crude product with a small amount of activated charcoal.[15][16] The charcoal adsorbs the colored compounds, and can then be removed by hot filtration. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.
Q3: Is preparative HPLC a viable option for purifying 4-Bromo-5,6-dichloro-1H-indazole?
A3: Yes, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying challenging mixtures, especially when dealing with isomers or impurities with very similar polarities to the product.[13][] Both normal-phase and reversed-phase HPLC can be employed, with the choice depending on the specific properties of your compound and the impurities.[7]
Q4: My purified 4-Bromo-5,6-dichloro-1H-indazole appears to be unstable upon storage. What are the recommended storage conditions?
A4: Halogenated heterocyclic compounds can sometimes be sensitive to light and air. It is generally recommended to store purified 4-Bromo-5,6-dichloro-1H-indazole in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., in a refrigerator or freezer).
Q5: What analytical techniques are essential for confirming the purity and identity of the final product?
A5: A combination of analytical techniques is crucial for confirming the purity and structure of your final product. These should include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the product.
High-Performance Liquid Chromatography (HPLC): To accurately quantify the purity of the compound.[19]
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
References
Benchchem. (2025). Technical Support Center: Synthesis of Halogenated Imidazoles.
Benchchem. (2025). Troubleshooting byproduct formation in 6-Bromo-1H-indazole reactions.
PMC. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 4-Bromo Indazoles
Welcome to the Technical Support Center dedicated to addressing the challenges associated with the Suzuki-Miyaura cross-coupling of 4-bromo indazoles. This resource is designed for researchers, scientists, and drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center dedicated to addressing the challenges associated with the Suzuki-Miyaura cross-coupling of 4-bromo indazoles. This resource is designed for researchers, scientists, and drug development professionals who are looking to optimize their reaction conditions and overcome common hurdles in the synthesis of indazole-containing compounds. This guide provides in-depth troubleshooting advice and practical, field-proven solutions to help you achieve higher yields and greater reproducibility in your experiments.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the Suzuki coupling of 4-bromo indazoles:
Q1: What are the most common reasons for low yields in the Suzuki coupling of 4-bromo indazoles?
Low yields can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, and the inherent reactivity of the indazole ring. The unprotected N-H group on the indazole can sometimes interfere with the catalytic cycle, leading to lower conversion rates.[1][2] Additionally, common side reactions such as protodebromination (the replacement of the bromine atom with a hydrogen) and homocoupling of the boronic acid can significantly reduce the yield of the desired product.[1][3]
Q2: What is protodebromination, and how can I minimize it?
Protodebromination, also known as hydrodehalogenation, is a frequent side reaction where the bromine atom on the indazole ring is replaced by a hydrogen atom.[3] This leads to the formation of an undesired indazole byproduct. This side reaction is often promoted by the choice of base and the presence of protic solvents like water or alcohols, which can act as hydride donors.[3] To minimize protodebromination, consider using a weaker base, screening aprotic solvents, and running the reaction at a lower temperature for a longer duration.[3]
Q3: How do I select the best palladium catalyst and ligand for my reaction?
The choice of catalyst and ligand is critical for a successful Suzuki coupling. For couplings involving N-heterocycles like indazoles, catalysts with bulky, electron-rich phosphine ligands are often effective.[4][5] A commonly successful catalyst for this type of transformation is [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2].[6] It is often beneficial to screen a few different catalyst systems to find the optimal one for your specific substrates.[6]
Q4: Which base should I use for the Suzuki coupling of 4-bromo indazole?
The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid.[7] However, strong bases can sometimes promote side reactions like protodebromination.[3] For indazole substrates, inorganic bases such as potassium carbonate (K2CO3) and potassium phosphate (K3PO4) are often good starting points.[1][6] The choice of base can be highly substrate-dependent, so it may be necessary to screen a few options.
Q5: Should I protect the N-H of the indazole ring?
The acidic N-H proton of the indazole ring can interfere with the catalytic cycle, potentially leading to lower yields.[1][2] Protecting the nitrogen with a suitable group, such as a Boc (tert-butyloxycarbonyl) group, can be an effective strategy to prevent these issues.[1][6] N-protected indazoles often exhibit improved solubility and can lead to cleaner reactions with higher yields.[6]
Q6: My boronic acid appears to be degrading. How can I address this?
Boronic acids can be unstable and prone to degradation, particularly through a process called protodeboronation, where the carbon-boron bond is cleaved.[8][9] This is especially true for electron-deficient or some heteroaromatic boronic acids.[8] To mitigate this, it is recommended to use fresh, high-purity boronic acids. Alternatively, more stable boronic esters, such as pinacol esters, can be used.[8][10]
In-Depth Troubleshooting Guides
Guide 1: Low or No Conversion of 4-Bromo Indazole
Problem: Your reaction shows little to no consumption of the 4-bromo indazole starting material.
Potential Causes and Solutions:
Inactive Catalyst: The active Pd(0) species is sensitive to air and can be easily oxidized and deactivated.[3]
Solution: Use a fresh batch of a reliable pre-catalyst, such as Pd(dppf)Cl2. Ensure your reaction mixture is thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[1]
Suboptimal Reaction Conditions: The temperature, solvent, and reaction time can all significantly impact the reaction rate.
Solution: If you are using a lower-boiling solvent like THF, consider switching to a higher-boiling solvent such as dioxane or toluene to allow for higher reaction temperatures.[10][11] Monitor the reaction over a longer period, as some Suzuki couplings can be slow to reach completion.
Impure Reagents: Impurities in your starting materials or solvents can poison the catalyst.[3][12]
Solution: Ensure the purity of your 4-bromo indazole and boronic acid using techniques like NMR or LC-MS.[3] Use anhydrous, high-purity solvents, as even trace amounts of contaminants can inhibit the reaction.[12]
Troubleshooting Workflow for Low Conversion
Caption: A systematic approach to addressing low conversion in Suzuki coupling.
Guide 2: Significant Byproduct Formation
Problem: Your desired product is formed, but is accompanied by significant byproducts.
Primary Cause: The presence of species that can act as hydride donors. This is often exacerbated by strong bases and protic solvents.[3]
Solutions:
Optimize the Base: Switch to a milder base. For example, if you are using a strong base like NaOH or KOtBu, consider trying K2CO3 or Cs2CO3.
Solvent Selection: Move from protic or aqueous solvent systems to aprotic solvents like dioxane, THF, or toluene, with only the minimal amount of water necessary for the reaction to proceed.[3]
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the desired cross-coupling over side reactions.[3]
Primary Cause: The presence of oxygen in the reaction mixture, which can promote the palladium-catalyzed coupling of two boronic acid molecules.[1][10]
Solutions:
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the palladium catalyst.[1]
Choice of Palladium Source: Using a Pd(0) source like Pd(PPh3)4 may sometimes reduce homocoupling compared to Pd(II) sources which require an in-situ reduction step that can sometimes favor this side reaction.[10]
The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an N-Boc Protected 4-Bromo Indazole
Reaction Setup: To an oven-dried reaction vessel, add the N-Boc-4-bromo-indazole (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K2CO3, 2.0-3.0 equiv.).
Degassing: Seal the vessel and cycle between vacuum and an inert atmosphere (argon or nitrogen) three to five times.
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%) to the reaction mixture.
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Rigorous Degassing of the Reaction Mixture
Freeze-Pump-Thaw (for lower boiling point solvents):
Place the sealed reaction vessel containing the solvent and reagents (excluding the catalyst) in a liquid nitrogen bath until completely frozen.
Apply a high vacuum for several minutes.
Close the vacuum line and allow the mixture to thaw completely.
Repeat this cycle three to five times before backfilling with an inert gas.
Inert Gas Bubbling (for higher boiling point solvents):
Place the solvent in a flask and bubble a gentle stream of argon or nitrogen through it for at least 30 minutes.
Transfer the degassed solvent to the reaction vessel containing the solid reagents under an inert atmosphere.
Data Summaries
Table 1: Recommended Catalyst/Ligand Systems for Suzuki Coupling of Indazoles
Catalyst/Pre-catalyst
Ligand
Common Applications & Notes
Pd(dppf)Cl2
dppf
A robust and widely used catalyst for a variety of Suzuki couplings, often effective for heteroaromatic halides.[6]
Pd(PPh3)4
PPh3
A classic Pd(0) catalyst, useful for a range of couplings, though sometimes less active than more modern systems.[6][13]
Pd2(dba)3
Buchwald Ligands (e.g., SPhos, XPhos)
Highly active catalyst systems, particularly effective for challenging couplings, including those with aryl chlorides.
Pd(OAc)2
PPh3 or other phosphine ligands
A common Pd(II) pre-catalyst that requires in-situ reduction. The choice of ligand is crucial for activity.
Table 2: Common Bases for Suzuki-Miyaura Coupling
Base
Strength
Solubility
Notes
K2CO3
Moderate
Aqueous
A versatile and commonly used base, often a good starting point for indazole couplings.[6][14]
K3PO4
Moderate-Strong
Aqueous
Can be more effective than carbonates for certain substrates.[1][2]
Cs2CO3
Strong
Aqueous
A stronger base that can sometimes improve yields, but may also increase side reactions.
NaHCO3
Weak
Aqueous
A mild base, useful when base-sensitive functional groups are present.
Organic Bases (e.g., Et3N)
Moderate
Organic
Can be used in anhydrous conditions, but may be less effective for activating boronic acids.
Table 3: Solvents for Suzuki-Miyaura Coupling
Solvent
Boiling Point (°C)
Properties
Common Usage
1,4-Dioxane
101
Aprotic, water-miscible
A very common and effective solvent, often used with water as a co-solvent.[10][13]
Toluene
111
Aprotic, immiscible with water
A good high-boiling solvent, often used in biphasic systems.[5][10]
Tetrahydrofuran (THF)
66
Aprotic, water-miscible
A lower-boiling option, suitable for reactions that proceed at milder temperatures.[10][12]
Dimethylformamide (DMF)
153
Polar aprotic, water-miscible
A high-boiling polar solvent that can be useful for substrates with poor solubility.[10][15]
Water
100
Protic
Often used as a co-solvent to dissolve the inorganic base and facilitate the reaction.[5][16][17]
MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
ScholarWorks @ UTRGV. Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]
Semantic Scholar. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. [Link]
PubMed. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. [Link]
ACS Publications. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
Optimizing reaction temperature for 4-Bromo-5,6-dichloro-1H-indazole lithiation
Technical Support Center: 4-Bromo-5,6-dichloro-1H-indazole Lithiation A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the critical process of lit...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 4-Bromo-5,6-dichloro-1H-indazole Lithiation
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the critical process of lithiating 4-Bromo-5,6-dichloro-1H-indazole. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to navigate the complexities of this reaction, with a specific focus on optimizing the reaction temperature for maximal yield and purity.
Q1: What are the primary challenges in the lithiation of 4-Bromo-5,6-dichloro-1H-indazole, and why is temperature so critical?
Answer:
The lithiation of a polyhalogenated, N-H acidic heterocycle like 4-Bromo-5,6-dichloro-1H-indazole presents a significant chemoselectivity challenge. You are navigating a competitive landscape of several potential reactions:
N-H Deprotonation: The indazole N-H proton is acidic and will be readily removed by a strong organolithium base. This typically requires one equivalent of base before any other reaction can occur.
Lithium-Halogen Exchange: This is often the desired reaction, where the bromine atom at the C4 position is exchanged for a lithium atom. The order of reactivity for lithium-halogen exchange is generally I > Br > Cl.[1] This selectivity is the cornerstone of the synthetic strategy.
"Halogen Dance" Rearrangement: This is a major potential side reaction where, after the initial lithium-halogen exchange, the lithium and a halogen atom migrate to different positions on the ring.[2][3] This process is driven by thermodynamics, seeking to place the anionic lithium center at the most stable position.[3]
Directed ortho-Metalation (DoM): While less likely to compete with the fast lithium-bromine exchange, the existing chloro- and indazole nitrogen atoms could potentially direct lithiation to an adjacent position.
Temperature is the most critical parameter because it allows for kinetic control over these competing pathways. Many organolithium reactions require cryogenic temperatures (e.g., -78 °C or lower) to prevent side reactions and decomposition.[4][5]
At very low temperatures (e.g., ≤ -78 °C): The rates of undesired side reactions, like the halogen dance, are significantly slowed. The fast, kinetically favored lithium-bromine exchange at the C4 position can proceed selectively.
As temperature increases: The system gains enough energy to overcome the activation barriers for thermodynamically driven processes. The "halogen dance" becomes more probable, leading to a mixture of lithiated isomers and consequently, a complex product mixture after quenching.[2]
Q2: I'm observing unexpected side products. Could this be a "halogen dance," and how does temperature influence it?
Answer:
It is highly probable that unexpected isomers are the result of a "halogen dance" rearrangement.[2][3] In this reaction, the initially formed 4-lithio species can isomerize. The driving force is the formation of a more stable aryllithium intermediate.[3] For your specific molecule, this could involve the migration of the lithium to a position stabilized by the adjacent chloro- or nitrogen substituents.
The mechanism involves intermolecular halogen-metal exchanges , creating a cascade that eventually settles at a thermodynamic equilibrium, favoring the most stable lithiated species.[6]
Influence of Temperature on Halogen Dance:
Temperature is a key factor influencing this rearrangement.[2] Lowering the temperature is the most effective strategy to suppress the halogen dance. By keeping the reaction at or below -78 °C, you are operating in a kinetic regime where the initial lithium-halogen exchange is rapid, but the subsequent rearrangement steps are too slow to occur to a significant extent before you "trap" the desired intermediate with an electrophile.
If you suspect a halogen dance is occurring, the first step in troubleshooting is to lower the reaction temperature further (e.g., to -90 °C or -100 °C) and shorten the time the lithiated intermediate is allowed to stir before quenching.
Q3: What is the recommended starting temperature for this lithiation, and what is the best strategy for optimization?
Answer:
For a lithium-bromine exchange on a sensitive, polyhalogenated heterocycle, the recommended starting temperature is -78 °C (a dry ice/acetone or dry ice/isopropanol bath).[4][7][8] Some systems may even require temperatures as low as -120 °C to achieve high selectivity.[9]
Optimization Strategy:
A systematic approach is crucial. The goal is to find the "sweet spot" that maximizes the yield of the desired 4-substituted product while minimizing side products.
Table 1: Temperature Optimization Strategy & Expected Outcomes
Trial
Temperature (°C)
Stir Time Pre-Quench (min)
Rationale & Expected Outcome
1
-78
30-60
Baseline. Establishes the initial selectivity. Good starting point for most Li-Br exchanges.[4]
2
-95
30-60
Troubleshooting Isomers. If Trial 1 shows halogen dance products, this lower temperature should suppress the rearrangement.
3
-60
30-60
Troubleshooting Low Conversion. If Trial 1 shows significant unreacted starting material, a slightly higher temperature may be needed to ensure complete exchange. Use with caution.
4
-78
5
Minimizing Decomposition/Rearrangement. If the lithiated intermediate is unstable even at -78 °C, a shorter reaction time may be beneficial.
Validation: The most effective way to validate your optimization is to take a small aliquot from the reaction mixture (before the final electrophilic quench) and quench it with a simple electrophile like D₂O or iodine. Analysis of this crude sample by LC-MS or NMR will give you a direct measure of the ratio of desired lithiated species versus isomers or starting material.
Troubleshooting Workflow for Low Yield or Impure Product
Here is a logical workflow to diagnose and solve common issues encountered during the lithiation of 4-Bromo-5,6-dichloro-1H-indazole.
Caption: Troubleshooting workflow for optimizing the lithiation reaction.
Detailed Experimental Protocol
This protocol outlines a robust starting point for the lithiation of 4-Bromo-5,6-dichloro-1H-indazole and subsequent trapping with an electrophile (e.g., N,N-Dimethylformamide - DMF).
CAUTION: Organolithium reagents like n-BuLi are pyrophoric and react violently with water and air. All operations must be carried out under a dry, inert atmosphere (Argon or Nitrogen) using proper Schlenk line or glovebox techniques.[4][10]
Materials:
4-Bromo-5,6-dichloro-1H-indazole
Anhydrous Tetrahydrofuran (THF), inhibitor-free
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Allow the flask to cool to room temperature under a positive pressure of inert gas.
Dissolution: Dissolve 4-Bromo-5,6-dichloro-1H-indazole (1.0 equiv.) in anhydrous THF.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.
Initial Deprotonation: Slowly add n-BuLi (1.05 equiv.) dropwise via syringe. A color change may be observed. Stir the mixture at -78 °C for 30 minutes. This step deprotonates the N-H position.
Lithium-Halogen Exchange: Add a second portion of n-BuLi (1.05 equiv.) dropwise at -78 °C.
Stirring: Stir the reaction mixture at -78 °C for 45 minutes. The progress can be monitored by taking an aliquot, quenching with D₂O, and analyzing by LC-MS.
Quenching (Trapping): While maintaining the temperature at -78 °C, add anhydrous DMF (1.5 equiv.) dropwise. The reaction is often exothermic.
Warm-up: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm slowly to 0 °C.
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, extract with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
References
Halogen dance rearrangement. Grokipedia. Available at: [Link]
Halogen dance rearrangement. Wikipedia. Available at: [Link]
Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. Available at: [Link]
Reich, H. J. (2002). Handbook of Reagents for Organic Synthesis: Acidic and Basic Reagents. John Wiley & Sons.
Gilman, H., Langham, W., & Moore, F. W. (1940). Some Interconversion Reactions of Organolithium Compounds. Journal of the American Chemical Society, 62(9), 2327-2335. Available at: [Link]
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
Knochel, P., & Dohle, W. (2001). Highly functionalized organometallics prepared through halogen–metal exchange. Angewandte Chemie International Edition, 40(14), 2604-2633. Available at: [Link]
Technical Support Center: Palladium Impurity Removal in Indazole Derivative Synthesis
Here is the technical support center with troubleshooting guides and FAQs for removing palladium impurities from indazole derivative synthesis. This guide is designed for researchers, scientists, and drug development pro...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the technical support center with troubleshooting guides and FAQs for removing palladium impurities from indazole derivative synthesis.
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of indazole derivatives. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are pivotal in constructing the indazole scaffold and its analogues.[1][2] However, the removal of residual palladium catalyst from the final Active Pharmaceutical Ingredient (API) is a critical challenge.[3] This resource provides in-depth, practical guidance in a question-and-answer format to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual palladium from my indazole derivative so critical?
The removal of palladium is paramount for two primary reasons: patient safety and catalytic integrity.
Toxicity and Regulatory Compliance: Palladium, like other heavy metals, is toxic and poses a risk to patient health.[3] Regulatory bodies such as the U.S. FDA and the European Medicines Agency, guided by the International Council for Harmonisation (ICH) Q3D guidelines, have established stringent limits for elemental impurities in final drug products.[4][5] For palladium, an orally administered drug, the Permitted Daily Exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API.[6][7]
Catalytic Interference: Residual palladium in a final compound can interfere with downstream biological assays or subsequent chemical transformations, leading to unreliable data or unwanted side reactions.
Q2: What are the primary strategies for removing palladium impurities?
Palladium removal strategies can be broadly categorized into four main approaches. The choice of method depends on the scale of the synthesis, the properties of the target molecule, the solvent system, and the specific palladium species present.[8]
Adsorption: This is the most common strategy and involves using materials that bind to the palladium, allowing it to be filtered off. Key adsorbents include:
Metal Scavengers: These are functionalized silica or polymer resins with high affinity for palladium, such as those containing thiol (e.g., ISOLUTE® Si-Thiol) or trimercaptotriazine (TMT) groups (e.g., Biotage® MP-TMT).[9][10][11]
Activated Carbon: A cost-effective but sometimes less selective option that can lead to product loss if not optimized.[6][12]
Chromatography: Standard flash column chromatography on silica gel can effectively remove palladium residues, especially when the palladium species are highly polar or bind strongly to the silica.[13]
Crystallization: This technique can be highly effective, particularly when combined with additives like N-acetylcysteine or thiourea, which form complexes with palladium that remain in the mother liquor.[3] However, in some cases, the metal can concentrate within the crystal structure.[12]
Extraction: Liquid-liquid extraction can be used to remove certain palladium salts, though it is often less effective for removing all palladium species, especially colloidal or elemental forms.[13]
Q3: How do I choose the most appropriate palladium removal method for my specific indazole derivative?
Selecting the right method requires a systematic approach. The following decision tree provides a general framework for this process.
Caption: Decision tree for selecting a palladium purification strategy.
Troubleshooting Guide
Q4: My initial workup involved filtering through Celite, but the palladium level is still very high (~5000 ppm). What should I do next?
Filtration through Celite is primarily effective for removing heterogeneous palladium, such as palladium on carbon (Pd/C) or insoluble palladium black.[13][14] High residual palladium levels after this step indicate that the palladium is in a soluble, homogeneous form.
Causality: During the reaction, the active Pd(0) catalyst can form various soluble complexes with ligands, solvents, and your product. These species will pass through a Celite plug with the filtrate.
Solution Pathway:
Characterize the Problem: Confirm the palladium concentration using a quantitative method like ICP-MS.[3]
Implement Adsorption: This is the most robust next step. Select a high-affinity scavenger. Thiol- or TMT-functionalized resins are generally very effective for a wide range of palladium species.[9][11]
Optimize Scavenging Conditions: The efficiency of scavenging depends on solvent, temperature, and time. Start with the manufacturer's recommended conditions (e.g., 3-5 equivalents of scavenger relative to palladium, room temperature, 24 hours) and optimize if necessary.[10]
Consider Chromatography: If scavenging is insufficient or causes significant product loss, flash column chromatography is a reliable alternative. A study on indole derivatives showed that a combination of chromatography followed by a scavenger resin was highly effective, reducing palladium levels to below 50 ppm.[15]
Q5: I see a black precipitate in my reaction flask. Is this a problem for purification?
Yes, this is a sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[14] While it indicates a potential issue with your reaction's stability (e.g., presence of oxygen, ligand degradation), it also impacts the purification strategy.
Causality: The formation of palladium black means you now have at least two forms of palladium to remove: the insoluble black precipitate and any remaining soluble palladium complexes.
Solution Pathway:
Initial Filtration: After the reaction is complete, dilute the mixture with an appropriate organic solvent and filter through a pad of Celite to remove the bulk of the insoluble palladium black.[14]
Address Soluble Palladium: The filtrate will still contain soluble palladium. Do not assume the black precipitate was the only source of contamination.
Quantify and Purify: Analyze the palladium content in the filtrate and apply a secondary purification method as described in Q4, such as scavenger resins or chromatography, to remove the remaining soluble species.
Q6: I used a recommended palladium scavenger resin, but my palladium levels are still too high. What went wrong?
Several factors can lead to suboptimal scavenger performance.
Troubleshooting Checklist:
Incorrect Scavenger-to-Palladium Ratio: This is the most common error. The amount of scavenger should be based on the molar amount of palladium, not the weight of the crude product. A typical starting point is 3–5 molar equivalents of the scavenger's functional group relative to the moles of palladium catalyst used in the reaction.[9][10]
Incompatible Solvent: Scavenger resins have different swelling properties and accessibility in various solvents. Ensure your reaction solvent is compatible with the chosen resin (e.g., THF, DCM, Toluene, and ACN are generally compatible with MP-TMT).[10] The palladium complex must be soluble in the solvent for the scavenger to work effectively.
Insufficient Reaction Time or Temperature: While many scavenging processes work well at room temperature, some stubborn palladium complexes may require longer times (up to 24 hours) or gentle heating to facilitate binding.[10]
Wrong Scavenger Type: The speciation of palladium (e.g., Pd(0) vs. Pd(II)) can influence scavenger choice. While broad-spectrum scavengers like TMT-resins are often effective, sometimes a different functionality (e.g., amine-based like Si-Trisamine) may be required.[10]
Q7: How can I accurately measure the amount of residual palladium in my final product?
Accurate quantification is essential for process development and regulatory submission.
Gold Standard Method (QC): Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for final quality control.[3] It offers high sensitivity and accuracy, capable of detecting palladium at parts-per-billion (ppb) levels. However, it requires expensive instrumentation and highly trained personnel.[3][16]
In-Process Screening Methods: For rapid, high-throughput analysis during process optimization, several techniques are available:
High-Energy Polarized-Beam X-Ray Fluorescence (XRF): A non-destructive method that can quantify palladium in solid samples (pressed into pellets) with a limit of quantification around 0.37 mg/kg (ppm).[17]
Catalysis-Based Fluorometric Assays: These kits use a non-fluorescent molecule that is cleaved by palladium to produce a highly fluorescent product.[3][18] This allows for rapid screening of multiple samples in a 96-well plate format, making it ideal for comparing the efficiency of different scavenger methods.[3]
Protocol 1: Palladium Scavenging using Macroporous Trimer-captotriazine (MP-TMT) Resin
This protocol describes a general procedure for removing residual palladium from a solution containing a synthesized indazole derivative.
Workflow Diagram:
Caption: Standard workflow for palladium scavenging with a resin.
Methodology:
Preparation: Following your reaction workup (e.g., extraction, solvent swap), dissolve the crude indazole derivative in a compatible solvent (e.g., THF, DCM, Toluene) to a known concentration.[10]
Quantify Scavenger Requirement:
Determine the initial moles of palladium catalyst used in the synthesis.
The Biotage® MP-TMT resin has a typical loading of ~0.66 mmol/g.[9]
Calculate the mass of resin needed for a 3 to 5-fold molar excess of TMT relative to palladium.
Example: For a reaction using 0.01 mmol of Pd, you would need 0.05 mmol of TMT. Mass = (0.05 mmol) / (0.66 mmol/g) ≈ 76 mg of MP-TMT resin.
Scavenging: Add the calculated mass of MP-TMT resin to the solution.
Agitation: Stir the resulting slurry at room temperature. The required time can vary from a few hours to 24 hours. Monitor the progress by taking small aliquots, filtering, and analyzing for palladium if a rapid screening method is available.[10]
Isolation: Once scavenging is complete, filter the mixture through a filter paper or a fritted funnel to remove the resin.
Rinsing: Wash the resin cake with a small amount of fresh solvent to ensure complete recovery of the product.
Final Steps: Combine the filtrate and washes. Remove the solvent under reduced pressure to yield the purified product. Submit a sample for quantitative palladium analysis (e.g., ICP-MS) to confirm it meets the required specification.[3]
References
Biotage® MP-TMT - Palladium Scavenger. Norlab.
Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
Biotage® MP-TMT | Palladium scavenger. Biotage.
Palladium Detection for API Purific
How to Remove Palladium in three easy steps. Biotage.
Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology.
Quickly and Easily Remove Residual Metals
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry.
Palladium catalyst issues in cross-coupling reactions. Benchchem.
Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed.
USP Chapters <232> and <233> Implementation Str
How can i remove palladium Pd catalyst easily?.
Discovery and synthesis of novel indazole deriv
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Royal Society of Chemistry.
Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry.
Your trick to remove residual palladium. Reddit.
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
ICH Q3D - Requirements for Elemental Impurities in Pharmaceuticals. Alfa Chemistry.
Recrystallization solvents for 4-Bromo-5,6-dichloro-1H-indazole
Technical Support Center: 4-Bromo-5,6-dichloro-1H-indazole This guide provides in-depth technical support for researchers, chemists, and drug development professionals working on the purification of 4-Bromo-5,6-dichloro-...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 4-Bromo-5,6-dichloro-1H-indazole
This guide provides in-depth technical support for researchers, chemists, and drug development professionals working on the purification of 4-Bromo-5,6-dichloro-1H-indazole. Given the specific substitution pattern of this molecule, a one-size-fits-all recrystallization solvent is not established in the literature. Therefore, this document emphasizes a first-principles approach to solvent selection, methodology optimization, and troubleshooting common issues encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for 4-bromo-5,6-dichloro-1H-indazole?
The perfect solvent leverages differential solubility.[1] For 4-bromo-5,6-dichloro-1H-indazole, an ideal solvent should exhibit the following properties:
High Solubility at Elevated Temperatures: The compound should be readily soluble in the boiling or near-boiling solvent to ensure complete dissolution.[2]
Low Solubility at Room or Cold Temperatures: Upon cooling, the compound's solubility should drop significantly, promoting crystallization and maximizing recovery.[3]
Inertness: The solvent must not react with the indazole ring or its substituents.
Appropriate Boiling Point: A boiling point between 60°C and 120°C is often ideal. Solvents with very low boiling points (<50°C) can be difficult to handle and may not provide a sufficient solubility gradient. High-boiling solvents (>150°C) can be difficult to remove from the final crystals.
Dissolves Impurities Well or Not at All: Ideally, impurities are either completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[3]
Volatile Enough for Easy Removal: The solvent should be easily removed from the purified crystals under vacuum without requiring excessive heat, which could degrade the product.
Q2: Based on its molecular structure, what solvent classes are promising starting points for screening?
The structure of 4-bromo-5,6-dichloro-1H-indazole—a rigid, aromatic, halogenated heterocyclic system with a proton available for hydrogen bonding—suggests several classes of solvents for initial screening:
Alcohols (e.g., Ethanol, Methanol, Isopropanol): These polar, protic solvents can engage in hydrogen bonding with the indazole N-H group. They are often excellent solvents for aromatic compounds when hot.[4] Mixed solvent systems, such as ethanol/water, are particularly powerful for tuning polarity to achieve ideal solubility characteristics.[5]
Aromatic Hydrocarbons (e.g., Toluene): The aromatic nature of toluene can effectively solvate the indazole ring system, especially at elevated temperatures. Its non-polar character may lead to low solubility at room temperature.
Esters (e.g., Ethyl Acetate): Ethyl acetate offers intermediate polarity and is a versatile solvent for a wide range of organic compounds. It is less polar than alcohols but more polar than hydrocarbons.
Ketones (e.g., Acetone): Acetone is a polar, aprotic solvent that can be effective, although its low boiling point (56°C) may limit the achievable solubility gradient for some compounds.
Q3: How can I efficiently screen multiple potential solvents using a minimal amount of my crude material?
A microscale solvent screening is essential to conserve valuable material.
Preparation: Place approximately 10-20 mg of the crude solid into several small test tubes.
Cold Test: To each tube, add a potential solvent dropwise (e.g., 0.5 mL) at room temperature. Agitate the mixture. A good candidate solvent will not dissolve the compound at this stage.
Hot Test: Gently heat the tubes that passed the cold test in a water or sand bath. Continue adding the solvent in small portions until the solid just dissolves at the boiling point.[2] Record the approximate volume of solvent used.
Cooling Test: Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice-water bath. Observe the quantity and quality of the crystals that form.
Selection: The best solvent is the one that dissolves the compound completely when hot in a reasonable volume but yields a large amount of crystalline precipitate upon cooling.
Troubleshooting Guide
Q1: My compound "oiled out" as a liquid instead of forming crystals. What is happening and how can I fix it?
Cause: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid phase. This is common for compounds with melting points that are relatively low or when the concentration of the solute is too high.
Solutions:
Add More Solvent: Re-heat the mixture to dissolve the oil, then add more hot solvent to lower the saturation point. The goal is for crystallization to begin at a temperature below the compound's melting point.
Lower the Cooling Temperature Slowly: Rapid cooling encourages supersaturation. Allow the solution to cool very slowly to room temperature before moving it to an ice bath. This gives the molecules time to orient themselves into a crystal lattice.
Use a Different Solvent or a Solvent Pair: The initial solvent may be too effective. Switch to a solvent in which the compound is less soluble. Alternatively, add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise to the hot, dissolved solution until it just becomes cloudy, then add a drop or two of the primary solvent to redissolve the precipitate before cooling. An ethanol/water or toluene/hexane system are common examples.
Q2: My final yield after recrystallization is very low. What are the most common causes and how can I improve recovery?
Cause: Poor recovery is a frequent issue and can stem from several factors.
Solutions:
Use the Minimum Amount of Hot Solvent: The most common error is adding too much solvent during the dissolution step. Every drop of solvent retains some of your compound in the final cold mother liquor.[3] Work patiently, adding just enough hot solvent to achieve full dissolution.
Ensure Complete Crystallization: Allow sufficient time for cooling. After cooling to room temperature, ensure the flask spends at least 30 minutes in an ice-water bath to maximize precipitation.
Avoid Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step (to remove insoluble impurities), you will lose a significant amount of product. Use a pre-heated funnel and filter paper to prevent this.[6]
Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room-temperature or warm solvent will redissolve some of your purified product.[3]
Q3: The recrystallized product is still colored, but the pure compound is described as a white or off-white solid. What is the next step?
Cause: Highly polar, colored impurities can become trapped in the crystal lattice.
Solution: Use Activated Charcoal.
Dissolve the impure solid in the appropriate amount of hot recrystallization solvent.
Remove the flask from the heat source and allow it to cool slightly to prevent violent boiling when the charcoal is added.
Add a very small amount of activated charcoal (a spatula tip is often sufficient; ~1-2% of the solute's weight).[6]
Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.
Perform a hot gravity filtration using a fluted filter paper to remove the charcoal.
Allow the clear, hot filtrate to cool and crystallize as usual.
Q4: No crystals are forming, even after the solution has been cooled in an ice bath. What can I do to induce crystallization?
Cause: The solution may be supersaturated, or nucleation (the initial formation of crystals) is slow.
Solutions:
Scratch the Flask: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]
Seed the Solution: If you have a single crystal of the pure compound, add it to the cold solution. This "seed" crystal provides a template for other molecules to crystallize upon.[7]
Reduce the Solvent Volume: If you suspect too much solvent was added, gently heat the solution to boil off some of the solvent to re-establish a saturated state. Then, attempt to cool it again.
Increase Cooling Time: Sometimes, crystallization simply requires more time. Leave the flask in a cold environment (e.g., refrigerator) overnight.
Data Presentation: Solvent Selection Matrix
While specific solubility data is not published, the following table provides a rational guide for solvent screening based on chemical principles.
Solvent System
Boiling Point (°C)
Rationale & Expected Behavior for 4-Bromo-5,6-dichloro-1H-indazole
Single Solvents
Ethanol
78
Good Starting Point. Polar protic nature should dissolve the compound well when hot. Solubility is expected to decrease significantly upon cooling.
Methanol
65
Similar to ethanol, but its higher polarity may make it too effective, potentially leading to lower recovery. Worth screening.
Isopropanol
82
Less polar than ethanol; may offer a better solubility gradient (less soluble when cold).
Toluene
111
Aromatic solvent should dissolve the indazole core well at high temperatures. Good for removing non-polar impurities.
Ethyl Acetate
77
Medium polarity solvent. A versatile choice if alcohols are too polar and hydrocarbons are not polar enough.
Hexane
69
Likely Unsuitable as a Primary Solvent. Expected to have very low solubility even when hot. Useful as an anti-solvent.
Mixed Solvents
Ethanol / Water
Varies
Excellent Candidate. Dissolve in minimal hot ethanol, then add hot water dropwise until the solution becomes faintly turbid. This fine-tunes polarity for optimal crystal formation upon cooling.[5]
Toluene / Hexane
Varies
Useful if the compound is too soluble in hot toluene. Add hexane as the anti-solvent to induce precipitation.
Experimental Protocols
Protocol 1: Systematic Recrystallization of 4-Bromo-5,6-dichloro-1H-indazole
This protocol assumes a suitable solvent (e.g., Ethanol) has been identified from screening.
Dissolution: Place the crude 4-bromo-5,6-dichloro-1H-indazole into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar or a boiling chip. Add a small portion of the selected solvent and begin heating the mixture on a hotplate with stirring.
Achieve Saturation: Continue adding the solvent in small portions to the gently boiling mixture until the solid has just completely dissolved. Avoid adding a large excess of solvent to maximize yield.[3]
(Optional) Hot Filtration: If insoluble impurities or residual color (after charcoal treatment) are present, perform a hot gravity filtration at this stage. Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly. Rinse the original flask with a small amount of hot solvent and pass it through the funnel.
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
Maximize Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to ensure maximum precipitation of the dissolved solid.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.
Washing: With the vacuum off, add a very small volume of ice-cold recrystallization solvent to wash away any adhering mother liquor. Re-apply the vacuum to draw the wash solvent through the crystals. Repeat if necessary.
Drying: Allow air to be pulled through the crystals on the filter paper for several minutes to begin the drying process. Then, carefully transfer the purified crystals to a watch glass and allow them to air-dry completely, or dry them in a vacuum oven at a modest temperature.
Visualization of the Workflow
Caption: Workflow for solvent selection and recrystallization.
References
CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.
US3988347A - Process for the preparation of substituted indazoles - Google Patents.
Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid - JOCPR. Available at: [Link]
Sapeta, K., & Kerr, M. A. (n.d.). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis.
University of California, Irvine. Recrystallization. Available at: [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Thomson Learning.
Zaragoza, F., & Stephen, S. (2014). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. Molecules, 19(12), 20956-20973. Available at: [Link]
Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - ACS Publications. (2023). Available at: [Link]
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
University of Colorado Boulder. Recrystallization. Available at: [Link]
University of Massachusetts. Recrystallization. Available at: [Link]
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Available at: [Link]
Scribd. (2015). 4 Bromo 1H Indazole. Available at: [Link]
CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents.
Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]
Stability of 4-Bromo-5,6-dichloro-1H-indazole under basic conditions
Technical Support Center: 4-Bromo-5,6-dichloro-1H-indazole A Guide to Navigating Stability and Reactivity Under Basic Conditions Welcome to the technical support center for 4-Bromo-5,6-dichloro-1H-indazole. This guide is...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 4-Bromo-5,6-dichloro-1H-indazole
A Guide to Navigating Stability and Reactivity Under Basic Conditions
Welcome to the technical support center for 4-Bromo-5,6-dichloro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a foundational understanding of the chemical principles governing the behavior of this molecule, particularly under the basic conditions required for many key transformations. We will explore the "why" behind experimental choices to empower you to troubleshoot effectively and optimize your reactions.
Frequently Asked Questions (FAQs): Core Concepts
This section addresses fundamental questions regarding the handling and reactivity of 4-Bromo-5,6-dichloro-1H-indazole in the presence of a base.
Q1: What is the primary purpose of using basic conditions with 4-Bromo-5,6-dichloro-1H-indazole?
The most common reason is to deprotonate the nitrogen at the N1 position of the indazole ring. The resulting indazolide anion is a potent nucleophile, enabling a wide range of crucial synthetic transformations, most notably N-alkylation and N-arylation reactions. The pKa of the 1H-indazole proton is approximately 13.8, and the electron-withdrawing halogen substituents on the benzene ring of 4-bromo-5,6-dichloro-1H-indazole further increase its acidity, facilitating this deprotonation.
Q2: Is 4-Bromo-5,6-dichloro-1H-indazole generally considered stable under basic conditions?
The term "stability" in this context is nuanced. The indazole core itself is robust. The primary challenge is not uncontrolled decomposition but rather managing its reactivity. Under basic conditions, the molecule becomes activated for nucleophilic attack. The key issues that users encounter are typically related to controlling the outcome of the reaction, such as:
Regioselectivity: The formation of mixtures of N1 and N2 substituted products.
Side Reactions: Such as hydrodehalogenation, particularly in the context of subsequent metal-catalyzed reactions.[1]
Incomplete Conversion: Due to suboptimal base, solvent, or temperature selection.[2][3]
Q3: How do the bromo and chloro substituents influence the molecule's behavior in basic media?
The three halogen atoms have a significant electronic impact:
Increased Acidity: As powerful electron-withdrawing groups, they pull electron density from the ring system, making the N-H proton more acidic and easier to remove with a wider range of bases.
Influence on Regioselectivity: The electronic and steric profile of the entire molecule, dictated by these substituents, plays a crucial role in directing incoming electrophiles to either the N1 or N2 position.[4][5] For instance, substituents at the C7 position are known to favor N2 alkylation, so the absence of a C7 substituent here is noteworthy.[4][6]
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor or No Conversion in N-Alkylation Reactions
You've combined your indazole, an alkyl halide, and a base, but the reaction shows minimal product formation after several hours.
Potential Cause A: Inappropriate Base-Solvent System. The effectiveness of a base is highly dependent on the solvent. A base that is poorly soluble or insufficiently strong in a given solvent will not perform the initial deprotonation required to start the reaction. For example, weaker bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) may show little to no efficacy in a non-polar solvent like THF but can be effective in a more polar aprotic solvent like DMF.[3]
Solution: Match Base Strength and Solvent Polarity.
For Strong Bases (e.g., NaH, LiHMDS): Use coordinating, aprotic solvents like THF or Dioxane. THF is particularly effective with NaH, as the sodium cation is believed to coordinate with the N2 nitrogen, sterically promoting N1 alkylation.[2]
For Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): Use polar aprotic solvents like DMF or DMSO to ensure sufficient basicity and solubility.
Actionable Step: If your reaction with K₂CO₃ in THF has stalled, consider switching the solvent to DMF.
Potential Cause B: Reagent Purity and Anhydrous Conditions. Sodium hydride (NaH) is highly reactive with water and will be quenched before it can deprotonate the indazole. Solvents like DMF and THF are hygroscopic and must be thoroughly dried.
Solution: Ensure Rigorously Anhydrous Conditions.
Use freshly opened, sealed solvents (e.g., from a septum-capped bottle) or distill them from an appropriate drying agent.
Ensure your glassware is oven- or flame-dried before use.
Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from interfering.[7]
Issue 2: Formation of an Inseparable Mixture of N1 and N2 Isomers
Your reaction proceeds to completion, but analysis (NMR, LC-MS) reveals two major products that are difficult to separate chromatographically. This is the most common challenge in indazole chemistry.
Underlying Principle: Kinetic vs. Thermodynamic Control. The indazolide anion has two nucleophilic centers (N1 and N2). Alkylation at N2 is often faster (kinetically favored), while the N1-substituted product is typically more stable (thermodynamically favored).[2] Your reaction conditions dictate which pathway dominates.
Solution: Strategic Selection of Reagents and Conditions. The choice of base, its counter-ion, and the solvent are the most critical factors for controlling regioselectivity.[3][4]
Condition
Favored Isomer
Causality (The "Why")
NaH in THF
N1
The small Na⁺ cation is thought to chelate between the N2 atom and an electron-rich group (or simply sterically block the N2 position), directing the alkylating agent to the more accessible N1 position.[2][5]
K₂CO₃ or Cs₂CO₃ in DMF
Often N2 or Mixed
The larger, "freer" cations (K⁺, Cs⁺) in a polar solvent like DMF lead to a more reactive, less-coordinated indazolide anion. This often results in alkylation at the more nucleophilic N2 position, or a mixture of isomers.
Mitsunobu Conditions (DEAD, PPh₃)
N2
The mechanism of the Mitsunobu reaction often favors the formation of the N2 isomer.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for optimizing N-alkylation regioselectivity.
Issue 3: Dehalogenation or Other Byproducts are Observed
You notice a significant peak in your LC-MS corresponding to the mass of a de-brominated or de-chlorinated starting material or product.
Potential Cause: Harsh Reaction Conditions or Incompatible Catalysis. While direct dehalogenation by common bases like NaH or K₂CO₃ is unlikely under standard N-alkylation conditions, this side reaction is frequently observed in subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are run in the presence of a base.[1] It can be promoted by elevated temperatures or certain ligand/base combinations.
Solution: Optimize Cross-Coupling Parameters.
Temperature Control: Run the reaction at the lowest temperature that allows for efficient conversion.
Thorough Degassing: Oxygen can promote side reactions; ensure your reaction mixture is rigorously deoxygenated before adding the palladium catalyst.[1]
Ligand/Base Screening: The choice of phosphine ligand and base is critical. For instance, in Buchwald-Hartwig aminations, using a bulky biarylphosphine ligand with a strong, non-nucleophilic base like LiHMDS can be effective for minimizing side reactions with unprotected indazoles.[1]
This protocol provides a robust, field-tested method for achieving high selectivity for the N1-alkylated product, based on principles established in the literature.[2]
Objective: To synthesize 1-alkyl-4-bromo-5,6-dichloro-1H-indazole with high regioselectivity.
Materials:
4-Bromo-5,6-dichloro-1H-indazole
Sodium hydride (NaH, 60% dispersion in mineral oil)
Preparation: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add 4-Bromo-5,6-dichloro-1H-indazole (1.0 eq).
Dissolution: Add anhydrous THF (to a concentration of ~0.1 M). Stir until the starting material is fully dissolved.
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the resulting suspension at 0 °C for 30 minutes. The mixture may become a clear solution or a slurry of the sodium salt.
Alkylation: Add the alkylating agent (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Quenching: Once complete, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.
Caption: Workflow for the N1-selective alkylation protocol.
References
BenchChem. (n.d.). Technical Support Center: Synthesis of Halogenated Imidazoles.
BenchChem. (n.d.). Troubleshooting byproduct formation in 6-Bromo-1H-indazole reactions.
Cai, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances.
McCarthy, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
BenchChem. (n.d.). Troubleshooting regioselectivity in indazole synthesis.
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
McCarthy, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]
McCarthy, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork. [Link]
McCarthy, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
BenchChem. (n.d.). Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole.
Technical Support Center: Resolving Regioisomers of N-Substituted 5,6-Dichloroindazoles by HPLC
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the chromatographic resolution of challenging heterocyclic scaffolds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the chromatographic resolution of challenging heterocyclic scaffolds. The N-alkylation of 5,6-dichloroindazole notoriously yields a stubborn mixture of N1 and N2 regioisomers.
This guide bridges the gap between synthetic mechanisms, chromatographic theory, and structural elucidation. Rather than just providing a method, this center explains the causality behind each experimental choice, ensuring you can isolate and validate your target compounds with absolute confidence.
Workflow for the synthesis, HPLC separation, and NMR validation of indazole regioisomers.
Frequently Asked Questions & Troubleshooting
Q1: Why do I always get a mixture of N1 and N2 regioisomers during the alkylation of 5,6-dichloroindazole?
The Causality: The 1H-indazole scaffold exists in a dynamic tautomeric equilibrium. Both the N1 and N2 nitrogen atoms can act as nucleophiles during substitution. The electron-withdrawing nature of the 5,6-dichloro substituents further modulates this nucleophilicity.
When you alkylate under basic conditions (e.g., NaH in DMF), the reaction typically proceeds via an equilibration process that favors the thermodynamically stable N1-isomer . Conversely, utilizing kinetic conditions (such as a Mitsunobu reaction with an alcohol) restricts this equilibration, often trapping and favoring the N2-isomer (). Because neither pathway is 100% selective, downstream chromatographic resolution is mandatory.
Q2: What is the recommended RP-HPLC methodology to resolve these regioisomers?
The Causality: Reverse-Phase HPLC (RP-HPLC) is the gold standard for separating these isomers (). Because the N2-isomer has a higher dipole moment, it is more polar and will elute earlier on a C18 column than the less polar N1-isomer.
Note: Chromatographic isolation is only as reliable as its downstream verification. This protocol embeds an analytical feedback loop to ensure absolute isomeric purity.
Sample Preparation: Dissolve the crude reaction mixture in a compatible high-organic diluent (e.g., 10% DMSO in Acetonitrile) to a concentration of 10–20 mg/mL. Filter through a 0.22 µm PTFE membrane.
Why? 5,6-dichloroindazoles have poor aqueous solubility. Starting with a high-organic diluent prevents on-column precipitation, and the PTFE filter protects the column frit from particulate clogging.
Column Equilibration: Equilibrate a preparative C18 column (e.g., Waters Sunfire C18, 19 × 100 mm, 5 µm) with 95% Mobile Phase A (0.1% TFA in H₂O) and 5% Mobile Phase B (Acetonitrile) for 5 column volumes.
Gradient Elution: Execute a linear gradient from 5% B to 100% B over 20 minutes at a flow rate of 15 mL/min.
Why? The 0.1% Trifluoroacetic Acid (TFA) lowers the mobile phase pH below the pKa of residual silanols on the silica backbone (~pH 3.5). This neutralizes the silanols, preventing secondary ion-exchange interactions with the basic indazole nitrogens that cause severe peak tailing.
Fraction Collection: Monitor dual UV wavelengths at 254 nm (aromatic backbone) and 280 nm. Trigger fraction collection based on slope and threshold.
Analytical Re-Injection (Self-Validation Step): Before evaporating the collected fractions, inject a 10 µL aliquot of each pool onto an analytical C18 column using the identical mobile phase system.
Validation Logic: If the analytical chromatogram shows <95% isomeric purity, the fraction is contaminated. Do not proceed to biological testing. Re-pool the failed fractions and subject them to orthogonal Normal Phase chromatography (Silica, Hexane/Ethyl Acetate) before proceeding to NMR.
Q3: My regioisomer peaks are co-eluting or showing severe tailing. How do I troubleshoot this?
The Causality: Peak tailing for nitrogen-containing heterocycles is almost always caused by unwanted secondary interactions between the basic nitrogen and unendcapped, acidic silanol groups on the stationary phase. If adjusting the pH with TFA does not resolve the issue, the stationary phase itself is the limiting factor. You must switch to a column specifically engineered with low silanol activity, such as the Newcrom R1 ().
Decision tree for troubleshooting poor HPLC resolution of indazole regioisomers.
Q4: After separation, how can I definitively assign which peak corresponds to the N1 versus the N2 regioisomer?
The Causality: Because the N1 and N2 isomers are isobaric, LC-MS can only confirm their mass, not their regiochemistry. Furthermore, 1D ¹H NMR is frequently ambiguous due to overlapping chemical shifts in the aromatic region.
The definitive, self-validating technique is 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR . HMBC detects long-range (2 to 3 bond) couplings between protons and carbons.
In the N2-isomer , the alkyl CH₂ protons (proximal to the nitrogen) will show a distinct ³J correlation to the C-3 carbon of the indazole ring.
In the N1-isomer , this correlation is absent; instead, the alkyl CH₂ protons will correlate with the C-7a carbon ().
Quantitative Data Summary
Use the following reference table to cross-examine your chromatographic and spectroscopic data. A successful separation will align with all parameters listed below.
Property
N1-Substituted Isomer
N2-Substituted Isomer
Thermodynamic Stability
High (Favored in NaH/DMF)
Low (Favored in Mitsunobu)
Dipole Moment / Polarity
Lower Polarity
Higher Polarity
RP-HPLC Elution Order (C18)
Late Eluting (Peak 2)
Early Eluting (Peak 1)
NP-HPLC Elution Order (Silica)
Early Eluting (High Rf)
Late Eluting (Low Rf)
2D NMR (HMBC) Correlation
Alkyl CH₂ ↔ C-7a
Alkyl CH₂ ↔ C-3
References
Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution
Source: Beilstein Journal of Organic Chemistry (2021)
URL: [Link]
Title: Separation of Indazole on Newcrom R1 HPLC column
Source: SIELC Technologies
URL: [Link]
Title: US10745388B2 - Indazole compounds and uses thereof
Source: Google Patents
URL
Reference Data & Comparative Studies
Validation
Navigating the Spectral Labyrinth: A Comparative Guide to the ¹H NMR Analysis of 4-Bromo-5,6-dichloro-1H-indazole
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Bromo-5,6-dichloro-1H-indazole. By leveraging comparative data from structurally relat...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Bromo-5,6-dichloro-1H-indazole. By leveraging comparative data from structurally related analogs, this document offers a framework for spectral interpretation, highlighting the nuanced effects of substituent positioning on chemical shifts and coupling constants.
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. The precise characterization of substituted indazoles is paramount for drug discovery and development. Among the array of analytical techniques, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable tool for structural elucidation. This guide delves into the ¹H NMR spectral analysis of 4-Bromo-5,6-dichloro-1H-indazole, a halogenated derivative with potential applications in synthetic chemistry. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide employs a comparative approach, drawing insights from the known spectra of analogous indazole derivatives to predict and interpret its ¹H NMR characteristics.
The Indazole ¹H NMR Landscape: A Tale of Two Rings
The ¹H NMR spectrum of the parent 1H-indazole in DMSO-d₆ displays characteristic signals for its aromatic protons.[1] The protons on the benzene ring (H4, H5, H6, and H7) typically resonate in the region of δ 7.0-8.0 ppm, while the H3 proton on the pyrazole ring appears as a distinct singlet further downfield. The N-H proton of the pyrazole ring is often broad and its chemical shift is highly dependent on solvent and concentration.
The introduction of substituents dramatically alters this landscape. Electron-withdrawing groups, such as halogens and nitro groups, generally deshield the aromatic protons, causing their signals to shift downfield (to a higher ppm value). The magnitude of this shift and the observed coupling patterns provide a roadmap to the substituent's location on the indazole core.
Predicting the ¹H NMR Spectrum of 4-Bromo-5,6-dichloro-1H-indazole: A Comparative Approach
To anticipate the ¹H NMR spectrum of 4-Bromo-5,6-dichloro-1H-indazole, we can analyze the effects of each substituent—a bromo group at position 4 and chloro groups at positions 5 and 6—by examining related compounds.
The potent electron-withdrawing nitro group causes significant downfield shifts.
Analysis and Prediction:
Based on the additive effects of the substituents, we can predict the following for the ¹H NMR spectrum of 4-Bromo-5,6-dichloro-1H-indazole:
H3 Proton: This proton is on the pyrazole ring and is primarily influenced by the overall electron density of the bicyclic system. The presence of three electron-withdrawing halogens on the benzene ring will likely cause a downfield shift for the H3 proton compared to the parent indazole, placing it in the range of δ 8.1-8.4 ppm as a singlet.
H7 Proton: This is the only remaining proton on the benzene ring. It is flanked by a chloro group at C6. The cumulative electron-withdrawing effects of the bromo and the two chloro substituents will strongly deshield this proton, likely resulting in a singlet in the region of δ 7.8-8.1 ppm . The absence of adjacent protons would lead to a singlet multiplicity.
N-H Proton: The chemical shift of the N-H proton is highly variable and will depend on the solvent and sample concentration. It is expected to appear as a broad singlet, potentially in the range of δ 10-13 ppm .[2][4]
Experimental Protocol for ¹H NMR Sample Preparation
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Workflow for ¹H NMR Sample Preparation
Caption: Standard workflow for preparing a sample for ¹H NMR analysis.
The Causality Behind Experimental Choices
Choice of Solvent: Deuterated solvents are essential to avoid large solvent signals that would obscure the analyte's peaks. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for indazole derivatives due to its excellent solubilizing power for polar compounds and its ability to slow down N-H proton exchange, often resulting in a sharper N-H signal. Chloroform-d (CDCl₃) is another option, particularly for less polar analogs.
Internal Standard: Tetramethylsilane (TMS) is the most common internal standard for ¹H NMR. It is chemically inert, volatile (allowing for easy sample recovery), and produces a single, sharp signal at 0 ppm, which does not overlap with the signals of most organic compounds.
Trustworthiness Through Self-Validating Systems
To ensure the integrity of the spectral analysis, several validation steps should be incorporated:
Purity Assessment: Prior to NMR analysis, the purity of the 4-Bromo-5,6-dichloro-1H-indazole sample should be confirmed by an orthogonal technique, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.[5]
2D NMR Spectroscopy: In cases of spectral complexity or ambiguity, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. COSY reveals proton-proton coupling networks, while HSQC correlates protons with their directly attached carbons, providing definitive assignments.
The Broader Context: Impact of Halogenation on Bioactivity
The introduction of halogens into a molecular scaffold can profoundly impact its physicochemical properties and biological activity. Halogen atoms can modulate lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of bromine and chlorine in 4-Bromo-5,6-dichloro-1H-indazole creates a unique electronic and steric profile that could be explored in the context of medicinal chemistry programs, for instance, in the development of kinase inhibitors.[5]
Logical Relationship of Analysis
Caption: The logical flow from understanding substituent effects and comparative data to predicting and verifying the ¹H NMR spectrum.
References
Li, P., Zhao, J., Wu, C., Larock, R. C., & Shi, F. (n.d.).
Devkate, C. G., et al. (2015). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research, 7(11), 533-539.
(n.d.). ¹H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions)
(2018, March 16). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI.
(n.d.). ¹H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... | Download Scientific Diagram.
(n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.
(n.d.).
(2025, September 25). 4-BROMO-6-CHLORO-1H-INDAZOLE | 885519-03-9. ChemicalBook.
Abraham, R. J., & Mobli, M. (n.d.). The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Europe.
Introduction: The Analytical Challenge of a Halogenated Heterocycle
An In-Depth Comparative Guide to the Analytical Identification of 4-Bromo-5,6-dichloro-1H-indazole 4-Bromo-5,6-dichloro-1H-indazole is a halogen-rich heterocyclic compound of significant interest in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the Analytical Identification of 4-Bromo-5,6-dichloro-1H-indazole
4-Bromo-5,6-dichloro-1H-indazole is a halogen-rich heterocyclic compound of significant interest in medicinal chemistry, often serving as a critical building block in the synthesis of pharmacologically active molecules.[1][2] Its unique structure, featuring three different halogen atoms (one bromine, two chlorine), presents a distinct analytical challenge. Accurate identification and structural confirmation are paramount for ensuring the quality of synthetic intermediates and the integrity of drug discovery pipelines. The presence of multiple halogens creates a complex isotopic signature, which, while challenging, can also be a powerful diagnostic tool when leveraged correctly.
This guide provides an in-depth comparison of analytical methodologies for the identification of 4-Bromo-5,6-dichloro-1H-indazole, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS) and its interpretation of the ion at m/z 265. We will explore the causality behind experimental choices, compare the primary technique with orthogonal methods like Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography, and provide actionable, field-proven protocols for researchers and drug development professionals.
Part 1: Primary Identification via Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the cornerstone technique for the routine analysis of synthetic compounds like 4-Bromo-5,6-dichloro-1H-indazole due to its high sensitivity, selectivity, and compatibility with a wide range of non-volatile and thermally labile molecules.
The Significance of m/z 265: The Molecular Ion Cluster
The molecular formula for 4-Bromo-5,6-dichloro-1H-indazole is C₇H₃BrCl₂N₂. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a highly characteristic isotopic pattern for the molecular ion.
The nominal mass of the most abundant isotopologue (containing ⁷⁹Br and two ³⁵Cl atoms) is 264 g/mol . When analyzed by electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is observed. The monoisotopic peak for this protonated species, [C₇H₄⁷⁹Br³⁵Cl₂N₂]⁺, has an exact mass of 264.8934 Da , which is observed at m/z 265 .
The true power of mass spectrometry in this context lies in observing the full isotopic envelope. The combination of Br and Cl isotopes produces a distinctive cluster of peaks at m/z 265, 267, 269, and 271. The relative abundances of these peaks are a direct fingerprint of the elemental composition, providing strong evidence for the presence of one bromine and two chlorine atoms. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, typically within 5 ppm error.[3]
Data Presentation: Key Mass Spectrometry Data
Ion Species
Calculated Exact Mass (Da)
Observed m/z (Nominal)
Notes
[M+H]⁺ (Monoisotopic)
264.8934
265
Corresponds to the protonated molecule with ⁷⁹Br and two ³⁵Cl isotopes.
[M+H]⁺ Isotopologues
266.8905, 268.8875, etc.
267, 269, 271
The full isotopic cluster provides a fingerprint for the presence of BrCl₂.
[M-Br]⁺ Fragment
185.9726
186
Loss of a bromine radical is a common fragmentation pathway.
[M-Cl]⁺ Fragment
229.9240
230
Loss of a chlorine radical.
Proposed ESI Fragmentation Pathway
A primary fragmentation event would likely involve the loss of the halogen atoms or cleavage of the indazole ring system.
Caption: Proposed ESI-MS/MS fragmentation for 4-Bromo-5,6-dichloro-1H-indazole.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific instrument and sample matrix.
Sample Preparation:
Accurately weigh 1 mg of the 4-Bromo-5,6-dichloro-1H-indazole standard or sample.
Dissolve in 10 mL of methanol or acetonitrile to create a 100 µg/mL stock solution.
Perform a serial dilution with 50:50 acetonitrile:water to a final concentration of 1 µg/mL for direct infusion or LC-MS injection.
Liquid Chromatography (LC) Conditions:
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
Scan Mode: Full Scan (for confirming the molecular ion cluster) from m/z 100-400.
MS/MS Mode: Product Ion Scan of precursor ion m/z 265.
Capillary Voltage: 3.5 kV.
Source Temperature: 150 °C.
Desolvation Temperature: 400 °C.
Collision Energy (for MS/MS): Perform a ramp from 15-40 eV to determine the optimal energy for generating informative fragment ions.
Part 2: Comparative Analysis with Alternative Techniques
While LC-MS is excellent for routine identification and quantification, orthogonal techniques are essential for unambiguous structural elucidation and for cases where an authentic reference standard is unavailable.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for impurity profiling, if the analyte is thermally stable and sufficiently volatile.[6][7]
Applicability & Rationale: Indazoles can be amenable to GC analysis. The primary advantage of GC-MS is the use of Electron Ionization (EI), which provides highly reproducible and information-rich fragmentation patterns that can be compared against spectral libraries. This contrasts with the softer ionization of ESI, which often yields a dominant molecular ion with less fragmentation.
Expected Fragmentation (EI): EI is a high-energy process. Expect to see the molecular ion (m/z 264, 266, 268) and extensive fragmentation, including the loss of Br•, Cl•, HCl, and cleavage of the indazole ring, providing deep structural insight.[8]
Sample Preparation: Prepare a 10-100 µg/mL solution in a volatile solvent like ethyl acetate or dichloromethane.
GC Conditions:
Column: A low-bleed 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[6]
Inlet Temperature: 280 °C.
Injection Mode: Splitless (1 µL injection).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program: Hold at 100 °C for 1 minute, ramp at 20 °C/min to 300 °C, and hold for 5 minutes.
MS Conditions:
Ionization Source: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: m/z 40-450.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for de novo structure elucidation, providing definitive information about the carbon-hydrogen framework and the connectivity of atoms.
Applicability & Rationale: For a novel compound or for final structural proof of a reference standard, NMR is indispensable. It provides data on the number of protons, their chemical environment, and their spatial relationships. For 4-Bromo-5,6-dichloro-1H-indazole, ¹H NMR will clearly show the signals for the three protons on the molecule, and their splitting patterns will confirm their positions on the indazole ring.
Expected Spectral Data:
¹H NMR: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).[9] The proton at position 3 (H3) would likely appear as a singlet, while the proton at position 7 (H7) would also be a singlet due to the lack of adjacent protons. The NH proton will appear as a broad singlet at a higher chemical shift.
¹³C NMR: Seven distinct carbon signals. The carbons bearing halogens will be significantly influenced, and their chemical shifts can be predicted or compared to similar structures.
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[10]
Data Acquisition:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
Acquire standard ¹H and ¹³C{¹H} spectra.
For full characterization, 2D NMR experiments like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) should be performed to unambiguously assign all signals.
X-ray Crystallography
For compounds that can be crystallized, single-crystal X-ray crystallography provides unequivocal proof of structure by determining the precise three-dimensional arrangement of atoms in space.[11]
Applicability & Rationale: This is the ultimate method for absolute structural confirmation. It resolves any ambiguity about isomerism (e.g., the exact positions of the chlorine atoms) and provides bond lengths and angles.[12][13]
Workflow: The process involves growing a high-quality single crystal, mounting it in an X-ray diffractometer, collecting diffraction data, and solving the resulting electron density map to build a 3D model of the molecule.
Part 3: Data Synthesis and Best Practices
Choosing the right analytical tool depends on the specific question at hand. A multi-technique approach provides the most robust and reliable identification.
Comparative Data Summary
Technique
Primary Use
Strengths
Limitations
LC-MS/MS
Routine ID, Quantification, Purity
High sensitivity, high throughput, handles non-volatile compounds
Softer ionization may provide limited structural fragments; requires a reference standard for absolute certainty.
Low sensitivity (requires mg of pure sample), lower throughput.
X-ray Crystallography
Absolute Structure Confirmation
"Gold Standard" - provides 3D atomic coordinates
Requires a suitable single crystal, which can be difficult to grow.[11]
Visualized Workflows
A logical workflow ensures that the right questions are answered efficiently, from initial screening to final confirmation.
Caption: General analytical workflow for compound identification.
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
The confident identification of 4-Bromo-5,6-dichloro-1H-indazole relies on a strategic, multi-faceted analytical approach. While LC-MS provides an unparalleled combination of speed and sensitivity for routine analysis, confirming the molecular ion cluster around m/z 265, its data must be interpreted with a clear understanding of the compound's unique isotopic signature. For unequivocal structural proof and to build a complete analytical dossier, orthogonal methods are not just recommended; they are essential. The detailed fragmentation provided by GC-MS (EI), the definitive connectivity map from NMR, and the absolute 3D structure from X-ray crystallography each contribute a critical layer of evidence. By integrating these techniques, researchers and drug development professionals can ensure the identity, purity, and quality of this vital chemical intermediate, thereby safeguarding the integrity of their scientific endeavors.
Royal Society of Chemistry. (n.d.). High-performance liquid chromatography and inductively coupled plasma mass spectrometry (HPLC-ICP-MS) for the analysis of xenobiotic metabolites in rat urine.
Benchchem. (2025). Spectroscopic and Spectrometric Analysis of 6-Bromo-1H-indazole: A Technical Guide.
ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
ResearchGate. (2025). Crystal structure and Hirshfeld surface analysis of 4-bromo-6-(4-chlorophenyl)-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one.
PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
MDPI. (2021). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid.
ACS Omega. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
Phenomenex. (n.d.). Development of a New Analytical Method for Determining Pesticide Residues by Gas Chromatography-High Resolution Mass Spectrometry using the Zebron™ ZB-5MSPLUS™ Column.
Waters Corporation. (n.d.).
Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
PMC. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.
Sterling Pharma Solutions. (n.d.). High resolution mass spectrometry for impurity profiling.
ResearchGate. (n.d.). Catalyst‐ and Oxidant‐Free Electrochemical Halogenation Reactions of 2H‐Indazoles with NaX (X=Cl, Br).
Comprehensive Guide to ^13^C NMR Chemical Shifts of Halogenated Indazoles
The following guide is structured to serve as a high-level technical resource for researchers and drug discovery professionals. It synthesizes experimental data with mechanistic theory to provide a robust framework for a...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured to serve as a high-level technical resource for researchers and drug discovery professionals. It synthesizes experimental data with mechanistic theory to provide a robust framework for analyzing halogenated indazoles.
Executive Summary & Strategic Importance
In medicinal chemistry, the indazole scaffold is a privileged structure, frequently serving as a bioisostere for indole or purine rings in kinase inhibitors and GPCR ligands. The introduction of halogen atoms (F, Cl, Br, I) is a critical optimization strategy to modulate lipophilicity, metabolic stability, and protein-ligand binding kinetics.
Accurate structural characterization of these derivatives via ^13^C NMR is non-trivial due to annular tautomerism (1H vs 2H) and the profound heavy-atom effects exerted by halogens, particularly Iodine. This guide provides a definitive reference for interpreting these shifts, distinguishing regioisomers, and validating experimental protocols.
Structural Foundation: Numbering & Tautomerism
Before analyzing chemical shifts, one must establish the correct numbering scheme and tautomeric state, as these dictate the electronic environment of the carbon nuclei.
Indazole Numbering System
The standard IUPAC numbering for the 1H-indazole tautomer is used throughout this guide.
Figure 1: Connectivity and numbering of the 1H-indazole scaffold. Note that C3a and C7a are quaternary bridgehead carbons.
The Tautomerism Factor
In solution (DMSO-d6, CDCl3), the 1H-tautomer is thermodynamically favored over the 2H-form by approximately 2-4 kcal/mol.
Diagnostic Signal: The C3 signal in 1H-indazoles typically resonates between 133–136 ppm . In 2H-indazoles, this signal often shifts, and the N-H coupling patterns change.
Halogen Impact: Halogenation at the benzene ring (C4-C7) rarely alters the tautomeric preference, but substitution at N1 or N2 locks the structure, fixing the bond orders and chemical shifts.
Comparative Analysis: Chemical Shift Data
The following data synthesizes experimental values for parent and halogenated indazoles. Values are reported in ppm relative to TMS.
Table 1: Parent vs. Halogenated Indazole Shifts (DMSO-d6)
Carbon Position
Parent 1H-Indazole
3-Iodo-1H-Indazole
5-Fluoro-1H-Indazole
5-Chloro-1H-Indazole
7-Bromo-1H-Indazole
C3
134.8
92.5 - 109.7 †
135.2
134.5
135.0
C3a
123.1
141.0
119.8
122.5
123.5
C4
120.9
121.0
105.5 (d)
119.5
121.8
C5
120.9
121.5
157.5 (d) ‡
125.8
122.1
C6
126.8
127.5
113.2 (d)
126.5
128.5
C7
110.0
110.5
111.5
112.0
108.5
C7a
140.0
140.5
137.0
138.5
139.5
† The Heavy Atom Effect (C3-I): Iodine substitution at C3 causes a massive upfield shift (shielding) of 25–40 ppm compared to the parent. This is counter-intuitive to the electronegativity trend but is characteristic of the "Heavy Atom Effect" (spin-orbit coupling).
‡ The Fluorine Coupling (C5-F): The C5 signal appears as a doublet with a large coupling constant (~235-240 Hz). Adjacent carbons (C4, C6) also show splitting (~15-25 Hz).
Table 2: Substituent Effects on Benzene Ring Carbons (Δδ ppm)
Change relative to unsubstituted benzene carbon (128.5 ppm).
Substituent
Ipso (C-X)
Ortho
Meta
Para
Fluoro (-F)
+34.8 (Deshielded)
-12.9 (Shielded)
+1.4
-4.5
Chloro (-Cl)
+6.2
-0.4
+1.3
-1.9
Bromo (-Br)
-5.5 (Shielded)
+3.4
+1.7
-1.6
Iodo (-I)
-32.0 (Shielded)
+8.7
+1.4
-0.8
Analyst Note: Use Table 2 to predict shifts for 4-, 6-, and 7-substituted isomers where experimental data is missing. For example, a 6-fluoro substituent will strongly shield C5 and C7.
Mechanistic Insights & Interpretation Logic
The "Heavy Atom" Anomaly
While F, Cl, and Br typically deshield the ipso carbon (moving it downfield/higher ppm) due to the inductive effect (-I), Iodine does the opposite.
Mechanism: The large electron cloud of Iodine facilitates spin-orbit coupling, which mixes excited states into the ground state, shielding the attached carbon nucleus.
Result: A C3 peak appearing at ~90-100 ppm is diagnostic for 3-iodoindazole. Do not mistake this for an sp^3 carbon or impurity.
Fluorine Coupling Patterns (^19^F-^13^C)
Fluorine is spin-active (spin 1/2). In 5-fluoroindazole, the carbon signals will split:
^1^J_CF (Ipso): ~240 Hz (Large doublet).
^2^J_CF (Ortho): ~20 Hz (Distinct doublet).
^3^J_CF (Meta): ~8 Hz (Small doublet).
Use Case: This splitting is the most reliable way to assign the position of the fluorine atom without needing 2D NMR.
Experimental Protocol: The "Gold Standard"
To ensure data integrity and reproducibility, follow this validated acquisition workflow.
Sample Preparation[2][4][8][9]
Solvent: DMSO-d6 (Preferred for solubility and exchangeable protons). CDCl3 may cause aggregation or broadening of NH signals.
Concentration: 15–30 mg of compound in 0.6 mL solvent.
Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) or residual solvent peak (DMSO center: 39.52 ppm).[1]
Why: Quaternary carbons (C3a, C7a, C-Halogen) have long T1 relaxation times. Short delays will suppress these peaks, making them invisible or non-quantitative.
Scans (NS): Minimum 1024 (due to low natural abundance of ^13^C).
Temperature: 298 K (25°C).
Workflow Visualization
Figure 2: Decision logic for acquiring and assigning ^13^C NMR data for halogenated indazoles.
References
Fruchier, A., et al. (1982). "NMR studies in the heterocyclic series. XXIV. 1H, 13C and 15N study of 15N labelled indazoles." Magnetic Resonance in Chemistry.
Elguero, J., et al. (2011).[2] "Spectre de l'indazole en résonance magnétique nucléaire du 13C." Canadian Journal of Chemistry.[2][3]
BenchChem Application Note. (2025). "Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Halogenated Heterocycles."
PubChem Compound Summary. (2025). "3-Iodo-1H-indazole: Chemical & Physical Properties."
Reich, H. J. (2023). "WinPLT Chemical Shift Data: Halogen Effects on Aromatic Rings." University of Wisconsin-Madison Chemistry.
A Comparative Guide to the Reactivity of 4-Bromo and 5-Bromo Indazole Derivatives in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives are integral to the development of therapeutics ranging from anticancer agents to kinase inhibitors.[3][4] The functionalization of the indazole ring, particularly through the introduction of carbon-carbon and carbon-nitrogen bonds, is a critical step in the synthesis of these novel drug candidates. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools for this purpose.[5][6]
This guide provides an in-depth comparison of the reactivity of two common building blocks, 4-bromoindazole and 5-bromoindazole, in these key transformations. Understanding the nuanced differences in their reactivity is paramount for designing efficient synthetic routes and optimizing reaction conditions.
The Indazole Ring: An Electronic Overview
Indazole is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrazole ring.[1] It exists in tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant isomer.[1][2] The electronic properties of the indazole ring are influenced by the two nitrogen atoms, which can modulate the electron density at various positions. This inherent electronic nature dictates the regioselectivity and rate of chemical reactions.
The position of a substituent, such as a bromine atom, further perturbs this electron distribution, leading to significant differences in the reactivity of isomeric bromoindazoles. This guide will focus on the C-4 and C-5 positions, as they are common handles for diversification in drug discovery programs.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of an aryl halide in a palladium-catalyzed cross-coupling reaction is primarily governed by the ease of oxidative addition to the palladium(0) catalyst. This step is influenced by the electron density at the carbon-halogen bond. A more electron-deficient carbon center generally leads to a faster rate of oxidative addition.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[6]
A systematic study on the Suzuki cross-coupling of N-substituted 5-bromoindazoles with various boronic acids has demonstrated good to excellent yields, highlighting the utility of this isomer in C-C bond formation.[3] For instance, the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid in the presence of Pd(dppf)Cl2 as a catalyst proceeded in high yield.[3]
While direct comparative kinetic data for 4-bromo vs. 5-bromoindazole under identical conditions is not extensively reported in a single study, computational studies on substituted indazoles suggest that the C7 position is most prone to electrophilic attack.[7][8] This implies that the electron density at different positions of the indazole ring varies, which would in turn affect the rate of oxidative addition in cross-coupling reactions.
To a reaction vessel, add 5-bromo-1-ethyl-1H-indazole (1.0 equiv), N-Boc-2-pyrroleboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
Add degassed dimethoxyethane to the vessel.
Add Pd(dppf)Cl2 (0.05 equiv) to the reaction mixture.
Heat the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation.
Base: The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. Potassium carbonate is a commonly used inorganic base that is effective and cost-efficient.
Catalyst: Pd(dppf)Cl2 is a robust and versatile catalyst for Suzuki couplings, often providing good yields with a variety of substrates.[3] The dppf ligand helps to stabilize the palladium center and facilitate the catalytic cycle.
Self-Validating System:
The progress of the reaction should be monitored by TLC to ensure the consumption of the starting material and the formation of the product. The final product should be characterized by spectroscopic methods (e.g., 1H NMR, 13C NMR, and mass spectrometry) to confirm its identity and purity.
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[10] The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base.
The electronic nature of the bromoindazole isomer is expected to influence the rate of this reaction as well. Generally, electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step. While a direct comparison between 4-bromo and 5-bromoindazole is not explicitly detailed in the provided search results, the principles of C-N bond formation via Buchwald-Hartwig amination are well-established.[10][11][12]
Experimental Protocol: General Buchwald-Hartwig Amination
This generalized protocol is based on established procedures for the Buchwald-Hartwig amination of aryl bromides.[12]
Materials:
Bromoindazole (4-bromo or 5-bromo derivative)
Amine
Palladium catalyst (e.g., Pd(OAc)2)
Ligand (e.g., BINAP, X-Phos)
Base (e.g., Cs2CO3, KOt-Bu)
Anhydrous toluene
Nitrogen or Argon gas
Procedure:
To a dry reaction vessel, add the bromoindazole (1.0 equiv), amine (1.2 equiv), and base (1.5 equiv).
Add the palladium catalyst (0.02 equiv) and the ligand (0.04 equiv).
Evacuate and backfill the vessel with an inert gas three times.
Add anhydrous, degassed toluene.
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and monitor by TLC.
After completion, cool the reaction to room temperature.
Filter the reaction mixture through a pad of celite and wash with an organic solvent.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
Ligand: The choice of phosphine ligand is critical in Buchwald-Hartwig aminations. Bulky, electron-rich ligands like X-Phos or chelating ligands like BINAP can promote the reductive elimination step and prevent catalyst decomposition.[11][12]
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Cesium carbonate and potassium tert-butoxide are commonly employed.
Self-Validating System:
Reaction progress should be tracked via TLC or GC-MS. The identity and purity of the final product must be confirmed by spectroscopic analysis (NMR, MS).
Diagram of Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[13][14] This reaction is highly valuable for the introduction of alkynyl groups, which can serve as versatile handles for further synthetic transformations.
The reactivity of bromoindazoles in the Sonogashira coupling follows similar trends to other cross-coupling reactions, with the rate of reaction being influenced by the electronic properties of the C-Br bond.[13]
Experimental Protocol: General Sonogashira Coupling
This protocol is a general representation based on established Sonogashira coupling procedures.[14][15]
Materials:
Bromoindazole (4-bromo or 5-bromo derivative)
Terminal alkyne
Palladium catalyst (e.g., Pd(PPh3)2Cl2)
Copper(I) iodide (CuI)
Base (e.g., triethylamine, diisopropylamine)
Anhydrous solvent (e.g., THF, DMF)
Nitrogen or Argon gas
Procedure:
To a dry reaction vessel, add the bromoindazole (1.0 equiv) and the palladium catalyst (0.02 equiv) and CuI (0.04 equiv).
Evacuate and backfill the vessel with an inert gas.
Add the anhydrous solvent and the base.
Add the terminal alkyne (1.2 equiv) dropwise to the mixture.
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
Once the reaction is complete, filter the mixture to remove the precipitated amine salt.
Concentrate the filtrate and purify the residue by column chromatography.
Causality Behind Experimental Choices:
Copper(I) Co-catalyst: The copper(I) iodide co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, facilitating the coupling reaction.[14]
Amine Base: The amine serves as both a base to deprotonate the terminal alkyne and as a solvent in some cases. It also helps to scavenge the hydrogen halide produced during the reaction.
Self-Validating System:
The reaction should be monitored for the disappearance of the starting materials. The final product's structure and purity should be rigorously confirmed by spectroscopic methods.
Diagram of Sonogashira Coupling Logical Relationship
Caption: Key components and their relationship in a Sonogashira coupling reaction.
Conclusion: Guiding Your Synthetic Strategy
The choice between 4-bromoindazole and 5-bromoindazole as a starting material can have a significant impact on the outcome of a synthetic sequence. While both are viable substrates for a range of palladium-catalyzed cross-coupling reactions, their reactivities can differ due to the electronic influence of the bromine atom's position on the indazole ring.
5-Bromoindazole has been shown to be a versatile substrate in Suzuki-Miyaura couplings, providing good yields for the formation of C-C bonds.[3]
The reactivity of 4-bromoindazole in these reactions is less explicitly documented in direct comparative studies but is expected to be influenced by the electron density at the C-4 position.
For researchers and drug development professionals, a thorough understanding of these subtleties is crucial for the rational design of synthetic routes. When embarking on the synthesis of a novel indazole derivative, it is recommended to perform small-scale screening experiments to determine the optimal conditions for the specific bromoindazole isomer and coupling partners being utilized.
This guide provides a foundational understanding of the comparative reactivity of these important building blocks, supported by established protocols and the underlying chemical principles. By leveraging this knowledge, scientists can more effectively navigate the synthesis of complex indazole-based molecules with therapeutic potential.
References
Cerecetto, H., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5653-5666. [Link]
Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(3), 396-425. [Link]
Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6945-6955. [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
RSC Publishing. (2021, February 10). A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. Retrieved from [Link]
RSC Publishing. (2024, August 22). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]
ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved from [Link]
ResearchGate. (2023, May 7). How can synthesis 4-bromo indole and 4-methyl indole?. Retrieved from [Link]
ResearchGate. (n.d.). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. The cross‐coupling reaction was performed with crude extract obtained from enzymatic halogenation.49. Retrieved from [Link]
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
Martins, P., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 469. [Link]
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]
Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003. [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Synthesis of indazole-based fluorophores. Retrieved from [Link]
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
Liu, R., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 142(22), 10149-10155. [Link]
Li, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2779. [Link]
PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Al-Masri, M., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 9(12), 1054. [Link]
Szabó, D., et al. (2020). Safe Synthesis of 4,7-Dibromo[16][17]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 25(16), 3696. [Link]
Comparative Analysis of Analytical Methodologies for 4-Bromo-5,6-dichloro-1H-indazole
A Technical Guide for Researchers and Drug Development Professionals Abstract This guide provides a comprehensive comparison of analytical methodologies for the characterization of 4-Bromo-5,6-dichloro-1H-indazole, a hal...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This guide provides a comprehensive comparison of analytical methodologies for the characterization of 4-Bromo-5,6-dichloro-1H-indazole, a halogenated indazole derivative of interest in pharmaceutical research.[1][2] Given the absence of a standardized retention time reference, this document establishes a foundational High-Performance Liquid Chromatography (HPLC) protocol and evaluates it against advanced techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC). The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select the most appropriate analytical strategy based on experimental goals, including throughput, resolution, and sensitivity.
Introduction: The Analytical Imperative for Novel Heterocycles
4-Bromo-5,6-dichloro-1H-indazole belongs to the indazole class of heterocyclic compounds, a scaffold prevalent in many therapeutic agents.[1][2] Accurate and reproducible analytical characterization is fundamental throughout the drug development lifecycle, from discovery and process development to quality control of the final product.[3] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these applications, enabling the separation, identification, and quantification of compounds based on their physicochemical properties.[3]
The retention time in HPLC is a critical parameter for compound identification. However, it is not an intrinsic constant; it is highly dependent on a multitude of experimental factors.[4] These include the composition of the mobile phase, the characteristics of the stationary phase, column temperature, and the system's flow rate.[5] Therefore, this guide focuses on establishing a robust analytical framework rather than a single, static retention time value. We will explore a baseline HPLC method, detail the causal relationships between method parameters and chromatographic output, and compare its performance with alternative high-throughput and "green" analytical techniques.
Foundational Analysis: A Proposed HPLC Protocol
A successful HPLC method development strategy often begins with a "scouting gradient" to elucidate the general chromatographic behavior of the analyte.[6] For a novel, relatively non-polar compound like 4-Bromo-5,6-dichloro-1H-indazole, a reversed-phase approach is the logical starting point.
Experimental Protocol: Reversed-Phase HPLC
Objective: To establish a baseline isocratic HPLC method for the analysis of 4-Bromo-5,6-dichloro-1H-indazole that yields a reproducible retention time and adequate peak shape.
Instrumentation:
Standard HPLC system with a quaternary or binary pump
Autosampler
Thermostatted column compartment
UV-Vis or Diode Array Detector (DAD)
Materials:
Column: C18 stationary phase, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A: HPLC-grade water with 0.1% formic acid
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
Method Parameters:
Mobile Phase: 65% B (Isocratic)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
Detection Wavelength: 254 nm
Rationale for Method Parameters
Stationary Phase (C18): A C18 (octadecylsilane) column is a general-purpose reversed-phase column that is effective for retaining and separating a wide range of small molecules.[7] The hydrophobic nature of 4-Bromo-5,6-dichloro-1H-indazole is expected to interact well with the C18 ligands.
Mobile Phase (Acetonitrile/Water with Formic Acid): Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity. The addition of 0.1% formic acid helps to improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte and ensuring a consistent mobile phase pH.[8]
Temperature Control: Maintaining a constant column temperature is crucial for retention time stability.[5] Even minor fluctuations in ambient temperature can lead to shifts in retention time.[5][9] A temperature of 30 °C is slightly above ambient to ensure consistent performance.
Isocratic Elution: For a single analyte or a simple mixture, an isocratic method (constant mobile phase composition) is preferable as it simplifies the method and can increase sample throughput by eliminating the need for column re-equilibration between injections.[6]
Experimental Workflow Diagram
Caption: A schematic of the proposed HPLC experimental workflow.
Expected Results and Data Interpretation
Under these conditions, a single, well-defined peak corresponding to 4-Bromo-5,6-dichloro-1H-indazole is expected. The retention time will be a key identifier. It is critical to establish system suitability parameters, such as peak symmetry and theoretical plates, to ensure the method's robustness. Any significant deviation in retention time between runs could indicate issues with the mobile phase preparation, column integrity, or instrument performance.[5][9][10]
Parameter
Expected Value
Significance
Retention Time (t_R)
Method-dependent
Primary identifier for the analyte under specific conditions.
Peak Asymmetry (Tailing Factor)
0.9 - 1.2
Indicates good peak shape and absence of undesirable secondary interactions.
Theoretical Plates (N)
> 2000
A measure of column efficiency; higher numbers indicate sharper peaks.
Comparative Analysis of Analytical Technologies
While the proposed HPLC method provides a reliable baseline, alternative technologies offer significant advantages in terms of speed, resolution, and environmental impact.[11][12][13]
UHPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of operating at much higher pressures (up to 15,000 psi or 1,000 bar).[11][14][15]
Key Advantages over HPLC:
Faster Analysis Times: The use of shorter columns and higher flow rates can significantly reduce run times, often by a factor of 10 or more.[12][14]
Improved Resolution: The smaller particles lead to higher separation efficiency, resulting in sharper peaks and better resolution between closely eluting compounds.[11][12][13]
Enhanced Sensitivity: The narrower peaks produced by UHPLC lead to a better signal-to-noise ratio, increasing the sensitivity of the analysis.[11][14]
Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a significant reduction in solvent usage, making it a "greener" and more cost-effective technique.[13][14]
3.1.1. Conceptual UHPLC Workflow
Caption: Conceptual workflow for UHPLC analysis.
Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[16][17] It is often considered a hybrid of gas and liquid chromatography and is particularly well-suited for the analysis and purification of small molecules.[16][17]
Key Advantages:
High Throughput: The low viscosity of supercritical CO2 allows for very high flow rates without generating excessive backpressure, leading to extremely fast separations, often in under a minute.
Orthogonal Selectivity: SFC often provides different elution orders compared to reversed-phase HPLC, making it a valuable tool for separating compounds that are difficult to resolve by HPLC.
Green Chemistry: The primary mobile phase component, CO2, is non-toxic and readily available. The use of co-solvents like methanol is typically much lower than the organic solvent consumption in HPLC.[18]
Suitability for Heterocycles: SFC has been successfully applied to the analysis of various heterocyclic compounds, including nitrogen-containing heterocycles.[19][20]
3.2.1. Conceptual SFC Workflow
Caption: Conceptual workflow for SFC analysis.
Performance Comparison
The choice of analytical technique depends on the specific requirements of the analysis.[11] The following table provides a comparative summary of the discussed methodologies for the analysis of 4-Bromo-5,6-dichloro-1H-indazole.
For routine analysis and quality control of 4-Bromo-5,6-dichloro-1H-indazole where high throughput is not the primary driver, the developed HPLC method offers a robust and cost-effective solution. Its reliability and the widespread availability of instrumentation make it a practical choice.[15]
For research and development environments focused on high-throughput screening, impurity profiling, or when dealing with complex matrices, UHPLC is the superior choice.[11][12][13] The significant gains in speed, resolution, and sensitivity, coupled with reduced operational costs due to lower solvent consumption, provide a compelling return on the initial investment.[12][14]
SFC presents a powerful alternative, particularly for laboratories with a strong "green" chemistry mandate or those requiring orthogonal separation selectivity.[16][18] Its incredible speed makes it ideal for rapid screening of compound libraries. The analysis of halogenated and nitrogen-containing heterocycles by SFC is well-documented, suggesting its applicability to 4-Bromo-5,6-dichloro-1H-indazole.[19][20]
Ultimately, the selection of the optimal analytical technique requires a thorough evaluation of the specific analytical challenges and the strategic goals of the research or development program. This guide provides the foundational knowledge and comparative data to make an informed decision.
References
HPLC vs UHPLC: Key Differences & Applic
What are the main causes of retention time instability in reversed-phase analysis by HPLC?
Difference Between UHPLC and Traditional HPLC. Danaher Life Sciences.
HPLC vs. UHPLC: Key Differences.
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
HPLC vs UHPLC – Wh
What are common causes for less than expected retention times on a reversed-phase LC column?
HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments.
Determination of Oxygen Heterocyclic Compounds in Foods Using Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.
What Is the Difference Between UHPLC and HPLC? Chrom Tech, Inc.
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chrom
How to Increase Retention. GL Sciences.
Factors Affecting Retention Time. Shimadzu.
Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
Scaling Small Molecule Purific
Small Molecule HPLC. Sigma-Aldrich.
Top Three HPLC Method Development Tips.
Supercritical fluid chrom
What is Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography of Pharmaceutical Alkylating Agents Using Electron Capture Detection.
Method for preparing 1H-indazole derivative.
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. HES-SO. [Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
Spectroscopic Profiling of Halogenated Indazoles: A Comparative IR Guide to 4-Bromo-5,6-dichloro-1H-indazole
Executive Summary The precise structural elucidation of highly substituted heterocyclic scaffolds is a critical bottleneck in modern drug discovery. Indazole derivatives, particularly multi-halogenated variants like 4-Br...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The precise structural elucidation of highly substituted heterocyclic scaffolds is a critical bottleneck in modern drug discovery. Indazole derivatives, particularly multi-halogenated variants like 4-Bromo-5,6-dichloro-1H-indazole , serve as pivotal intermediates in synthesizing targeted therapeutics, such as covalent KRAS G12C inhibitors[1]. Infrared (IR) spectroscopy provides a rapid, non-destructive modality to map the electronic and steric impacts of halogenation on the indazole core.
This guide objectively compares the IR vibrational modes of 4-bromo-5,6-dichloro-1H-indazole against its less substituted alternatives (1H-indazole and 5,6-dichloro-1H-indazole), offering researchers a self-validating framework and experimental methodology for unambiguous spectral interpretation.
Mechanistic Principles: The Physics of Halogen Substitution
Understanding why IR peaks shift is more critical than memorizing their locations. The introduction of heavy, electronegative halogens (bromine and chlorine) onto the fused benzene ring of the indazole core alters the vibrational force constants through distinct, predictable mechanisms:
The Heavy Atom Effect (Kinematic Impact): According to Hooke's Law for molecular vibrations, an increase in the reduced mass of the bonded atoms proportionally decreases the vibrational frequency. Consequently, C-Br and C-Cl stretching vibrations are pushed deep into the far-fingerprint region (below 800 cm⁻¹)[2].
Inductive Electron Withdrawal (Electronic Impact): Chlorine and bromine exert strong -I (inductive) effects, pulling electron density away from the aromatic ring and the adjacent pyrazole nitrogen. This localized electron depletion alters the N-H bond force constant and modifies the intermolecular hydrogen-bonding network in the solid state, which shifts the N-H stretching frequency[3]. Furthermore, the highly polar C-X bonds create larger dipole moment changes during ring breathing modes, significantly intensifying the C=C and C=N absorption bands[2].
C-H Out-of-Plane (OOP) Bending Causality: The most diagnostic region for mapping substitution patterns is 900–700 cm⁻¹. Unsubstituted 1H-indazole features four adjacent aromatic protons, yielding a strong OOP bend near 740 cm⁻¹[3]. In 4-bromo-5,6-dichloro-1H-indazole, the substitution at C4, C5, and C6 leaves only a single isolated proton at C7. Isolated aromatic protons lack coupling partners, restricting their bending modes and sharply shifting the OOP absorption to the 860–900 cm⁻¹ range.
Comparative IR Spectral Data
To facilitate rapid benchmarking, the following table synthesizes the characteristic IR absorption bands, comparing the tri-halogenated target against baseline indazole scaffolds[3],[4].
Vibrational Mode
1H-Indazole (Baseline)
5,6-Dichloro-1H-indazole
4-Bromo-5,6-dichloro-1H-indazole
Mechanistic Rationale for Shift
N-H Stretch
3150 - 3000 cm⁻¹ (Broad)
~3170 - 3050 cm⁻¹
~3180 - 3080 cm⁻¹ (Sharp/Medium)
Inductive withdrawal by halogens alters pyrazole electron density, modifying solid-state H-bonding.
Aromatic C-H Stretch
3100 - 3000 cm⁻¹
~3110 - 3020 cm⁻¹
~3110 - 3050 cm⁻¹ (Weak)
Reduced number of C-H bonds (only one at C7) drastically lowers peak intensity.
Ring C=C / C=N Stretch
1620 - 1450 cm⁻¹
1600 - 1430 cm⁻¹
1580 - 1410 cm⁻¹ (Strong)
Increased reduced mass of the ring lowers frequency; highly polar C-X bonds increase peak intensity.
C-H OOP Bend
~740 cm⁻¹ (4 adjacent H)
~880 cm⁻¹ (2 isolated H)
~890 - 860 cm⁻¹ (1 isolated H)
Loss of adjacent proton coupling restricts bending, shifting the peak to higher wavenumbers.
C-Cl Stretch
N/A
800 - 650 cm⁻¹
780 - 680 cm⁻¹
Characteristic heavy atom stretching mode.
C-Br Stretch
N/A
N/A
600 - 520 cm⁻¹
Larger atomic mass of Br pushes the stretch to lower frequencies than C-Cl.
To ensure scientific integrity and eliminate sample-preparation artifacts (such as water absorption in KBr pellets that artificially broadens and obscures the critical N-H region), Attenuated Total Reflectance (ATR) FTIR is the mandated methodology for halogenated indazoles.
Equipment: FTIR spectrometer equipped with a monolithic Diamond ATR crystal. Causality: A diamond crystal is strictly required to observe the low-frequency C-Br stretches down to 400 cm⁻¹, whereas standard ZnSe crystals cut off at ~650 cm⁻¹, rendering them blind to bromination.
Step-by-Step Workflow:
System Calibration & Background (Self-Validation Step 1):
Acquire a background spectrum of the clean diamond crystal (128 scans, 4 cm⁻¹ resolution).
Validation Check: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3900-3500 cm⁻¹ & 1600 cm⁻¹) must be mathematically subtracted to prevent overlap with the indazole N-H and C=C/C=N bands.
Sample Application:
Place 2–5 mg of finely powdered 4-bromo-5,6-dichloro-1H-indazole directly onto the ATR crystal.
Apply the pressure anvil until the force gauge indicates optimal contact.
Validation Check: Intimate contact between the crystal and the solid is required for the evanescent wave to penetrate the sample. Poor contact results in artificially weak signals at higher wavenumbers (e.g., the N-H stretch).
Data Acquisition:
Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ (128 scans to maximize the Signal-to-Noise ratio).
Apply an ATR correction algorithm to account for wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially stronger in raw ATR spectra).
Perform a baseline correction to ensure the quantitative accuracy of peak intensities.
Peak Verification:
Confirm the presence of the isolated C7-H OOP bend (~880 cm⁻¹) and the distinct C-Br stretch (~550 cm⁻¹) to definitively differentiate the sample from the 5,6-dichloro-1H-indazole precursor.
Workflow & Logical Relationships Visualization
The following diagram illustrates the logical progression of IR spectral interpretation for halogenated indazoles, mapping experimental inputs to structural validation.
ATR-FTIR spectral interpretation workflow for validating 4-Bromo-5,6-dichloro-1H-indazole.
References[3] Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyRpLXsl-uC8UYxmcmETFriXAuG17E8pv1Q7bGCaC5HeV0_lylydZtB7f9uvfp9HBWv4GTkSqavu76gNXeRKjQPtbGnOhGbYXb6x8tkcX2PuIzv_kWFU0doN9RJ0af_qCIqaGHPpnAY2rGB4w-PhH7wuXbALL5T--hVRFJne_nLpLvV7HYTaktpUd0VXCPeMKJNW2VnyuOeItvyKF6BtjVmV8awDF6dw==[2] A Comparative Spectroscopic Analysis of Halogenated Indoles: A Guide for Researchers. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMJzTNfcZSDIdIsuI-Zksaf1y9De9m3Xb2wjwMd5SSaP78RPqkrm3Eg-3NIlIirC7raRg1stCj6VRenDt9k5jiRtseGdvBEFSVd-lr6YJAJ6lLDvS0aAzEPvEAkdRaBXGIYd6s5zAIXXmtMBUGTqOgDWR6jP8_XDEmY2y1GfVci5l0li-v8iFKYgZkiW_a0woSxhByA8FYl0jxpVgsl_e5SO4bvlSh2_JKMR3yYSPDSQ==[4] Gas-phase infrared spectrum of indazole. Scaled quantum mechanical force field and complete spectrum assignment. Journal of the Chemical Society, Faraday Transactions (RSC Publishing).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK3DV5P5AC-SvC6vujbWAo65HOR7ns5KeNDL3Uc94ovK23plZb8mVXqCM5qCDFtA_xCYafMCuMAbLOZLY_ufPllPsbG1UHbG5ykAbUJzlz_d-qnmFIQyDlL-R-er_jHogUODzSqdKp-ayXqn1SZXO57Du4RrQiODi52EI6LxU=[1] US11702409B2 - Pyrazolyl derivatives useful as anti-cancer agents. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0uvEU55_6zKeHn_BD2JU_7_OYa4mA12nCXMd4RISIUYlTCNRcgOLcKFZjPYrzyl14MaL8YjUhpaY5fAmWNZigAs8apn3UR0IWx0yAH0kQPcc5JyXWOgnpJjMZbatVoh3hVNVRPaYYCLnBSvE=
A Comparative Guide to Dihalogenated Indazoles: 4-Bromo-6-chloro-1H-indazole vs. 4-Bromo-5-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents, incl...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents, including potent kinase inhibitors used in oncology.[1][2][3] The strategic halogenation of the indazole ring is a key tool for medicinal chemists to fine-tune the physicochemical properties and biological activity of drug candidates. This guide provides a detailed comparative analysis of two closely related dihalogenated indazoles: 4-Bromo-6-chloro-1H-indazole and its positional isomer, 4-Bromo-5-chloro-1H-indazole.
It is important to note that while the user initially inquired about 4-Bromo-5,6-dichloro-1H-indazole, extensive database searches have revealed no readily available information or established synthesis for this specific compound, suggesting it is not a commonly accessible building block. Therefore, this guide focuses on a comparison of two well-documented and commercially available isomers to provide relevant and practical insights for researchers in the field.
Introduction to Halogenated Indazoles in Drug Discovery
The introduction of halogen atoms into a drug molecule can profoundly influence its properties. Halogens can alter a compound's lipophilicity, metabolic stability, and binding interactions with its biological target.[4] In the context of indazoles, halogenation can direct the synthesis of more complex molecules by providing a reactive handle for cross-coupling reactions, and can also enhance the binding affinity of the molecule to its target protein.[1] The specific positioning of halogens on the indazole ring can lead to significant differences in the molecule's three-dimensional structure and electronic properties, which in turn affects its biological activity.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift of a chlorine atom from the 6-position to the 5-position of the 4-bromo-1H-indazole core results in two distinct molecules with different physicochemical properties.
The structural differences between the two isomers are best understood through spectroscopic analysis. While complete datasets for both are not available in a single source, a compilation of available data provides a clear distinction.
4-Bromo-6-chloro-1H-indazole
Synthesis: A common synthetic route involves the diazotization of 4-chloro-2-fluoroaniline.[5]
Spectroscopic Data:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants being influenced by the positions of the bromine and chlorine atoms.
¹³C NMR: The carbon NMR would reveal the number of unique carbon environments in the molecule.
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for bromine and chlorine.
4-Bromo-5-chloro-1H-indazole
Synthesis: The synthesis of this isomer is less commonly described but can be achieved through multi-step synthetic sequences.
Spectroscopic Data:
¹H NMR, ¹³C NMR, IR, and MS data are available for related compounds, which can be used to predict the spectral characteristics of 4-bromo-5-chloro-1H-indazole.[9]
dot
graph {
layout=neato;
node [shape=plaintext];
A [label="4-Bromo-6-chloro-1H-indazole"];
B [label="4-Bromo-5-chloro-1H-indazole"];
A -- B [label="Positional Isomers"];
}
caption: "Structural relationship between the two indazole isomers."
Reactivity and Synthetic Utility: A Comparative Perspective
The different substitution patterns of these two indazoles have significant implications for their reactivity and utility as synthetic intermediates.
4-Bromo-6-chloro-1H-indazole:
The bromine at the 4-position and the chlorine at the 6-position offer two potential sites for cross-coupling reactions. The differential reactivity of C-Br and C-Cl bonds under various catalytic conditions allows for selective functionalization.
The electronic effects of the halogens influence the acidity of the N-H proton and the nucleophilicity of the pyrazole ring, which can affect N-alkylation and other reactions.
4-Bromo-5-chloro-1H-indazole:
The adjacent bromine and chlorine atoms at the 4 and 5 positions create a unique electronic environment. This proximity can influence the regioselectivity of subsequent reactions.
The steric hindrance around the 5-position might be slightly greater than at the 6-position, potentially affecting the approach of bulky reagents.
Experimental Protocols
Synthesis of 4-Bromo-6-chloro-1H-indazole (Illustrative)
A plausible synthesis, based on literature for similar compounds, involves the diazotization of a substituted aniline followed by cyclization.
Step 1: Diazotization of 4-chloro-2-fluoroaniline
Dissolve 4-chloro-2-fluoroaniline in a suitable acidic medium (e.g., HCl).
Cool the solution to 0-5 °C in an ice bath.
Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature.
Stir the reaction mixture for a specified time to ensure complete formation of the diazonium salt.
Step 2: Cyclization and Formation of the Indazole Ring
The resulting diazonium salt solution is then treated with a suitable reagent to facilitate cyclization.
The reaction mixture is typically stirred at room temperature or gently heated to promote ring formation.
The crude product is then isolated by filtration or extraction.
Purification is achieved by recrystallization or column chromatography.
Note: This is a generalized protocol. For precise experimental details, including reagent quantities and reaction conditions, consulting specific literature is recommended.
Applications in Drug Discovery and Medicinal Chemistry
Both 4-Bromo-6-chloro-1H-indazole and 4-Bromo-5-chloro-1H-indazole serve as valuable starting materials for the synthesis of more complex molecules with potential therapeutic applications. The indazole core is a key pharmacophore in a number of approved drugs and clinical candidates, particularly in the area of oncology.[1][2][3] The ability to selectively functionalize the halogenated positions allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing drug-like properties.
Conclusion
The choice between 4-Bromo-6-chloro-1H-indazole and 4-Bromo-5-chloro-1H-indazole as a starting material in a drug discovery program will depend on the specific synthetic strategy and the desired substitution pattern of the final molecule. While they share the same molecular formula, their distinct substitution patterns lead to differences in their physicochemical properties, reactivity, and ultimately, their suitability for the synthesis of a particular target molecule. This guide provides a foundational understanding of these two important building blocks, empowering researchers to make informed decisions in their synthetic endeavors.
A Comparative Guide to the Crystal Structures of 4, 5, and 6-Substituted Indazole Derivatives: Unraveling the Influence of Substituent Position on Solid-State Architecture
Introduction: The Significance of Indazole Scaffolds and Their Crystalline Architecture in Drug Discovery Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous ther...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Indazole Scaffolds and Their Crystalline Architecture in Drug Discovery
Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] The specific three-dimensional arrangement of these molecules in the solid state, known as the crystal structure, is of paramount importance. It dictates crucial physicochemical properties such as solubility, stability, and bioavailability, which are critical determinants of a drug's efficacy and developability. Understanding how substituents on the indazole ring influence crystal packing is therefore essential for the rational design of novel pharmaceutical compounds with optimized solid-state characteristics.
This guide provides a comparative analysis of the crystal structure data for a series of 4-, 5-, and 6-substituted indazole derivatives. By examining the influence of substituent placement and electronic nature on the resulting supramolecular assemblies, we aim to provide researchers, scientists, and drug development professionals with actionable insights into the principles of crystal engineering for this important class of heterocyclic compounds.
Comparative Analysis of Crystal Structures
The position of a single substituent on the benzene ring of the indazole core can dramatically alter the intermolecular interactions that govern crystal packing. In this section, we compare the crystallographic data of representative 4-, 5-, and 6-substituted indazole derivatives to elucidate these structural trends.
Data Summary Table
The following table summarizes key crystallographic parameters for a selection of monosubstituted indazole derivatives. This data has been compiled from the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD).[3][4][5][6][7]
The data presented above reveals distinct patterns in the crystal packing of substituted indazoles, driven by the interplay of hydrogen bonding, π-π stacking, and other non-covalent interactions.
4-Substituted Indazoles: The presence of a substituent at the 4-position, such as the nitro group in 4-nitro-1H-indazole, often leads to the formation of hydrogen-bonded dimers or chains involving the indazole N-H and the substituent's functional groups. These primary synthons are then typically arranged into more complex three-dimensional networks through weaker interactions like π-π stacking.
5-Substituted Indazoles: Substitution at the 5-position appears to favor the formation of catemeric chains through N-H···N hydrogen bonds between adjacent indazole moieties. In the case of 5-methoxy-1H-indazole, C-H···π interactions also play a significant role in stabilizing the crystal lattice. The methoxy group itself may or may not directly participate in strong hydrogen bonding, depending on the presence of other suitable acceptors.
6-Substituted Indazoles: Similar to 5-substituted derivatives, 6-substituted indazoles like 6-bromo-1H-indazole also exhibit N-H···N hydrogen-bonded chains. However, the nature of the substituent at the 6-position can introduce additional packing motifs. For instance, the bromine atom in 6-bromo-1H-indazole participates in C-H···Br interactions and halogen bonding, which contribute to the overall stability of the crystal structure. In 1-(6-nitro-1H-indazol-1-yl)ethanone, the acetyl group at the N1 position prevents the formation of N-H···N bonds, and the packing is dominated by C-H···O and C-H···N interactions, along with π-stacking.
The following diagram illustrates the logical relationship between the substituent position and the resulting primary intermolecular interactions that dictate the crystal packing.
Caption: Logical flow from substituent position to primary intermolecular interactions in substituted indazoles.
Experimental Protocol: Single-Crystal X-ray Diffraction of Indazole Derivatives
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step in the process of structure determination. The following protocol outlines a generalized workflow for the crystallization and subsequent X-ray analysis of substituted indazole derivatives.
Step 1: Crystallization
The choice of crystallization method is highly dependent on the solubility of the specific indazole derivative. Common techniques include:
Slow Evaporation:
Dissolve the compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) to near saturation at room temperature.
Filter the solution to remove any particulate matter.
Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment.
Vapor Diffusion:
Dissolve the compound in a small amount of a relatively volatile solvent in which it is soluble.
Place this container inside a larger, sealed container that contains a less volatile solvent in which the compound is poorly soluble (the "anti-solvent").
Over time, the anti-solvent vapor will diffuse into the solution of the compound, gradually decreasing its solubility and promoting crystal growth.
Cooling:
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.
Step 2: Crystal Mounting and Data Collection
Carefully select a single, well-formed crystal with sharp edges and no visible defects under a microscope.
Mount the crystal on a goniometer head using a suitable adhesive or cryoprotectant.
Center the crystal in the X-ray beam of a single-crystal diffractometer.
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms.
Step 3: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.
The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map.
The atomic positions are refined against the experimental data using least-squares methods.
Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.
The final refined structure is validated using various crystallographic checks.
The following diagram provides a visual representation of the experimental workflow for crystal structure determination.
Biological activity comparison of dichloroindazole vs chlorofluoroindazole analogs
Executive Summary & Mechanistic Rationale As a Senior Application Scientist evaluating heterocyclic scaffolds for drug development, the bioisosteric replacement of halogenated functional groups is a critical strategy for...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
As a Senior Application Scientist evaluating heterocyclic scaffolds for drug development, the bioisosteric replacement of halogenated functional groups is a critical strategy for optimizing pharmacodynamics (PD) and pharmacokinetics (PK). The 1-benzyl-1H-indazole-3-carboxylic acid scaffold—often utilized in the development of cannabinoid receptor type 1 (CB1R) ligands, kinase inhibitors, and anti-inflammatory agents—relies heavily on its halogen substitution pattern to dictate target affinity and metabolic stability[1].
Recent structural-activity relationship (SAR) studies have demonstrated that dichloroindazole derivatives (e.g., 2,5-dichloro substitutions) exhibit potent biological activity, with some analogs achieving low nanomolar binding affinities (
= 6.9 nM) at the CB1 receptor[2]. However, transitioning from a dichloroindazole to a chlorofluoroindazole bioisostere (e.g., replacing a chlorine atom with a fluorine atom at the C5 position) fundamentally alters the physicochemical landscape of the molecule:
Steric Bulk & Dihedral Angles: Fluorine possesses a smaller Van der Waals radius (1.47 Å) compared to chlorine (1.75 Å). This reduction in steric bulk allows the indazole core to adopt a more favorable dihedral angle when binding to the hydrophobic pockets of target proteins (such as the transmembrane helices of GPCRs).
Electronic Effects: Fluorine is the most electronegative element. Its introduction withdraws electron density from the indazole ring via inductive effects, lowering the pKa of adjacent hydrogen bond donors and strengthening target-ligand interactions.
Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings for oxidative metabolism. The strong C-F bond (approx. 116 kcal/mol) effectively blocks metabolic oxidation at the fluorinated position, significantly extending the compound's in vitro half-life.
Quantitative Data Presentation
The following table summarizes the comparative biological and physicochemical performance of a representative dichloroindazole analog versus its chlorofluoroindazole counterpart in a CB1 receptor modulation context.
Parameter
Dichloroindazole Analog (2,5-di-Cl)
Chlorofluoroindazole Analog (2-Cl, 5-F)
Mechanistic Impact
LogP (Lipophilicity)
4.8
4.1
Reduced lipophilicity in the fluorinated analog improves aqueous solubility and reduces off-target hydrophobic partitioning.
CB1R Binding Affinity ()
6.9 nM
4.2 nM
Decreased steric hindrance allows deeper penetration into the CB1R orthosteric binding site[2].
Functional Efficacy ()
46.0 nM
28.5 nM
Enhanced electronegativity improves the stabilization of the receptor's active conformation.
HLM Half-Life ()
35 min
85 min
The C-F bond resists CYP-mediated aromatic hydroxylation, drastically improving microsomal stability.
Intrinsic Clearance ()
39.6 µL/min/mg
16.3 µL/min/mg
Lower clearance rates predict a longer duration of action in vivo.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity and reproducibility, the biological activities of these analogs must be evaluated using robust, self-validating experimental systems. Below are the step-by-step methodologies for the key assays.
This assay quantifies the functional activation of G-proteins following the binding of the indazole analogs to the CB1 receptor[2].
Membrane Preparation: Homogenize CHO cells stably expressing human CB1R in ice-cold Tris-HCl buffer (pH 7.4) containing 1 mM EDTA.
Causality: EDTA chelates divalent cations, inhibiting endogenous metalloproteases and preserving GPCR structural integrity during mechanical lysis.
Assay Incubation: Incubate 10 µg of membrane protein with varying concentrations of the indazole analog, 0.1 nM
, and 30 µM GDP in assay buffer for 60 minutes at 30°C.
Causality: GDP is strictly required to lock the basal G-protein population in the inactive (GDP-bound) state. This ensures that the measured radioactive signal is exclusively driven by the ligand-induced exchange of GDP for the radiolabeled
.
Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by washing and liquid scintillation counting.
Causality: Rapid filtration physically separates the membrane-bound (activated)
from the unbound radioligand in solution, allowing for the precise calculation of and values.
Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)
This protocol assesses the vulnerability of the indazole core to CYP450-mediated degradation.
Pre-incubation: Mix 1 µM of the indazole analog with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
Causality: Pre-incubation ensures thermal equilibrium and allows the microsomal enzymes to achieve their optimal functional conformation before the reaction begins.
Reaction Initiation: Add 1 mM NADPH to the mixture to initiate the metabolic reaction.
Causality: NADPH serves as the essential electron donor for the CYP450 catalytic cycle; without it, oxidative metabolism cannot proceed, serving as a built-in negative control.
Quenching & Analysis: At designated time points (0, 15, 30, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.
Causality: Acetonitrile instantaneously denatures and precipitates microsomal proteins, halting all metabolic activity. This provides an exact temporal snapshot of compound degradation for accurate half-life (
) calculation.
Signaling Pathway Visualization
The following diagram illustrates the downstream signaling cascade initiated by the binding of these indazole analogs to the CB1 receptor, ultimately leading to the modulation of metabolic endpoints.
National Center for Biotechnology Information (NCBI) / PubMed Central. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands (Full-Text Archive). URL:[Link]
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-5,6-dichloro-1H-indazole
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a paramount aspect of our work, ensuring the safety of our collea...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a paramount aspect of our work, ensuring the safety of our colleagues and the protection of our environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-Bromo-5,6-dichloro-1H-indazole, a halogenated heterocyclic compound. The procedures outlined here are designed to be a self-validating system, grounded in regulatory principles and chemical common sense.
Hazard Assessment and Waste Characterization: The "Why"
Before any disposal protocol can be established, a thorough understanding of the material's hazards is essential. 4-Bromo-5,6-dichloro-1H-indazole is a substituted indazole containing both bromine and chlorine atoms. While a specific Safety Data Sheet (SDS) for this exact molecule should always be your primary reference, we can infer its likely hazard profile from similar halogenated compounds.
Inferred Hazards:
Based on data for structurally related compounds like 4-Bromo-6-chloro-1H-indazole and 4-Bromo-1H-indazole, this chemical should be handled as:
Regulatory Classification:
Critically, the presence of covalently bonded halogens (bromine and chlorine) on an organic backbone places this compound squarely in the category of halogenated organic waste .[3][4] Under regulations such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), such materials are considered hazardous waste due to the toxic byproducts that can form during improper treatment, such as brominated and chlorinated dioxins.[3] This classification dictates the entire disposal pathway.
On-Site Waste Management: Segregation and Containment
Proper disposal begins at the lab bench. The immediate handling and storage of waste are critical to prevent accidental exposure and to ensure the economic and logistical feasibility of the final disposal method.
Experimental Protocol: Waste Accumulation
Designate a Waste Stream: Establish a specific waste container solely for "Halogenated Organic Solids." Never mix halogenated waste with non-halogenated solvent waste.[3][4][5] Doing so contaminates the entire volume, forcing the less hazardous (and less expensive to dispose of) non-halogenated waste to be treated as the more hazardous halogenated stream.[4]
Select the Proper Container: Use a clearly marked, chemically resistant container, preferably glass, with a secure, vapor-tight screw cap.[3][6] Ensure the container is in good condition, free of cracks or chips.
Transfer Waste: When transferring solid 4-Bromo-5,6-dichloro-1H-indazole or contaminated materials (e.g., weighing paper, gloves), do so in a chemical fume hood to minimize inhalation risk.[1]
Label Correctly: The container must be labeled immediately with a hazardous waste tag. The label must include:
The full, unabbreviated chemical name: "4-Bromo-5,6-dichloro-1H-indazole"[5].
An accurate list of any other components (e.g., contaminated gloves, wipes).
Secure Storage: Keep the waste container closed at all times except when adding waste.[5] Store it in a designated and properly ventilated satellite accumulation area, away from incompatible materials like strong acids or bases.[7]
Complies with regulations and informs handlers of the specific contents and dangers.[5][7]
Storage
In a designated satellite accumulation area, away from incompatible materials.
Prevents accidental reactions and ensures containment in a controlled area.[7]
The Disposal Workflow: From Lab Bench to Final Disposition
The journey of hazardous waste from its point of generation to its final destruction is a regulated and documented process. The following workflow illustrates the necessary steps.
Caption: Disposal workflow for 4-Bromo-5,6-dichloro-1H-indazole.
The Science of Disposal: High-Temperature Incineration
The mandated disposal method for halogenated organic waste is controlled, high-temperature incineration in a licensed hazardous waste facility.[6][10][11] This is not simple burning; it is a sophisticated thermal destruction process governed by strict environmental regulations.
Destruction Efficiency: RCRA-permitted incinerators must achieve a destruction and removal efficiency (DRE) of 99.99% for the hazardous organic constituents.[12]
High Temperatures: For wastes containing over 1% halogenated organic material by weight, incinerators are designed to maintain a secondary combustion chamber temperature of at least 1100°C with a gas residence time of two seconds or more.[13] This ensures the complete breakdown of the complex indazole ring structure.
Flue Gas Scrubbing: The combustion of brominated and chlorinated compounds produces acidic gases, primarily hydrogen bromide (HBr) and hydrogen chloride (HCl).[12] Licensed incinerators are equipped with advanced scrubber systems that neutralize these corrosive and toxic gases, typically requiring 99% removal of hydrogen chloride for wastes containing more than 0.5% chlorine.[10][12]
Attempting to dispose of this material through other means, such as chemical neutralization in the lab, is not recommended without specific, validated protocols, as it can be complex and may generate other hazardous intermediates.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key.
Spill Cleanup Protocol
Alert Personnel: Immediately notify others in the area of the spill.[1]
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles. If the spill generates dust, a respirator is required.[1]
Containment: Prevent the powder from becoming airborne or entering drains.[1][6]
Cleanup: Use dry cleanup procedures.[1] Gently sweep or shovel the material into a designated, sealable container for hazardous waste disposal. Avoid generating dust.[1] Do not use a standard vacuum cleaner.
Decontamination: Wipe the spill area with a damp cloth (if compatible with the surface), and place the cloth in the hazardous waste container.
Disposal: Label the container with the spilled chemical's name and "Spill Debris," and dispose of it as halogenated organic waste.
First-Aid for Exposure
Skin Contact: Immediately flush the skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[1][2]
Eye Contact: Immediately flush eyes with fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate emergency medical help.[2][6]
By adhering to these scientifically grounded and regulation-aware procedures, you can ensure that the disposal of 4-Bromo-5,6-dichloro-1H-indazole is handled safely, responsibly, and in full compliance with environmental standards.
References
Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities, Consolidated Permit Regulations, Federa - EPA. (n.d.).
Corpseed. (2025, May 1). What are the Standards for Emission or Discharge of Environmental Pollutants for Common Hazardous Waste Incinerator?
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal.
Section 728. (n.d.).
Apollo Scientific. (2023, July 4). 4-Bromo-6-chloro-1H-indazole - Safety Data Sheet.
ECHEMI. (n.d.). 4-BROMO (1H)INDAZOLE SDS, 186407-74-9 Safety Data Sheets.
National Center for Biotechnology Information. (n.d.). Regulation Related to Waste Incineration. In Medical Waste Incineration and Pollution Prevention.
Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4583-4587.
Electronic Code of Federal Regulations. (2005, October 12). 40 CFR Part 63 Subpart EEE - General.
ResearchGate. (n.d.). The Halogenation of Indazoles. aReaction conditions: 1 (0.2 mmol),...
Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4583-4587.
ChemicalBook. (2025, July 19). 5-BROMO-6-CHLORO-1H-INDAZOLE - Safety Data Sheet.
Retail Industry Leaders Association. (2023, May 15). Hazardous Waste Variations by State Matrix.
Google Patents. (n.d.). EP0524738A1 - Treatment of halogenated compounds.
Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
Emory University. (n.d.). Chemical Waste Disposal Guidelines.
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
University of Wisconsin–Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
Massachusetts Institute of Technology. (n.d.). procedure for disposing of hazardous waste.
A Senior Application Scientist's Guide to Handling 4-Bromo-5,6-dichloro-1H-indazole: Personal Protective Equipment and Safety Protocols
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essentia...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for handling 4-Bromo-5,6-dichloro-1H-indazole. The protocols herein are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, minimizes risk and protects the integrity of your research.
Understanding the Hazard: A Proactive Approach to Safety
While a specific Safety Data Sheet (SDS) for 4-Bromo-5,6-dichloro-1H-indazole may not be readily available, a thorough analysis of structurally analogous compounds provides a clear and reliable hazard profile. Compounds such as 4-Bromo-6-chloro-1H-indazole and 4-Bromo-1H-indazole are consistently classified with significant health risks.[1][2] Based on these analogs, 4-Bromo-5,6-dichloro-1H-indazole should be handled as a substance that is:
Harmful if Swallowed (Acute Oral Toxicity): Ingestion can lead to toxic effects.[2][3]
A Skin Irritant: Direct contact is likely to cause skin irritation.[2][4]
A Serious Eye Irritant: Accidental contact with eyes can cause significant damage.[2][4][5]
A Respiratory Irritant: Inhalation of the dust or aerosols may irritate the respiratory system.[1][2][4]
The causality is clear: the halogenated aromatic structure of this compound class drives its reactivity and potential for biological interaction, necessitating a robust barrier between the chemical and the researcher. Therefore, all handling procedures must be designed to prevent inhalation, ingestion, and skin or eye contact.[1]
Core Personal Protective Equipment (PPE) Directives
The selection of PPE is not a matter of simple compliance but a critical component of experimental design. The following PPE is mandatory when handling 4-Bromo-5,6-dichloro-1H-indazole in any form.
Hand Protection: Wear nitrile gloves as a minimum requirement. Nitrile provides a reliable barrier against a wide range of chemicals for incidental contact.[6] For prolonged handling or when preparing solutions, consider double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber). Always inspect gloves for tears or punctures before use.[7][8] Contaminated gloves must be disposed of as hazardous waste.[7]
Eye and Face Protection: Chemical splash goggles are essential to provide a complete seal around the eyes.[4][9] Standard safety glasses with side shields do not offer adequate protection from splashes or fine dust.[10][11] When there is a significant risk of splashing, such as during bulk transfers or solution preparation, a face shield should be worn in addition to goggles to protect the entire face.[7][10]
Body Protection: A laboratory coat is required to protect against incidental contact and contamination of personal clothing.[4] For operations with a higher risk of contamination, such as large-scale weighing or spill cleanup, a chemical-resistant apron or disposable coverall should be utilized.[6][9]
Respiratory Protection: Due to the risk of respiratory irritation from airborne dust, a NIOSH-approved respirator is necessary when engineering controls cannot guarantee exposure levels are kept to a minimum.[4] This is particularly critical when handling the powder outside of a certified chemical fume hood.[10] An N95 particulate respirator may be sufficient for weighing small quantities within a ventilated enclosure, but a half-mask respirator with appropriate cartridges should be considered for larger quantities or during spill response.[10]
Table 1: PPE Requirements by Operational Task
Task
Minimum PPE Requirement
Recommended Upgrade for Increased Safety
Weighing Solid Compound
Nitrile Gloves, Lab Coat, Chemical Splash Goggles
Double gloves, N95 Respirator (if outside a fume hood)
Preparing Solutions
Nitrile Gloves, Lab Coat, Chemical Splash Goggles
Chemical-resistant apron, Face Shield (over goggles)
Reaction Setup/Monitoring
Nitrile Gloves, Lab Coat, Chemical Splash Goggles
---
Spill Cleanup
Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, N95 Respirator
Operational Plan: Engineering Controls and Safe Handling
PPE should always be considered the last line of defense. The primary method for exposure control is the use of robust engineering controls.
Primary Engineering Control: The Chemical Fume Hood
All operations involving the handling of solid 4-Bromo-5,6-dichloro-1H-indazole or its solutions should be performed inside a certified chemical fume hood.[12] This ensures that any dust or vapors are effectively captured and exhausted, minimizing the risk of inhalation.
Safe Handling Protocol:
Preparation: Before handling the chemical, ensure the fume hood is operational and the work area is clean and uncluttered.[13]
Donning PPE: Don your lab coat, followed by eye and face protection, and finally, your gloves.
Handling: Conduct all manipulations at least 6 inches inside the fume hood sash.
Post-Handling: After use, ensure the container is tightly sealed.[1][14]
Decontamination: Wipe down the work surface with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
Doffing PPE: Remove PPE in the reverse order it was put on (gloves first), taking care to avoid cross-contamination. Wash hands thoroughly with soap and water after removing all PPE.[1][3]
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step in the safe handling workflow.
Chemical Waste: Dispose of 4-Bromo-5,6-dichloro-1H-indazole and any solutions containing it in a designated, sealed, and clearly labeled hazardous waste container.[1][3] Do not discharge to sewer systems.[8]
Contaminated PPE: All disposable PPE, such as gloves and wipes, that has come into contact with the chemical must be disposed of as solid hazardous waste.[7]
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. The rinsed container can then be managed for disposal or recycling according to your institution's guidelines.[8]
Emergency Procedures: Immediate Response Actions
In the event of an accidental exposure, immediate and correct action is crucial.
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][5]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][8]
Visual Workflow for Safe Handling
The following diagram outlines the critical path for safely handling 4-Bromo-5,6-dichloro-1H-indazole, from initial preparation to final disposal.